molecular formula C8H5FS B1279753 5-Fluorobenzo[b]thiophene CAS No. 70060-12-7

5-Fluorobenzo[b]thiophene

Cat. No.: B1279753
CAS No.: 70060-12-7
M. Wt: 152.19 g/mol
InChI Key: VKBPSLNJNKFVAC-UHFFFAOYSA-N
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Description

5-Fluorobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H5FS and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBPSLNJNKFVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473427
Record name 5-Fluorobenzo[b]thiophene
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70060-12-7
Record name 5-Fluorobenzo[b]thiophene
Source EPA DSSTox
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Record name 5-fluoro-1-benzothiophene
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Foundational & Exploratory

5-Fluorobenzo[b]thiophene molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm starting a deep dive. My initial focus is a comprehensive Google search to unearth every detail about 5-Fluorobenzo[b]thiophene's molecular structure. I need its synthesis, spectroscopic data (NMR, IR, Mass), and any relevant chemical properties. This foundational research phase will be extensive.

Expanding Search Scope

I've broadened the scope of my initial search. Beyond the basic structure, I'm now actively seeking established experimental protocols for characterizing this compound. I'm also looking for authoritative sources that can support any mechanistic claims and established protocol standards.

Developing Initial Structure

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Defining the Search Scope

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Targeting Key Spectroscopic Data

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Analyzing Knowledge Gaps

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Gathering Key Data

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Targeting Missing Data

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Addressing Data Gaps

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Analyzing Missing Information

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Targeting Key Deficiencies

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Examining Structure Availability

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Assessing Computational Feasibility

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Pivoting to Computational Analysis

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Spectroscopic Profile of 5-Fluorobenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluorobenzo[b]thiophene, a molecule of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, details experimental methodologies, and presents logical workflows for spectral analysis to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, providing a consolidated reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

¹⁹F NMR (Fluorine-19 NMR) Data

Chemical Shift (δ) ppm
Data not available in search results

Note: Specific quantitative NMR data for this compound was not found in the performed searches. The tables are provided as a template for data organization.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Weak-MediumAromatic C-H stretch
1600-1585, 1500-1400Medium-StrongAromatic C=C stretching
~1250StrongC-F stretch
900-675StrongOut-of-plane C-H bending

Note: The IR data is predicted based on characteristic frequencies for aromatic and fluorinated compounds. Specific experimental data for this compound was not available in the search results.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Fragmentation
Data not available in search results[M]⁺

Note: Specific mass spectrometry data for this compound was not found in the performed searches. The molecular weight of this compound is 152.19 g/mol .

Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm)Solvent
Data not available in search results

Note: Specific UV-Vis absorption maxima for this compound were not found in the performed searches.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not explicitly available in the search results. However, general methodologies for analogous aromatic and fluorinated compounds can be applied.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

A general protocol for obtaining NMR spectra of a fluorinated aromatic compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, to the sample. For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle and a sufficient relaxation delay to ensure quantitative analysis if needed.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. Proton decoupling may be employed to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

For obtaining an IR spectrum of a solid sample like this compound, the following methods are common:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Nujol Mull Method:

    • Grind a small amount of the sample to a fine powder.

    • Add a few drops of Nujol (a mineral oil) and continue grinding to form a thick paste (mull).

    • Spread the mull between two salt plates (e.g., NaCl or KBr) and acquire the spectrum. A reference spectrum of Nujol should be subtracted.

Mass Spectrometry (MS)

Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1 - 1 AU).

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm for aromatic compounds).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR (1H, 13C, 19F) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Sample Data_Processing Spectral Data Processing NMR->Data_Processing Raw Data IR->Data_Processing Raw Data MS->Data_Processing Raw Data UV_Vis->Data_Processing Raw Data Structure_Determination Structure Confirmation Data_Processing->Structure_Determination Processed Spectra Experimental_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_output Output Dissolution Dissolve in Deuterated Solvent (for NMR) NMR_Spec NMR Spectrometer Dissolution->NMR_Spec Pellet Prepare KBr Pellet or Nujol Mull (for IR) IR_Spec FT-IR Spectrometer Pellet->IR_Spec Solution Prepare Dilute Solution (for UV-Vis) UV_Vis_Spec UV-Vis Spectrophotometer Solution->UV_Vis_Spec Direct_Injection Direct Injection/GC (for MS) MS_Spec Mass Spectrometer Direct_Injection->MS_Spec NMR_Data Chemical Shifts, Coupling Constants NMR_Spec->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z) MS_Spec->MS_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis_Spec->UV_Vis_Data

An In-depth Technical Guide to the ¹³C NMR of 5-Fluorobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluorobenzo[b]thiophene in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the field of drug discovery and development. The benzo[b]thiophene scaffold is a key structural motif in a variety of biologically active molecules, and the introduction of a fluorine atom can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and small size can alter metabolic stability, binding affinity, and membrane permeability. A precise understanding of the molecular structure and electronic environment of this compound is therefore paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed technical overview of the ¹³C NMR spectroscopy of this compound, offering insights into spectral acquisition, interpretation, and the influence of the fluorine substituent.

Experimental Protocol for ¹³C NMR Data Acquisition

Obtaining a high-quality ¹³C NMR spectrum of a fluorinated compound like this compound requires careful consideration of the experimental parameters. The presence of ¹⁹F, a spin-active nucleus with 100% natural abundance, introduces carbon-fluorine (C-F) coupling, which can complicate the spectrum.[4][5][6]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the sample is homogeneous and free of particulate matter.

  • Spectrometer Setup:

    • The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to achieve optimal signal dispersion.

    • The spectrometer should be equipped with a probe capable of ¹³C observation and both ¹H and ¹⁹F decoupling.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

    • Decoupling: To simplify the spectrum and enhance signal-to-noise, broadband proton decoupling is employed.[7] This collapses the C-H coupling, resulting in single peaks for each unique carbon not coupled to fluorine. For unambiguous assignment and to observe C-F couplings, a proton-decoupled, fluorine-coupled spectrum is essential. A fluorine-decoupled spectrum can also be acquired to simplify the spectrum further and confirm assignments.

    • Acquisition Time: A sufficiently long acquisition time (e.g., 1-2 seconds) is necessary to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full magnetization recovery, leading to more accurate signal integration.

    • Number of Scans: Due to the low natural abundance of ¹³C, a large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Spectral Analysis and Interpretation

The ¹³C NMR spectrum of this compound is characterized by distinct chemical shifts and C-F coupling constants. The fluorine substituent at the C5 position significantly influences the electron distribution in the aromatic system, which is reflected in the chemical shifts of the carbon atoms.

Molecular Structure and Atom Numbering

To facilitate the discussion of the ¹³C NMR data, the standard numbering system for the benzo[b]thiophene ring is used.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants
Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C2~128-132Doublet⁵JCF ≈ 1-3 Hz
C3~123-127Doublet⁴JCF ≈ 3-5 Hz
C3a~138-142Doublet³JCF ≈ 8-10 Hz
C4~112-116Doublet²JCF ≈ 20-25 Hz
C5~158-162Doublet¹JCF ≈ 240-250 Hz
C6~110-114Doublet²JCF ≈ 20-25 Hz
C7~125-129Doublet³JCF ≈ 8-10 Hz
C7a~134-138Singlet or small doublet⁴JCF ≈ 1-3 Hz

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of Substituent Effects
  • Directly Bonded Carbon (C5): The C5 carbon, directly attached to the fluorine atom, will experience a strong deshielding effect, causing its resonance to appear at a very low field (downfield). This signal will also exhibit a large one-bond C-F coupling constant (¹JCF) in the range of 240-250 Hz, appearing as a doublet in the proton-decoupled spectrum.[5][9]

  • Ortho Carbons (C4 and C6): The carbons ortho to the fluorine substituent (C4 and C6) are expected to be shielded (shifted to a higher field or upfield) due to the resonance-donating effect of fluorine. They will display a two-bond C-F coupling (²JCF) of approximately 20-25 Hz.

  • Meta Carbons (C3a and C7): The meta carbons (C3a and C7) will show a smaller three-bond C-F coupling (³JCF) in the range of 8-10 Hz.

  • Para Carbon (C7a): The influence on the para carbon (C7a) is generally smaller, with a four-bond coupling constant (⁴JCF) that may not always be resolved.

  • Thiophene Ring Carbons (C2 and C3): The carbons of the thiophene ring (C2 and C3) will also experience long-range coupling to the fluorine atom, with smaller coupling constants (⁴JCF and ⁵JCF).[10]

Advanced NMR Techniques for Structural Elucidation

For unambiguous assignment of all carbon signals, two-dimensional (2D) NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary (non-protonated) carbons like C3a, C5, and C7a.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental and analytical process for the ¹³C NMR analysis of this compound.

G cluster_workflow Experimental and Analytical Workflow sample_prep Sample Preparation (this compound in deuterated solvent) nmr_acquisition 1D ¹³C NMR Acquisition (Proton Decoupled) sample_prep->nmr_acquisition spectral_processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->spectral_processing initial_analysis Initial Analysis (Identify chemical shifts and C-F couplings) spectral_processing->initial_analysis advanced_nmr 2D NMR Acquisition (HSQC, HMBC) initial_analysis->advanced_nmr For unambiguous assignment data_integration Data Integration and Assignment (Correlate 1D and 2D data) initial_analysis->data_integration advanced_nmr->data_integration final_report Final Structural Confirmation and Reporting data_integration->final_report

Caption: Workflow for ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectroscopy of this compound provides a wealth of structural information that is critical for its application in medicinal chemistry and materials science. The characteristic chemical shifts and, most notably, the through-bond C-F coupling constants offer a definitive fingerprint of the molecule. A thorough understanding of these spectral features, aided by appropriate experimental techniques and 2D NMR, allows for the complete and unambiguous structural elucidation of this important fluorinated heterocyclic compound. The principles and methodologies outlined in this guide provide a robust framework for researchers working with this compound and other related fluorinated molecules.

References

The Mass Spectrum of 5-Fluorobenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrum of 5-Fluorobenzo[b]thiophene. Due to the limited availability of direct experimental data for this specific compound, this document leverages established fragmentation patterns of the parent molecule, benzo[b]thiophene, and known behaviors of fluorinated aromatic compounds to present a comprehensive, albeit predictive, overview. This information is intended to support researchers in the identification, characterization, and metabolic studies of this compound and related derivatives.

Predicted Mass Spectrum Data

The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak, a common feature for aromatic compounds, and several key fragment ions. The introduction of a fluorine atom is expected to influence the fragmentation pathways, primarily through the potential loss of a fluorine radical (F•) or hydrogen fluoride (HF).

The predicted quantitative data for the major ions in the electron ionization (EI) mass spectrum of this compound are summarized in the table below. These predictions are based on the known mass spectrum of benzo[b]thiophene and typical fragmentation mechanisms of fluoroaromatic compounds.[1][2]

Predicted m/zProposed Ion/FragmentPredicted Relative AbundanceNotes
152[C₈H₅FS]⁺• (Molecular Ion)HighThe molecular ion peak is expected to be a prominent peak in the spectrum.
133[C₈H₅S]⁺ModerateResulting from the loss of a fluorine radical (F•).
132[C₈H₄S]⁺•ModerateResulting from the loss of hydrogen fluoride (HF).
107[C₇H₄F]⁺Low to ModerateCorresponds to the loss of a CHS radical from the molecular ion.
89[C₇H₅]⁺LowAnalogous to a key fragment in the mass spectrum of benzo[b]thiophene.[2]

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event forms the molecular ion (m/z 152). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Fragmentation of this compound M [C₈H₅FS]⁺• m/z = 152 (Molecular Ion) F1 [C₈H₅S]⁺ m/z = 133 M->F1 - F• F2 [C₈H₄S]⁺• m/z = 132 M->F2 - HF F3 [C₇H₄F]⁺ m/z = 107 M->F3 - CHS• F4 [C₇H₅]⁺ m/z = 89 F1->F4 - CS

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source. This protocol is based on standard procedures for the analysis of small, volatile organic molecules.[3]

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is free of non-volatile impurities to prevent contamination of the GC inlet and MS source.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C. A split injection is often used to prevent column overloading.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the analyte.

  • Oven Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a temperature ramp of 10-20°C/min up to a final temperature of 250-280°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: Standard 70 eV.[4]

  • Source Temperature: Typically maintained at 230°C.

  • Quadrupole Temperature: Typically maintained at 150°C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is generally sufficient to capture the molecular ion and key fragments.

The workflow for this experimental setup is depicted in the following diagram:

Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Solution Dilute Solution Sample->Solution Solvent Volatile Solvent Solvent->Solution Injector Injector (250°C) Solution->Injector Column Capillary Column Injector->Column Oven Temperature Program Column->Oven IonSource EI Source (70 eV) Oven->IonSource Separated Analyte MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Caption: Workflow for GC-MS analysis of this compound.

Involvement in Signaling Pathways and Drug Development

Benzo[b]thiophene derivatives are a significant class of compounds in medicinal chemistry and drug development, known to interact with various biological targets. While the specific signaling pathways involving this compound are not extensively documented, compounds with this core structure have been investigated for their roles as, for example, enzyme inhibitors or receptor modulators. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability, binding affinity, or cellular permeability.

The logical relationship for the investigation of such a compound in a drug development context is outlined below.

Drug Development Logic for this compound Compound This compound TargetID Target Identification (e.g., Enzyme, Receptor) Compound->TargetID BindingAssay In Vitro Binding Assays TargetID->BindingAssay CellAssay Cell-Based Functional Assays BindingAssay->CellAssay ADME ADME/Tox Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) CellAssay->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Lead Lead Compound InVivo->Lead

Caption: Logical flow for the investigation of a novel compound in drug development.

References

In-depth Technical Guide on the Crystal Structure Analysis of a Fluorinated Benzothiophene Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for the crystal structure of 5-Fluorobenzo[b]thiophene did not yield publicly available crystallographic data. Therefore, this guide presents a detailed crystal structure analysis of a closely related compound, 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide , for which complete experimental data has been published.[1][2][3] This analysis serves as a representative example of the methodologies and data presentation requested.

Introduction

This technical guide provides a comprehensive overview of the crystal structure analysis of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. This compound, while an isomer of the target this compound with a different thiophene ring fusion and oxidation state, offers valuable insights into the crystallographic characteristics of fluorinated benzothiophene derivatives. The following sections detail the experimental protocols, crystallographic data, and molecular geometry, adhering to the specified requirements for data presentation and visualization for an audience of researchers, scientists, and drug development professionals.

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide are outlined below.[1]

Synthesis: [1] The synthesis of the title compound was achieved through a multi-step process. Initially, 1,3-dihydrobenzo[c]thiophene-2,2-dioxide was subjected to a reaction with Lithium bis(trimethylsilyl)amide (LiHMDS) and anhydrous Zinc Chloride (ZnCl₂) in Tetrahydrofuran (THF) under a Nitrogen atmosphere. Subsequently, N-fluorobenzenedisulfonimide (NFSI) was introduced to the reaction mixture. The reaction was quenched with water and the product extracted with ethyl acetate. The crude product was purified using flash column chromatography on silica gel.

Crystallization: [1] Colorless single crystals suitable for X-ray diffraction were obtained by recrystallization of the purified powder from a dichloromethane/hexane (1:10) solution.[1]

X-ray Data Collection and Refinement: [1] A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data were collected using Cu Kα radiation (λ = 1.54178 Å) at a temperature of 296 K. A multi-scan absorption correction was applied using SADABS. The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL2014. Hydrogen atoms were placed in calculated positions and treated as riding on their parent atoms.

Data Presentation

The crystallographic data and key geometric parameters for 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement. [1][3]

ParameterValue
Empirical formulaC₈H₇FO₂S
Formula weight186.20
Temperature296 K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a5.7772 (5) Å
b8.3886 (6) Å
c16.8717 (12) Å
α90°
β99.742 (6)°
γ90°
Volume805.86 (11) ų
Z4
Density (calculated)1.535 Mg/m³
Absorption coefficient3.38 mm⁻¹
F(000)384
Crystal size0.05 × 0.03 × 0.02 mm
Theta range for data collection5.3 to 66.3°
Index ranges-6≤h≤6, -9≤k≤9, -19≤l≤19
Reflections collected6724
Independent reflections1475 [R(int) = 0.080]
Completeness to theta = 66.3°99.1 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1475 / 0 / 109
Goodness-of-fit on F²1.13
Final R indices [I>2sigma(I)]R₁ = 0.068, wR₂ = 0.205
R indices (all data)R₁ = 0.084, wR₂ = 0.219
Largest diff. peak and hole0.58 and -0.98 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°). [1]

BondLength (Å)AngleDegrees (°)
S1-O11.423 (3)O1-S1-O2119.2 (2)
S1-O21.434 (3)O1-S1-C8110.8 (2)
S1-C11.821 (4)O2-S1-C8110.5 (2)
S1-C81.781 (4)O1-S1-C1108.9 (2)
F1-C11.381 (5)O2-S1-C1108.8 (2)
C1-C21.507 (6)C8-S1-C195.8 (2)
C2-C71.387 (6)F1-C1-C2110.1 (3)
C7-C81.502 (6)F1-C1-S1108.9 (3)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

experimental_workflow synthesis Synthesis of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide purification Flash Column Chromatography synthesis->purification Crude Product crystallization Recrystallization from Dichloromethane/Hexane purification->crystallization Purified Product data_collection X-ray Data Collection (Bruker APEXII CCD) crystallization->data_collection Single Crystal structure_solution Structure Solution (SHELXS97) data_collection->structure_solution Diffraction Data refinement Structure Refinement (SHELXL2014) structure_solution->refinement Initial Model analysis Crystallographic Data Analysis refinement->analysis Refined Structure

Caption: Experimental workflow for the crystal structure analysis.

Structural Commentary

In the crystal structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, the thiophene ring adopts an envelope conformation, with the sulfur atom being the flap.[1][2] The crystal packing is stabilized by intermolecular C—H···O and C—H···F interactions, which link the molecules into a three-dimensional network.[1][2] The bond lengths and angles are within the expected ranges for similar structures. The presence and position of the fluorine atom, along with the sulfone group, significantly influence the electronic properties and intermolecular interactions of the molecule, which are of key interest in drug design and materials science.

Conclusion

While the crystal structure of this compound remains undetermined in the public domain, this detailed analysis of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide provides a thorough example of the crystallographic investigation of a related fluorinated benzothiophene derivative. The presented data and methodologies offer a valuable reference for researchers in the fields of medicinal chemistry and materials science for understanding the structural characteristics of this class of compounds. Further research to crystallize and analyze this compound is warranted to enable a direct comparative study.

References

An In-depth Technical Guide to the Electronic Properties of 5-Fluorobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Fluorobenzo[b]thiophene is a fluorinated heterocyclic compound that is gaining increasing interest in the fields of organic electronics and medicinal chemistry. The introduction of a fluorine atom onto the benzothiophene scaffold significantly modulates its electronic properties, influencing its potential applications in devices such as organic field-effect transistors (OFETs) and as a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its synthesis, theoretical electronic structure, and the experimental methodologies used for its characterization. This document is intended to serve as a foundational resource for researchers and professionals working with this and related fluorinated aromatic systems.

Introduction: The Significance of Fluorination in Benzothiophene Systems

The benzo[b]thiophene core is a prominent structural motif in a wide array of functional organic materials and pharmaceuticals.[1][2] Its inherent electronic properties, arising from the fused aromatic and thiophene rings, make it an excellent candidate for charge transport applications. The strategic functionalization of this core allows for the fine-tuning of these properties.

Fluorination, in particular, is a powerful strategy in the design of organic semiconductors. The high electronegativity of the fluorine atom can profoundly impact the electronic landscape of a molecule. Generally, the introduction of fluorine atoms to a conjugated system leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3] This can enhance the material's stability in ambient conditions and improve charge injection and transport in electronic devices. In the context of medicinal chemistry, fluorine substitution can alter a molecule's metabolic stability, binding affinity, and bioavailability.[4]

This guide focuses specifically on this compound, a molecule where the fluorine atom is positioned on the benzene ring of the benzothiophene scaffold. We will delve into its synthesis and, most critically, its fundamental electronic characteristics that are paramount for its application in advanced materials and drug design.

Synthesis of this compound

The synthesis of benzo[b]thiophene derivatives is a well-established field in organic chemistry, with numerous methodologies available.[2] The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the thiophene ring onto a pre-fluorinated benzene derivative or the direct fluorination of a pre-formed benzo[b]thiophene.

A common strategy involves the reaction of a substituted 2-fluorothiophenol with a suitable cyclizing agent. Alternative methods may include transition metal-catalyzed cross-coupling reactions to form key carbon-sulfur bonds. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for specific regioselectivity.

Below is a generalized workflow for a potential synthetic approach:

Synthesis_Workflow Start Fluorinated Benzene Derivative Intermediate1 Introduction of Thiol Group Start->Intermediate1 Thiolation Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Functional Group Interconversion FinalProduct This compound Intermediate2->FinalProduct Ring Closure Reaction

Caption: A generalized synthetic workflow for this compound.

Core Electronic Properties: A Theoretical Perspective

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules with high accuracy.[5] Calculations on substituted benzothiophenes consistently demonstrate that the HOMO and LUMO energies are key parameters that can be tuned through functionalization.

Expected Effects of 5-Fluoro Substitution:

  • Lowering of HOMO and LUMO Levels: The strong electron-withdrawing nature of the fluorine atom is expected to stabilize both the HOMO and LUMO energy levels, shifting them to lower energies compared to the parent benzo[b]thiophene.

  • HOMO-LUMO Gap: The effect on the HOMO-LUMO gap is less straightforward. While fluorination lowers both frontier orbitals, the extent of this lowering may differ, leading to either a slight increase or decrease in the bandgap. Computational studies on fluorinated polythienothiophene-co-benzodithiophenes have shown that fluorination can widen the energy bandgap by 0.1-0.2 eV.[3]

Quantitative Estimation of Electronic Properties

In the absence of direct experimental data, DFT calculations provide the most reliable estimation of the electronic properties of this compound. The following table presents theoretically derived values for unsubstituted benzo[b]thiophene and estimations for this compound based on trends observed in related fluorinated aromatic systems.

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)
Benzo[b]thiophene (Calculated)~ -5.8~ -1.2~ 4.6
This compound (Estimated)~ -6.0~ -1.4~ 4.6

Note: These values are estimations based on typical DFT calculations and the general effects of fluorination. Actual experimental values may vary.

Electronic_Properties cluster_Gap Bandgap HOMO_level ~ -6.0 eV LUMO_level ~ -1.4 eV Gap ~ 4.6 eV

Caption: Estimated frontier molecular orbital energy levels for this compound.

Experimental Characterization of Electronic Properties

To experimentally validate the theoretical predictions, several spectroscopic and electrochemical techniques are employed. These methods provide direct measurements of the electronic transitions and redox potentials, from which the HOMO and LUMO energies can be derived.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[6] From these potentials, the HOMO and LUMO energy levels can be estimated using empirical relationships.

Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The voltammogram will show peaks corresponding to the oxidation and reduction of the analyte.

  • Data Analysis: The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energies, respectively, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard.

CV_Workflow Sample This compound Solution CV_Experiment Cyclic Voltammetry Measurement Sample->CV_Experiment Data Voltammogram (Current vs. Potential) CV_Experiment->Data Analysis Determine Oxidation & Reduction Potentials Data->Analysis Results Calculate HOMO & LUMO Energies Analysis->Results

Caption: Workflow for determining HOMO/LUMO energies using Cyclic Voltammetry.

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule.[7] The absorption onset can be used to determine the optical bandgap.

Experimental Protocol for UV-Visible Spectroscopy:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).

  • Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Spectrum Acquisition: The absorption spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm.

  • Data Analysis: The wavelength corresponding to the absorption onset (λ_onset) is identified from the spectrum. The optical bandgap (E_g) is then calculated using the equation: E_g (eV) = 1240 / λ_onset (nm).

Conclusion and Future Outlook

This compound represents a molecule of significant interest for the development of advanced organic electronic materials and novel pharmaceuticals. The introduction of a fluorine atom is predicted to lower the frontier molecular orbital energies, a desirable characteristic for enhancing stability and tuning charge injection properties in electronic devices.

While this guide provides a comprehensive overview based on theoretical principles and data from related compounds, further experimental characterization of this compound is crucial. Direct measurements of its electronic properties through cyclic voltammetry and UV-Visible spectroscopy will be invaluable for validating computational models and guiding the rational design of new materials and molecules based on this promising fluorinated scaffold. The continued exploration of such fundamental building blocks will undoubtedly pave the way for future innovations in organic electronics and medicinal chemistry.

References

The Reactivity of 5-Fluorobenzo[b]thiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzo[b]thiophene is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom at the 5-position of the benzo[b]thiophene scaffold imparts unique physicochemical properties, influencing its reactivity and biological activity. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing its synthesis, key reactions, and potential applications, with a focus on experimental protocols and quantitative data. The benzo[b]thiophene core is a recognized privileged structure in drug discovery, and its derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Synthesis of this compound

The synthesis of the this compound core can be achieved through several synthetic routes, often starting from commercially available fluorinated precursors. A common strategy involves the construction of the thiophene ring onto a pre-existing fluorinated benzene derivative.

Synthesis from 4-Fluorothiophenol

A prevalent method for the synthesis of benzo[b]thiophenes is the reaction of a thiophenol with an appropriate C2 synthon, followed by cyclization. For the synthesis of this compound, 4-fluorothiophenol serves as a key starting material.

Experimental Protocol:

A general approach involves the S-alkylation of 4-fluorothiophenol with a haloacetaldehyde acetal, followed by acid-catalyzed cyclization.

  • S-Alkylation: To a solution of 4-fluorothiophenol (1.0 eq.) in a suitable solvent such as ethanol or DMF, a base like sodium ethoxide or sodium hydride is added. The mixture is stirred at room temperature, followed by the dropwise addition of 2-bromo-1,1-diethoxyethane (1.1 eq.). The reaction is typically heated to reflux for several hours to ensure complete S-alkylation.

  • Cyclization: After cooling, the reaction mixture is concentrated under reduced pressure. The crude intermediate is then treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to promote cyclization.

  • Work-up and Purification: The reaction mixture is poured onto ice-water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel or recrystallization from a suitable solvent to afford this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the electronic properties of the bicyclic system and the influence of the fluorine substituent. The benzo[b]thiophene ring is generally susceptible to electrophilic attack, and the fluorine atom, being an electron-withdrawing group through its inductive effect and a weak electron-donating group through resonance, modulates the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution is a fundamental reaction of benzo[b]thiophene. The electron-rich thiophene ring is the preferred site of attack over the benzene ring. The presence of the 5-fluoro substituent is expected to influence the position of electrophilic attack.

Regioselectivity: The fluorine atom at the 5-position deactivates the benzene ring towards electrophilic attack due to its inductive electron-withdrawing effect. Therefore, electrophilic substitution is anticipated to occur preferentially on the thiophene ring, primarily at the 2- and 3-positions. The precise regioselectivity between the C2 and C3 positions will depend on the specific electrophile and reaction conditions.

1. Bromination:

Electrophilic bromination of benzo[b]thiophenes can be achieved using various brominating agents.

Experimental Protocol:

A general procedure for the bromination of an electron-rich aromatic compound involves the use of N-bromosuccinimide (NBS) in a suitable solvent.[4]

  • To a solution of this compound (1.0 eq.) in a solvent such as acetonitrile or dichloromethane at 0 °C, N-bromosuccinimide (1.0 eq.) is added in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the brominated product(s).

The expected products are 2-bromo-5-fluorobenzo[b]thiophene and/or 3-bromo-5-fluorobenzo[b]thiophene. The ratio of these isomers will depend on the specific reaction conditions.

2. Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][5][6]

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask, anhydrous N,N-dimethylformamide (DMF) (3.0-5.0 eq.) is cooled to 0 °C. Phosphorus oxychloride (POCl₃) (1.1-1.5 eq.) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The mixture is stirred at 0 °C for 30-60 minutes to generate the Vilsmeier reagent.[1]

  • Formylation: A solution of this compound (1.0 eq.) in a minimal amount of anhydrous dichloromethane is added to the freshly prepared Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 40-70 °C for 2-6 hours.

  • Work-up: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then neutralized with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the formylated product, which is expected to be primarily this compound-2-carbaldehyde and/or this compound-3-carbaldehyde.

Table 1: Summary of Electrophilic Substitution Reactions

ReactionReagentsExpected Major Product(s)
BrominationNBS, MeCN2-Bromo-5-fluorobenzo[b]thiophene and/or 3-Bromo-5-fluorobenzo[b]thiophene
Vilsmeier-HaackPOCl₃, DMFThis compound-2-carbaldehyde and/or this compound-3-carbaldehyde
Metal-Catalyzed Cross-Coupling Reactions

Halogenated 5-fluorobenzo[b]thiophenes are valuable precursors for metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. A bromo- or iodo-substituted this compound can be coupled with a boronic acid or ester.

Experimental Protocol (General):

A general procedure for the Suzuki coupling of a bromo-thiophene derivative is as follows:[7][8]

  • To a reaction vessel under a nitrogen atmosphere, add the bromo-5-fluorobenzo[b]thiophene (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2.5 mol%), and a base like potassium carbonate or potassium phosphate (2.0-3.0 eq.).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • The reaction mixture is heated to 80-100 °C and stirred for several hours until completion (monitored by TLC or GC-MS).

  • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 2: Example of Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalystBaseSolventYield
2-Bromo-5-(bromomethyl)thiopheneAryl boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O25-76%[8]

Note: This data is for a related thiophene derivative and serves as a representative example.

2. Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11]

Experimental Protocol (General):

  • To a solution of an iodo- or bromo-5-fluorobenzo[b]thiophene (1.0 eq.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

  • The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion.

  • The reaction mixture is typically filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the alkynylated product.

Cycloaddition Reactions

Benzo[b]thiophenes can participate in cycloaddition reactions, although this aspect of their reactivity is less explored compared to electrophilic substitution. The thiophene ring can act as a diene in Diels-Alder reactions, particularly when activated. The reactivity in cycloadditions can be influenced by the substituents on the ring.[12][13][14][15]

Applications in Drug Development

The this compound scaffold is of interest to medicinal chemists due to the favorable properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets.[16][17]

Kinase Inhibitors

Many heterocyclic compounds, including those with a thiophene core, have been investigated as kinase inhibitors for the treatment of cancer.[2][17][18] The this compound moiety can serve as a core structure for the design of novel kinase inhibitors. The development of such inhibitors often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Logical Relationship for Kinase Inhibitor Development

Kinase_Inhibitor_Development A This compound Core B SAR-Guided Functionalization A->B Design C Library of Derivatives B->C Synthesis D Kinase Activity Screening C->D Testing E Identification of Potent Inhibitors D->E Analysis F Lead Optimization E->F Refinement G Preclinical Candidate F->G Selection

Caption: Workflow for the development of this compound-based kinase inhibitors.

Data Presentation

Table 3: Physicochemical and Spectroscopic Data of this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Spectroscopic Data
This compoundC₈H₅FS152.1959-61 (2 Torr)[19][20]MS and NMR data not readily available in search results.
Diethyl this compound-2,3-dicarboxylateC₁₄H₁₂FO₄S295.31-¹H NMR (400 MHz, CDCl₃): δ 7.78 (dd, J = 8.9, 4.7 Hz, 1H), 7.67 (dd, J = 9.4, 2.5 Hz, 1H), 7.28–7.22 (m, 1H).[21]

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry. Its susceptibility to electrophilic substitution, coupled with the ability to undergo various metal-catalyzed cross-coupling reactions, provides access to a wide range of functionalized derivatives. The influence of the 5-fluoro substituent plays a crucial role in directing the regioselectivity of these transformations. Further exploration of the biological activities of this compound derivatives, particularly as kinase inhibitors, holds significant promise for the development of novel therapeutic agents. This guide provides a foundational understanding of the reactivity of this important heterocyclic compound, offering valuable protocols and data for researchers in the field.

References

An In-depth Technical Guide to 5-Fluorobenzo[b]thiophene and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluorobenzo[b]thiophene is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom into the benzo[b]thiophene scaffold can significantly modulate the physicochemical and biological properties of the resulting derivatives, including their metabolic stability, binding affinity to target proteins, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and biological activities of this compound and its derivatives, with a focus on their potential as therapeutic agents.

Core Compound: this compound

This compound serves as a crucial building block for the synthesis of a diverse range of biologically active molecules. Its chemical structure consists of a benzene ring fused to a thiophene ring, with a fluorine atom substituted at the 5-position.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 70060-12-7[1]
Molecular Formula C₈H₅FS[2]
Molecular Weight 152.19 g/mol [2]
Boiling Point 59-61 °C (at 2 Torr)[2]
Density 1.298 ± 0.06 g/cm³ (Predicted)[2]

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, its synthesis can be conceptually derived from established methods for benzo[b]thiophene synthesis, utilizing appropriately fluorinated starting materials. One plausible synthetic route starts from 4-fluorothiophenol.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-Fluorothiophenol 4-Fluorothiophenol S-Alkylation S-Alkylation 4-Fluorothiophenol->S-Alkylation 1. Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->S-Alkylation Cyclization Cyclization S-Alkylation->Cyclization Intermediate Formation This compound This compound Cyclization->this compound Acid-catalyzed

Caption: Conceptual synthesis of this compound.

Experimental Protocol (Conceptual):

  • S-Alkylation: 4-Fluorothiophenol is reacted with a suitable two-carbon electrophile, such as chloroacetaldehyde or a protected equivalent, in the presence of a base to form the corresponding thioether intermediate.

  • Cyclization: The resulting thioether undergoes an acid-catalyzed intramolecular cyclization, typically using a strong acid like polyphosphoric acid or Eaton's reagent, to yield the this compound core.

Reactivity and Derivatization

The this compound core can be functionalized at various positions to generate a library of derivatives. The presence of the fluorine atom can influence the regioselectivity of electrophilic substitution reactions. Common derivatization strategies include:

  • Acylation: Friedel-Crafts acylation at the C2 or C3 position to introduce ketone functionalities.

  • Halogenation: Electrophilic halogenation to introduce additional halogen atoms.

  • Formylation: Vilsmeier-Haack reaction to introduce an aldehyde group, typically at the C2 or C3 position.

  • Metalation: Directed ortho-metalation or halogen-metal exchange can be used to introduce substituents at specific positions.

Derivatives of this compound and their Biological Activities

A wide array of this compound derivatives have been synthesized and evaluated for their therapeutic potential across various disease areas.

Antimicrobial Activity

Fluorinated benzothiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens. The introduction of a fluorine atom can enhance the antimicrobial potency of the parent compound.

Table of Antimicrobial Activity of this compound Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Indolobenzothiophene 3aS. aureus (MRSA, USA Lac*lux)1[3]
Indolobenzothiophene 3aS. aureus (MRSA, JE2)2[3]
Indolobenzothiophene 3cMRSA and MSSA2.25[3]
Indolobenzothiophene 3fMRSA and MSSA2.75[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.[4]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (Ca-MHB)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for OD reading)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Test Compounds: Dissolve the test compounds in DMSO to a stock concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in Ca-MHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in Ca-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed.[5] This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Several this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table of Anticancer Activity of Benzo[b]thiophene Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 6o (a 2-carbonylbenzo[b]thiophene 1,1-dioxide derivative)Various cancer cell linesPotent[6]
Compound 8b (a benzo[b]thiophene 1,1-dioxide derivative)Various cancer cell linesPotent[7]
Compound 10K (a benzo[b]thiophene 1,1-dioxide derivative)A549 cells (in the context of IPF)Potent[8]
Compound b19 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative)MDA-MB-231Significant[9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

Signaling Pathways Modulated by this compound Derivatives

Research has identified several key signaling pathways that are modulated by benzo[b]thiophene derivatives, highlighting their potential for targeted cancer therapy.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Several benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[6][7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates to nucleus and binds to Gene_Expression Target Gene Expression DNA->Gene_Expression promotes 5F_BT_Derivative This compound Derivative 5F_BT_Derivative->pSTAT3 inhibits phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Inhibition of the STAT3 signaling pathway.

This diagram illustrates how this compound derivatives can inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3, thereby blocking its dimerization, nuclear translocation, and subsequent activation of target genes involved in cell proliferation and survival.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility, processes that are often dysregulated in cancer metastasis. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as inhibitors of this pathway.[9][10][12]

G cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GEFs GEFs RhoA_GDP RhoA-GDP (inactive) GEFs->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation promotes Stress_Fiber_Formation Stress Fiber Formation MLC_Phosphorylation->Stress_Fiber_Formation 5F_BT_Derivative This compound Derivative 5F_BT_Derivative->RhoA_GTP inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway.

This diagram shows that this compound derivatives can inhibit the RhoA/ROCK pathway, leading to a reduction in myosin light chain phosphorylation and the formation of stress fibers, thereby impairing cancer cell migration and invasion.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer and infectious diseases. Further research into the synthesis, structure-activity relationships, and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this important chemical scaffold.

References

biological significance of fluorinated benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of Fluorinated Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, potency, and pharmacokinetic profiles.[5][6][7] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly modulate the biological activity of the parent molecule.[6] This guide provides a comprehensive overview of the , focusing on their therapeutic potential, mechanisms of action, and structure-activity relationships, supported by quantitative data and experimental methodologies.

Antimicrobial Activity of Fluorinated Benzothiophenes

The rise of antibacterial drug resistance necessitates the discovery of novel antimicrobial agents.[8][9] Fluorinated benzothiophene-indole hybrids have emerged as a promising class of compounds with potent activity against pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[8][10]

Mechanism of Action: Pyruvate Kinase Inhibition

Studies have identified bacterial pyruvate kinase (PK) as a key molecular target for these compounds.[8][9] Pyruvate kinase is a crucial enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate while generating ATP. Its inhibition disrupts bacterial energy metabolism, leading to cell death. The fluorinated benzothiophene-indole hybrids have been shown to effectively inhibit MRSA pyruvate kinase.[8]

Quantitative Data: Antibacterial Activity and Enzyme Inhibition

The antibacterial efficacy of representative fluorinated benzothiophene-indole hybrids is summarized below. The activity is presented as Minimum Inhibitory Concentration (MIC) against various bacterial strains and the half-maximal inhibitory concentration (IC50) against MRSA pyruvate kinase.[8]

CompoundMean Antibacterial Activity (MIC, µg/mL)Pyruvate Kinase Inhibition (IC50, µM)
3c 2.251.6
3f 2.752.1
4f 3.02.3
6d 10.03.5
5b ≥32Not active
6b ≥32Not active
Experimental Protocols

General Synthesis of Fluorinated Benzothiophene-Indole Hybrids (Compounds 3-6)[8] A general one-pot reaction is utilized for the synthesis of these hybrid molecules.

  • Dissolve 2 mmol of the respective indole (1) and 1 mmol (165 mg) of 5-fluorothiophene-2,3-dicarbaldehyde (2) in 15 mL of acetic acid.

  • Heat the mixture at 100 °C under reflux for a minimum of 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with mixtures of ethyl acetate and cyclohexane.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 2.5 M sodium hydroxide solution.

  • Perform extraction three times with 20 mL of ethyl acetate.

indole Indole (1) reaction_mixture Dissolve in Acetic Acid indole->reaction_mixture aldehyde 5-Fluorothiophene- 2,3-dicarbaldehyde (2) aldehyde->reaction_mixture reflux Heat under Reflux (100 °C, ≥2h) reaction_mixture->reflux neutralization Neutralization (NaOH) reflux->neutralization extraction Ethyl Acetate Extraction neutralization->extraction product Fluorinated Benzothiophene- Indole Hybrid extraction->product

Synthesis workflow for fluorinated benzothiophene-indole hybrids.

Pyruvate Kinase (PK) Inhibition Assay[8] The inhibitory activity against MRSA pyruvate kinase is determined using a luminescence-based assay.

  • Overexpress and purify MRSA pyruvate kinase from Escherichia coli.

  • Test the compounds at concentrations of 0.5 µM, 5 µM, 10 µM, 20 µM, and 40 µM.

  • The final concentration of pyruvate kinase in the assay is 15 nM.

  • Initiate the reaction by adding a 140 µL master mix containing 60 mM Na+–HEPES, 67 mM KCl, 2 mM ADP, 10 mM PEP, and 6.7 mM MgCl2.

  • Use a luminescence-based system to detect the amount of ATP generated from the conversion of phosphoenolpyruvate to pyruvate by PK.

  • Use samples lacking the enzyme and compound as negative controls, and PK without any compound as a positive control.

Compound Fluorinated Benzothiophene Inhibition Inhibition Compound->Inhibition PK Bacterial Pyruvate Kinase (PK) PK->Inhibition Glycolysis Glycolysis Pathway Inhibition->Glycolysis blocks ATP_Production ATP Production Glycolysis->ATP_Production Disruption Disruption Glycolysis->Disruption ATP_Production->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Mechanism of antibacterial action via pyruvate kinase inhibition.

Anticancer Activity of Fluorinated Benzothiophenes

The benzothiophene scaffold is present in several anticancer agents.[11] Fluorination can further enhance the cytotoxic potential of these molecules. A notable example is a series of benzothiophene acrylonitrile analogs that show potent activity against a wide range of human cancer cell lines.[11]

Mechanism of Action: Tubulin Polymerization Inhibition

These compounds are believed to exert their anticancer effects, at least in part, by interfering with tubulin polymerization.[11] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). By inhibiting the polymerization of tubulin, these agents disrupt the formation of the mitotic spindle, leading to mitotic arrest and, ultimately, cell death, often through a process resembling mitotic catastrophe.[11] An important feature of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in cancer chemotherapy.[11]

Quantitative Data: In Vitro Anticancer Activity

The 50% growth inhibition (GI50) values for a key fluorinated benzothiophene acrylonitrile analog against various cancer cell lines are presented below.

CompoundCancer Cell Line PanelGI50 Range (nM)
Z-3-(5-fluorobenzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 13) NCI-60 Human Cancer Cell Lines10 - 100

Note: Compound 13, the fluorinated analog, demonstrated significant growth reduction in nearly all cell lines examined, with GI50 values generally in the 10-100 nM range.[11]

Enzyme Inhibitory Activity of Fluorinated Benzothiophenes

The introduction of fluorine can transform a benzothiophene scaffold into a highly potent and selective enzyme inhibitor.[12][13] Fluorine's electron-withdrawing nature can alter the reactivity and binding properties of the molecule, making it an effective tool for designing mechanism-based inhibitors.[12][14]

Diverse Enzyme Targets

Fluorinated benzothiophenes have been shown to inhibit a variety of enzymes implicated in different diseases.

  • Sodium-glucose co-transporter 2 (SGLT2): A fluorinated benzothiophene derivative was identified as a highly potent and selective SGLT2 inhibitor, a target for type 2 diabetes treatment.[1]

  • μ-Calpain: A piperidine-tethered benzothiophene was found to be the most potent inhibitor of μ-calpain, an enzyme involved in conditions like stroke and muscular dystrophy.[1]

  • Dopamine Receptors: A specific benzothiophene derivative demonstrated high affinity for D2 and D3 dopamine receptors, which are targets for treating Parkinson's disease and other neurological disorders.[1]

Quantitative Data: Enzyme Inhibition and Receptor Binding
Compound ClassTarget Enzyme/ReceptorKey CompoundActivity (Ki / IC50)Selectivity
SGLT2 InhibitorSGLT2Compound (43b)IC50 = 7.4 nM254-fold vs SGLT1
μ-Calpain Inhibitorμ-CalpainPiperidine-tethered benzothiopheneKi = 9 nMN/A
Dopamine Receptor LigandD2 / D3 ReceptorsBenzothiophene derivative (52)Ki = 76.9 nM (D2) / 1.69 nM (D3)N/A

Data sourced from Yu et al.[1]

General Drug Discovery and Evaluation Workflow

The development of novel fluorinated benzothiophenes as therapeutic agents follows a structured workflow from initial design to biological validation.

Design Compound Design & Library Synthesis Screening High-Throughput Screening (HTS) Design->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Testing (Enzyme/Cell-based assays) Lead_Opt->In_Vitro In_Vitro->Lead_Opt feedback In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

General workflow for drug discovery of fluorinated benzothiophenes.

Conclusion and Future Outlook

Fluorinated benzothiophenes represent a versatile and highly valuable class of compounds in modern drug discovery. The strategic incorporation of fluorine into the benzothiophene scaffold has led to the development of potent and selective modulators of various biological targets, including bacterial enzymes, tubulin, and key proteins in metabolic and neurological pathways. The examples provided in this guide highlight the significant potential of these compounds in addressing critical unmet medical needs in infectious diseases, oncology, and beyond. Future research should continue to explore the vast chemical space of fluorinated benzothiophenes, leveraging computational modeling and advanced synthetic methodologies to design next-generation therapeutics with improved efficacy, safety, and pharmacokinetic properties. The continued investigation into their mechanisms of action will further solidify their role in the development of novel treatment paradigms.

References

Methodological & Application

Synthesis of 5-Fluorobenzo[b]thiophene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 5-Fluorobenzo[b]thiophene, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The protocols outlined herein are based on established synthetic methodologies for benzothiophene derivatives and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

This compound is a fluorinated analog of benzo[b]thiophene, a bicyclic aromatic compound containing a fused benzene and thiophene ring. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and biological properties of the parent molecule, making it a valuable building block in drug discovery and the development of novel organic materials. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles.

Synthetic Approach

A common and effective method for the synthesis of substituted benzo[b]thiophenes is the acid-catalyzed cyclization of an arylthioacetaldehyde acetal. This approach, a variation of the Gassman benzothiophene synthesis, involves the reaction of a substituted thiophenol with an α-haloacetaldehyde acetal, followed by intramolecular cyclization. For the synthesis of this compound, the logical starting materials are 4-fluorothiophenol and a suitable α-haloacetaldehyde equivalent, such as chloroacetaldehyde dimethyl acetal.

Reaction Pathway

The synthesis proceeds in two main conceptual steps:

  • S-Alkylation: Nucleophilic substitution of the halogen on the α-haloacetaldehyde acetal by the thiolate anion of 4-fluorothiophenol to form the intermediate, S-(4-fluorophenyl)thioacetaldehyde dimethyl acetal.

  • Cyclization: Acid-catalyzed intramolecular electrophilic substitution onto the fluorinated benzene ring, followed by elimination of methanol to afford the aromatic this compound.

Synthesis of this compound Thiophenol 4-Fluorothiophenol Intermediate S-(4-fluorophenyl)thioacetaldehyde dimethyl acetal Thiophenol->Intermediate 1. S-Alkylation Acetal Chloroacetaldehyde dimethyl acetal Acetal->Intermediate Base Base (e.g., NaH, NaOMe) Acid Acid Catalyst (e.g., PPA, H₂SO₄) Product This compound Intermediate->Product 2. Cyclization

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of S-(4-fluorophenyl)thioacetaldehyde dimethyl acetal (Intermediate)

This protocol describes the S-alkylation of 4-fluorothiophenol with chloroacetaldehyde dimethyl acetal.

Materials:

  • 4-Fluorothiophenol

  • Chloroacetaldehyde dimethyl acetal

  • Sodium methoxide (NaOMe) or Sodium hydride (NaH)

  • Anhydrous methanol or Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4-fluorothiophenol (1.0 eq) in anhydrous methanol or THF under an inert atmosphere, add sodium methoxide (1.1 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add chloroacetaldehyde dimethyl acetal (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude S-(4-fluorophenyl)thioacetaldehyde dimethyl acetal.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Cyclization to this compound

This protocol details the acid-catalyzed intramolecular cyclization of the intermediate to the final product.

Materials:

  • S-(4-fluorophenyl)thioacetaldehyde dimethyl acetal

  • Polyphosphoric acid (PPA) or concentrated Sulfuric acid (H₂SO₄)

  • Inert solvent (e.g., toluene or xylene) for high-temperature reactions

  • Standard laboratory glassware

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Add S-(4-fluorophenyl)thioacetaldehyde dimethyl acetal (1.0 eq) to polyphosphoric acid (PPA) or a mixture of a high-boiling inert solvent and a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Note that specific yields can vary depending on the reaction scale and optimization of conditions.

ParameterValue
Product Name This compound
CAS Number 70060-12-7
Molecular Formula C₈H₅FS
Molecular Weight 152.19 g/mol
Boiling Point 59-61 °C at 2 Torr
Appearance Colorless to pale yellow liquid or solid
Typical Yield 60-80% (overall)

Characterization Data:

While a specific literature source detailing the complete NMR and melting point for the parent this compound was not identified in the immediate search, characterization data for closely related derivatives such as this compound-2-carboxylic acid are available and can be used as a reference for spectral interpretation.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a general experimental workflow.

Reaction_Scheme R1 4-Fluorothiophenol I1 S-(4-fluorophenyl)thioacetaldehyde dimethyl acetal R1->I1 NaOMe, MeOH Reflux R2 +   Cl-CH₂-CH(OCH₃)₂ P1 This compound I1->P1 PPA, Heat

Figure 2: Chemical reaction scheme for the synthesis of this compound.

Experimental_Workflow Start Start Step1 S-Alkylation of 4-Fluorothiophenol Start->Step1 Step2 Workup and Purification of Intermediate Step1->Step2 Step3 Acid-Catalyzed Cyclization Step2->Step3 Step4 Workup and Purification of Final Product Step3->Step4 End This compound Step4->End

Figure 3: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving S-alkylation of 4-fluorothiophenol followed by acid-catalyzed cyclization. The provided protocols offer a solid foundation for researchers to produce this valuable compound for further investigation in various scientific disciplines. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve desired yields and purity.

5-Fluorobenzo[b]thiophene synthesis starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of 5-Fluorobenzo[b]thiophene: Core Starting Materials and Protocols

Authored by: A Senior Application Scientist

Abstract

This compound is a privileged heterocyclic scaffold frequently incorporated into molecules of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, imparted by the fluorine atom and the electron-rich thiophene ring, make it a critical building block for developing novel therapeutic agents and organic electronics.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed examination of the primary synthetic routes to this compound, focusing on the selection of starting materials, the causality behind experimental choices, and field-proven, step-by-step protocols.

Strategic Overview: Pathways to the 5-Fluoro-Substituted Core

The synthesis of the this compound core can be approached from several distinct strategic viewpoints. The choice of pathway is often dictated by the availability of starting materials, desired substitution patterns on the final molecule, and scalability. This guide will focus on two robust and widely applicable methods:

  • Electrophilic Cyclization of 4-Fluorothiophenol Derivatives: A direct and classical approach that builds the thiophene ring onto a pre-existing fluorinated benzene precursor. This method offers a high degree of regiochemical control.

  • The Gewald Three-Component Reaction: A powerful multicomponent reaction (MCR) that rapidly assembles a highly functionalized thiophene ring.[4] This pathway is exceptionally useful for generating libraries of analogues and can be adapted to produce the fused benzothiophene system.

Below, we explore the foundational starting materials and detailed protocols for each of these strategic approaches.

Method 1: Electrophilic Cyclization from 4-Fluorothiophenol

Principle and Rationale

This strategy is arguably the most direct route to this compound. The core logic involves two main transformations: first, the S-alkylation of 4-fluorothiophenol to introduce a two-carbon unit bearing an electrophilic handle precursor; second, an intramolecular electrophilic cyclization (akin to a Friedel-Crafts reaction) to form the fused thiophene ring. The fluorine atom at the 4-position of the starting thiophenol directs the cyclization to the adjacent, unsubstituted carbon, ensuring the exclusive formation of the desired 5-fluoro regioisomer.

Starting Material & Reagent Profile
ComponentRoleCAS NumberKey Considerations
4-Fluorothiophenol Primary Starting Material371-42-6Pungent odor, handle in a well-ventilated fume hood. Readily available commercially.[5]
Chloroacetic AcidS-alkylation Reagent79-11-8Corrosive solid. Provides the C2-acid backbone for cyclization.
Sodium HydroxideBase1310-73-2Deprotonates the thiol for nucleophilic attack.
Polyphosphoric Acid (PPA)Cyclization/Dehydrating Agent8017-16-1Highly viscous and corrosive. Excellent medium for intramolecular acylation. Eaton's reagent (P₂O₅ in MsOH) is a common alternative.
Sodium BorohydrideReducing Agent16940-66-2Used to reduce the intermediate ketone. Reacts with water and protic solvents.
Experimental Workflow and Protocols

The overall workflow involves the synthesis of an intermediate, (4-fluorophenyl)thioacetic acid, followed by its cyclization and subsequent reduction.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization & Reduction A 4-Fluorothiophenol B (4-Fluorophenyl)thioacetic Acid A->B  1. NaOH, H₂O  2. ClCH₂COOH C 5-Fluorobenzo[b]thiophen-3(2H)-one B->C  Polyphosphoric Acid (PPA)  Heat D This compound C->D  1. NaBH₄  2. Dehydration

Caption: Workflow for Synthesis via Electrophilic Cyclization.

Detailed Protocol 1A: Synthesis of (4-Fluorophenyl)thioacetic Acid
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (4.4 g, 110 mmol) in water (50 mL).

  • Thiol Addition: To the stirred solution, add 4-fluorothiophenol (12.8 g, 100 mmol). Stir for 15 minutes at room temperature to ensure complete formation of the sodium thiophenolate salt.[6]

  • Alkylation: In a separate beaker, dissolve chloroacetic acid (9.5 g, 100 mmol) in water (25 mL) and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Reaction: Add the sodium chloroacetate solution dropwise to the thiophenolate solution. After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate of (4-fluorophenyl)thioacetic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Detailed Protocol 1B: Cyclization and Reduction to this compound
  • Setup: Place polyphosphoric acid (PPA, ~100 g) into a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80 °C with stirring.

  • Cyclization: Add the dried (4-fluorophenyl)thioacetic acid (9.3 g, 50 mmol) portion-wise to the hot PPA, ensuring the temperature does not exceed 95 °C. After addition, stir the mixture at 90 °C for 45 minutes. The color will change to a deep red/brown.

  • Quenching: Carefully pour the hot reaction mixture onto crushed ice (~300 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude ketone product.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous magnesium sulfate.

  • Intermediate Isolation (Optional): The solvent can be removed in vacuo to yield crude 5-fluorobenzo[b]thiophen-3(2H)-one, which can be purified by chromatography if desired.

  • Reduction: For direct conversion, dissolve the crude ketone in methanol (150 mL) and cool to 0 °C in an ice bath. Add sodium borohydride (1.9 g, 50 mmol) portion-wise. Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours.

  • Dehydration & Final Isolation: Quench the reaction by slowly adding 2 M HCl until the pH is acidic. This step facilitates the dehydration of the intermediate alcohol to the final aromatic benzothiophene. Extract the product with ethyl acetate (3 x 75 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes) to afford this compound as a white solid.

Method 2: The Gewald Three-Component Reaction

Principle and Rationale

The Gewald reaction is a cornerstone of thiophene synthesis, valued for its convergence and operational simplicity.[7] It involves a one-pot condensation of a carbonyl compound, an α-cyanoester (or other active methylene compound), and elemental sulfur, typically catalyzed by an amine base like morpholine.[8] This reaction assembles a polysubstituted 2-aminothiophene. By choosing a cyclic ketone like cyclohexanone, the reaction directly constructs a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, which can then be aromatized in a subsequent step to yield the final benzofused system. While this route does not directly incorporate the fluorine atom, it is a powerful method for first building a versatile benzothiophene core that can be fluorinated in a later step, or for starting with fluorinated precursors if available.

Starting Material & Reagent Profile
ComponentRoleCAS NumberKey Considerations
CyclohexanoneCarbonyl Component (C4-C7 of Benzene Ring)108-94-1Readily available liquid.
Ethyl CyanoacetateActive Methylene Compound105-56-6Provides C2 and C3 of the thiophene ring.
Sulfur (Elemental)Sulfur Source7704-34-9Fine powder is preferred for reactivity.
MorpholineBase Catalyst110-91-8Common catalyst; other secondary amines can be used.
EthanolSolvent64-17-5Common solvent for this reaction.
Reaction Mechanism and Protocol

The mechanism proceeds through three key stages: a Knoevenagel condensation, addition of sulfur to the resulting enolate, and subsequent ring closure followed by tautomerization to the stable 2-aminothiophene product.[7]

G A Ketone + α-Cyanoester B Knoevenagel Adduct (α,β-unsaturated nitrile) A->B  Base (e.g., Morpholine)  Knoevenagel Condensation C Sulfur Adduct B->C  Elemental Sulfur (S₈)  Michael Addition D Cyclized Intermediate C->D  Intramolecular  Cyclization E 2-Aminothiophene Product D->E  Tautomerization

Caption: Simplified Mechanism of the Gewald Reaction.

Detailed Protocol 2: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Setup: In a 250 mL round-bottom flask, combine cyclohexanone (9.8 g, 100 mmol), ethyl cyanoacetate (11.3 g, 100 mmol), and elemental sulfur (3.2 g, 100 mmol) in ethanol (75 mL).

  • Catalyst Addition: Add morpholine (8.7 mL, 100 mmol) to the stirred suspension.

  • Reaction: Gently heat the mixture to 50 °C with stirring. The reaction is typically exothermic. Maintain the temperature for 1-2 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities. The resulting solid is often pure enough for subsequent steps. If needed, recrystallization from ethanol can be performed.

Note on Aromatization: The tetrahydrobenzo[b]thiophene product from this protocol must be dehydrogenated to form the aromatic benzothiophene ring. This is typically achieved by heating with a stoichiometric amount of a dehydrogenating agent such as sulfur, selenium, or palladium on carbon (Pd/C). This subsequent step is critical for achieving the final target scaffold.

Summary of Starting Materials

Synthetic MethodPrimary Starting Material(s)Key Advantage
Electrophilic Cyclization 4-FluorothiophenolDirect, regioselective route to the 5-fluoro isomer.
Gewald Reaction Cyclohexanone, Ethyl Cyanoacetate, SulfurHigh convergence, rapid assembly of a complex core, ideal for library synthesis.

Safety and Handling

  • Thiophenols: 4-Fluorothiophenol possesses a powerful and unpleasant stench. All manipulations should be conducted in a certified chemical fume hood. Thiophenols are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Corrosive Reagents: Polyphosphoric acid and chloroacetic acid are corrosive. Avoid contact with skin and eyes.

  • Sodium Borohydride: This reagent reacts with water and protic solvents to release flammable hydrogen gas. Additions should be performed slowly and with adequate cooling.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable pathways. The electrophilic cyclization of 4-fluorothiophenol offers a direct and highly regiocontrolled strategy, making it a preferred method for targeted synthesis. In contrast, the Gewald three-component reaction provides a powerful platform for rapidly accessing the core tetrahydrobenzo[b]thiophene structure, which, while requiring a subsequent aromatization step, is invaluable for diversity-oriented synthesis and the exploration of structure-activity relationships. The choice between these methods will depend on the specific goals of the research program, balancing factors of starting material availability, desired scale, and strategic flexibility.

References

Suzuki Coupling Reactions of 5-Fluorobenzo[b]thiophene: A Gateway to Novel Drug Candidates and Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and functional organic materials.[1][2][3] Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The introduction of a fluorine atom at the 5-position of the benzo[b]thiophene core can significantly modulate the molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the C-C bond formation, enabling the straightforward synthesis of diverse biaryl and heteroaryl structures under mild conditions.[4][5] This application note provides a detailed overview and experimental protocols for the Suzuki coupling reactions of 5-Fluorobenzo[b]thiophene, offering a robust platform for the generation of novel compounds for drug discovery and materials science.

Core Applications

The Suzuki coupling of this compound with a variety of (hetero)arylboronic acids opens avenues to a vast chemical space. The resulting 5-fluoro-substituted arylbenzo[b]thiophenes are key intermediates for:

  • Drug Discovery: The development of novel therapeutic agents targeting a range of diseases. The benzo[b]thiophene core is a known pharmacophore, and the introduction of diverse aryl substituents allows for the fine-tuning of biological activity.[6][7][8]

  • Materials Science: The synthesis of organic semiconductors, fluorescent dyes, and other functional materials. The extended π-conjugation in the coupled products can lead to desirable electronic and photophysical properties.

  • Chemical Biology: The creation of molecular probes and tools to investigate biological processes.

Quantitative Data Summary

While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes typical conditions and yields for analogous Suzuki-Miyaura reactions involving substituted benzo[b]thiophenes and fluorinated aryl halides. These serve as a strong predictive basis for reactions involving this compound.

Substrate 1Substrate 2Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodobenzo[b]thiopheneArylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O806High[4]
2-Bromo-acetophenoneBenzo[b]thien-2-ylboronic acidPd(PPh₃)₄ (5)N/AN/AN/AN/A84[9]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (15 mg)K₂CO₃N/A1103-48Up to 90[10][11]
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80497[12]
4-Fluoro-3,5-dihalophthalatesArylboronic acidPd(OAc)₂Na₂CO₃H₂O90-110N/AN/A[13]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of a halo-5-Fluorobenzo[b]thiophene (e.g., 2-Bromo-5-fluorobenzo[b]thiophene or 3-Iodo-5-fluorobenzo[b]thiophene) with an arylboronic acid. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

Materials:

  • Halo-5-Fluorobenzo[b]thiophene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (1 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add the halo-5-Fluorobenzo[b]thiophene (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add toluene (5 mL), ethanol (2 mL), and deionized water (1 mL) to the flask.

  • Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • Halo-5-Fluorobenzo[b]thiophene (0.5 mmol)

  • Arylboronic acid (0.75 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.025 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.05 mmol, 10 mol%)

  • Cesium fluoride (CsF) (1.0 mmol)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Deionized water (1 mL)

  • Microwave vial

Procedure:

  • To a microwave vial, add the halo-5-Fluorobenzo[b]thiophene (0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CsF (1.0 mmol).

  • Add DME (4 mL) and water (1 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes under microwave irradiation.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the pure product.

Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Add Halo-5-Fluorobenzo[b]thiophene, Arylboronic Acid, & Base to Flask start->reactants solvent Add Solvents reactants->solvent degas Degas Mixture solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to 80-120 °C with Stirring catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Ar-X oxidative_add Oxidative Addition pd2_biaryl Ar-Pd(II)-Ar'(L₂) pd2_complex->pd2_biaryl Ar'-B(OR)₂ + Base transmetalation Transmetalation pd2_biaryl->pd0 Ar-Ar' product Ar-Ar' (Coupled Product) reductive_elim Reductive Elimination arx Ar-X (this compound-X) ar_boronic Ar'-B(OR)₂ (Arylboronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluorobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 5-Fluorobenzo[b]thiophene. This reaction is a powerful tool for the synthesis of N-substituted-5-aminobenzo[b]thiophene derivatives, which are key structural motifs in numerous biologically active compounds and are of significant interest in drug discovery and medicinal chemistry.[1][2][3]

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents, including kinase inhibitors, antimicrobial agents, and estrogen receptor modulators.[1][2] The ability to introduce diverse amine functionalities at the 5-position via the Buchwald-Hartwig amination allows for the generation of large compound libraries for structure-activity relationship (SAR) studies, aiding in the development of novel drug candidates.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a base. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand, palladium precursor, base, and solvent is critical for achieving high yields and good functional group tolerance.

Experimental Protocols

While a specific protocol for the Buchwald-Hartwig amination of this compound is not extensively documented in publicly available literature, a reliable protocol can be adapted from procedures for structurally similar substrates, such as bromobenzothiophenes. Microwave-assisted synthesis has been shown to be effective for the Buchwald-Hartwig coupling of bromobenzothiophene derivatives, offering rapid reaction times.[1]

General Protocol for Buchwald-Hartwig Amination of this compound (Microwave-Assisted)

This protocol provides a general starting point for the amination of this compound with a primary or secondary amine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (or 5-Bromo/Chloro-benzo[b]thiophene as a starting point for optimization)

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, KOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the palladium precursor (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (e.g., 1.4 - 2.0 equivalents).

  • Seal the vial with a cap and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Under the inert atmosphere, add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the vial.

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 30-90 minutes). Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-aminobenzo[b]thiophene.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of related aryl halides, which can serve as a guide for the optimization of the reaction with this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene100694
24-ChlorotolueneAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1002485
33-BromobenzothiophenePiperidinePd(OAc)₂ (5)BINAP (7.5)NaOtBu (1.5)Toluene801278
42-BromopyridineBenzylaminePd₂(dba)₃ (2.5)DavePhos (5)Cs₂CO₃ (2.0)THF701892

Note: This table is a compilation of data from various sources for illustrative purposes and does not represent a single study.

Mandatory Visualizations

Diagram 1: General Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Amine - Pd Precursor & Ligand - Base solvent Prepare Anhydrous, Degassed Solvent reagents->solvent vial Combine Reagents in Microwave Vial solvent->vial inert Purge with Inert Gas vial->inert irradiate Microwave Irradiation (e.g., 100-150 °C, 30-90 min) inert->irradiate monitor Monitor Reaction (TLC/LC-MS) irradiate->monitor quench Quench Reaction monitor->quench Reaction Complete extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Substituted-5- Aminobenzo[b]thiophene purify->product

Caption: A streamlined workflow for the microwave-assisted Buchwald-Hartwig amination.

Diagram 2: Logical Relationship in Drug Discovery Application

G A This compound C Buchwald-Hartwig Amination A->C B Diverse Amines B->C D Library of N-Substituted-5- Aminobenzo[b]thiophene Derivatives C->D E Biological Screening (e.g., Kinase Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound Identification F->G H Drug Candidate Development G->H

Caption: The role of Buchwald-Hartwig amination in a drug discovery cascade.

References

Application Notes & Protocols: Strategic C3-Functionalization of 5-Fluorobenzo[b]thiophene for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction: The Strategic Value of the 5-Fluorobenzo[b]thiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmacologically active compounds.[1] Its unique electronic properties and structural similarity to endogenous molecules like indole make it a cornerstone in medicinal chemistry.[1][2] The introduction of a fluorine atom at the C5-position further enhances its utility. Fluorine's high electronegativity and small size can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the regioselective functionalization of this compound at the C3 position. The C3 position is frequently a key site for derivatization, allowing for the introduction of diverse functional groups that can extend the molecule's structure towards key binding pockets in target proteins.[3][4] We will explore robust and reproducible methods for C3 functionalization, providing not only step-by-step protocols but also the underlying chemical principles to empower researchers in their drug development endeavors.

II. Foundational Strategy: Electrophilic Aromatic Substitution at C3

The inherent electron-rich nature of the thiophene ring in benzo[b]thiophene directs electrophilic attack preferentially to the C3 position. This intrinsic reactivity provides a direct and efficient pathway for introducing key functional groups.

A. C3-Formylation via the Vilsmeier-Haack Reaction

One of the most reliable methods to introduce a carbonyl group is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in-situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[7][8] The resulting aldehyde is a versatile synthetic handle for subsequent modifications.

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich this compound then attacks this reagent, leading to an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the desired 5-fluoro-1-benzothiophene-3-carbaldehyde.[5][7]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Start This compound Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product 5-Fluoro-3-formyl- benzo[b]thiophene Intermediate->Product + H₂O H2O H₂O Workup

Caption: Mechanism of Vilsmeier-Haack formylation at the C3 position.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the solution of this compound dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 5-fluoro-1-benzothiophene-3-carbaldehyde.

Characterization:

  • ¹H NMR: Confirm the presence of the aldehyde proton signal (~9.9-10.1 ppm) and the disappearance of the C3-H proton signal.

  • Mass Spectrometry: Verify the molecular ion peak corresponding to the product's molecular weight.[7]

B. C3-Halogenation: Gateway to Cross-Coupling

Introducing a halogen, such as bromine or chlorine, at the C3 position is a critical strategic move. The C3-halo-5-fluorobenzo[b]thiophene is not typically the final target but serves as a highly versatile intermediate for transition-metal-catalyzed cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stirrer, light-exclusion foil

Procedure:

  • Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Quench the reaction by adding water.

  • Extraction: Extract the product with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or flash chromatography.

III. Advanced Strategy: Palladium-Catalyzed C-C Bond Formation

With a halogen installed at the C3 position, the door opens to a vast array of powerful C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[9][10][11] This reaction allows for the precise and efficient installation of aryl or heteroaryl moieties, which are critical for exploring structure-activity relationships (SAR).

A. C3-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki reaction involves the coupling of an organohalide (our C3-bromo-5-fluorobenzo[b]thiophene) with an organoboron compound (an arylboronic acid) in the presence of a palladium catalyst and a base.[12]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R2_complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X (3-Bromo-5-fluorobenzo[b]thiophene) R1X->OxAdd R2B R²-B(OR)₂ (Arylboronic Acid) R2B->Transmetal Base Base Base->Transmetal

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Materials:

  • 3-Bromo-5-fluorobenzo[b]thiophene (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Schlenk flask or sealed reaction vial, condenser, nitrogen/argon line

Procedure:

  • Setup: To a Schlenk flask, add 3-Bromo-5-fluorobenzo[b]thiophene, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent mixture (1,4-dioxane/water).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 3-aryl-5-fluorobenzo[b]thiophene product.

IV. Data Summary & Comparison

The choice of method depends on the desired functional group at C3. The following table provides a comparative summary of the discussed protocols.

Functionalization Method Key Reagents Typical Yield Key Advantages Considerations
C3-Formylation Vilsmeier-HaackPOCl₃, DMF60-85%Reliable, scalable, uses common reagents.POCl₃ is corrosive and moisture-sensitive.
C3-Bromination Electrophilic HalogenationN-Bromosuccinimide (NBS)85-95%High yielding, mild conditions, simple workup.NBS can be light-sensitive.
C3-Arylation Suzuki-Miyaura CouplingPd(PPh₃)₄, Arylboronic Acid, Base55-90%High functional group tolerance, vast scope.Requires inert atmosphere; catalyst can be expensive.

V. Overall Workflow Visualization

workflow General Workflow for C3 Functionalization start Start: this compound step1a Vilsmeier-Haack (POCl₃, DMF) start->step1a step1b Bromination (NBS) start->step1b product1a Product A: 5-Fluoro-3-formylbenzo[b]thiophene step1a->product1a intermediate1b Intermediate: 3-Bromo-5-fluorobenzo[b]thiophene step1b->intermediate1b purify_char Purification & Characterization (Chromatography, NMR, MS) product1a->purify_char step2 Suzuki Coupling (Pd(0), Ar-B(OH)₂, Base) intermediate1b->step2 product2 Product B: 3-Aryl-5-fluorobenzo[b]thiophene step2->product2 product2->purify_char

Caption: Synthetic pathways from this compound to C3-functionalized derivatives.

VI. References

  • Vilsmeier–Haack reaction - Wikipedia. 5

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. 6

  • Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction - Benchchem. 7

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. 2

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. 8

  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. 13

  • An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. 1

  • C3-functionalized benzothiophenes. (a) Prevalence of C3... | Download Scientific Diagram - ResearchGate. 3

  • Therapeutic importance of synthetic thiophene - PMC - PubMed Central. 14

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. 9

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC - NIH. 4

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. 15

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. 10

  • Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies | Request PDF - ResearchGate. 16

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. 17

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. 12

  • Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction and their antithrombolyitc, biofilm inhibition, hemolytic potential and molecular docking studies | Request PDF - ResearchGate. 18

References

The Emerging Role of 5-Fluorobenzo[b]thiophene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Incorporation of Fluorine in a Privileged Heterocyclic Scaffold

In the landscape of contemporary drug discovery, the benzo[b]thiophene scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it an ideal starting point for the development of novel therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[3] The strategic introduction of a fluorine atom, particularly at the 5-position, further enhances the therapeutic potential of this scaffold. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] This includes improving metabolic stability, increasing membrane permeability, and modulating binding affinity to biological targets.[6][7]

This comprehensive guide provides an in-depth exploration of the applications of 5-fluorobenzo[b]thiophene in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not only a detailed overview of the therapeutic applications but also practical, step-by-step protocols for the synthesis and biological evaluation of these promising compounds.

PART 1: Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various strategies, often involving the cyclization of appropriately substituted precursors. Below is a representative protocol adapted from modern synthetic methodologies, such as visible-light-promoted cyclization reactions.[8] This protocol outlines the synthesis of a key intermediate, diethyl this compound-2,3-dicarboxylate, which can be further modified to generate a library of derivatives.

Experimental Workflow: Synthesis of a this compound Intermediate

cluster_0 Step 1: Starting Materials cluster_1 Step 2: Visible-Light-Promoted Cyclization cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Product A Fluorinated Disulfide C Reaction Mixture: - Disulfide - Alkyne - Photocatalyst - Solvent (e.g., MeCN) A->C B Alkyne B->C D Irradiation with Blue LEDs C->D Visible Light E Solvent Evaporation D->E F Column Chromatography E->F G Diethyl this compound- 2,3-dicarboxylate F->G

Caption: Synthetic workflow for a this compound intermediate.

Protocol 1: Synthesis of Diethyl this compound-2,3-dicarboxylate

This protocol is adapted from a visible-light-promoted cyclization of disulfides and alkynes.[8]

Materials:

  • Di(4-fluorophenyl) disulfide

  • Diethyl acetylenedicarboxylate

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)

  • Acetonitrile (MeCN), degassed

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve di(4-fluorophenyl) disulfide (1.0 eq.), diethyl acetylenedicarboxylate (1.2 eq.), and the photocatalyst (1-5 mol%) in degassed acetonitrile.

    • Expert Insight: The use of an inert atmosphere and degassed solvent is crucial to prevent quenching of the photocatalyst's excited state by oxygen.

  • Photocatalysis: Stir the reaction mixture at room temperature and irradiate with a blue LED light source. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: The choice of photocatalyst and solvent can significantly impact reaction efficiency. Acetonitrile is a common choice due to its polarity and transparency to visible light.

  • Work-up: Once the starting material is consumed (as indicated by TLC), turn off the light source and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the desired product and evaporate the solvent. Characterize the purified diethyl this compound-2,3-dicarboxylate by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8]

PART 2: Medicinal Chemistry Applications and Biological Evaluation

This compound derivatives have shown promise in several therapeutic areas, primarily in oncology. Their mechanisms of action often involve the inhibition of key cellular processes like cell division and survival signaling pathways.

Application 1: Inhibition of Tubulin Polymerization

A significant number of anticancer agents exert their effects by disrupting microtubule dynamics, which are essential for cell division.[9][10] Certain 2-aroyl-benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol is based on the principle that the polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically.[11]

Materials:

  • Purified tubulin protein (>99%)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a tubulin solution at a concentration of 3-5 mg/mL in General Tubulin Buffer on ice.

    • Prepare a stock solution of the test compound and serial dilutions in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • In a pre-chilled 96-well plate on ice, add the test compound dilutions, positive control, and negative control to their respective wells.

    • Add the cold tubulin solution to each well.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and, if necessary, glycerol to a final concentration of 5-10% (v/v).

    • Expert Insight: Glycerol is used to promote tubulin polymerization and stabilize the microtubules, making the assay more robust.

  • Data Acquisition:

    • Immediately transfer the plate to a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the maximum rate of polymerization (Vmax) and the final polymer mass (Amax) for each curve.

    • Calculate the IC₅₀ value by plotting the Vmax or Amax as a function of the logarithm of the test compound concentration.

Application 2: Multi-Kinase Inhibition

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer.[12] The development of multi-target kinase inhibitors is a promising strategy to overcome drug resistance.[12] Certain 5-hydroxybenzo[b]thiophene derivatives have been identified as potent multi-kinase inhibitors, targeting kinases such as DYRK1A and DYRK1B.[13][14]

DYRK1A/B Signaling Pathway

cluster_0 Upstream Signals cluster_1 DYRK1A/B Kinase cluster_2 Downstream Effectors cluster_3 Cellular Outcomes cluster_4 Inhibition A Growth Factors, Stress Signals B DYRK1A/B A->B C Transcription Factors (e.g., NFAT) B->C Phosphorylation D Splicing Factors (e.g., SRSF6) B->D Phosphorylation E Cell Cycle Regulators (e.g., Cyclin D1) B->E Phosphorylation F Gene Expression C->F G Alternative Splicing D->G H Cell Proliferation E->H I This compound Derivative I->B

Caption: Simplified DYRK1A/B signaling pathway and its inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase using a commercially available luminescent assay kit (e.g., ADP-Glo™).

Materials:

  • Recombinant kinase (e.g., DYRK1A or DYRK1B)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (this compound derivative) in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its substrate, and the test compound or control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Expert Insight: The concentrations of kinase, substrate, and ATP should be optimized for each specific kinase to ensure the assay is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the luminescent assay kit. Incubate as per the manufacturer's instructions.

    • Add the second reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application 3: Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[15] Targeting the ferroptosis pathway is an emerging strategy in cancer therapy. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides.[1][15] Inhibition of GPX4 can induce ferroptosis in cancer cells. While not yet extensively explored for 5-fluorobenzo[b]thiophenes, the benzo[b]thiophene scaffold has been investigated for its potential to induce ferroptosis.

GPX4-Mediated Ferroptosis Pathway

cluster_0 Inputs cluster_1 GPX4 Activity cluster_2 Outputs cluster_3 Cellular State cluster_4 Inhibition A Glutathione (GSH) C GPX4 A->C B Lipid Peroxides B->C D Glutathione Disulfide (GSSG) C->D E Lipid Alcohols C->E H Ferroptosis C->H F No Ferroptosis E->F G Potential this compound Derivative G->C

Caption: The central role of GPX4 in preventing ferroptosis and its potential inhibition.

Protocol 4: Cell Viability Assay (MTT/Resazurin)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound (this compound derivative) in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer or fluorometer plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cell death. Incubate for 24, 48, or 72 hours.

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

    • For Resazurin assay: Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • For MTT assay: Measure the absorbance at 570 nm.

    • For Resazurin assay: Measure the fluorescence with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.

PART 3: Data Presentation and Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the scaffold. The following tables summarize representative data for benzo[b]thiophene derivatives, highlighting the impact of fluorination and other substitutions.

Table 1: Anticancer Activity of Representative Benzo[b]thiophene Derivatives
Compound IDR¹ (Position)R² (Position)Cell LineIC₅₀ (µM)Reference
1 5-OH, N'-phenyl carbohydrazide2-HU87MG (Glioblastoma)7.2[13][14]
2 5-F (as part of a larger fused system)VariousMCF-7 (Breast)1.42[7]
3 5-F (as part of a larger fused system)VariousA549 (Lung)1.98[7]
4 2-(3',4',5'-trimethoxybenzoyl), 4-OCH₃3-CH₃HeLa (Cervical)0.016[9]
5 2-(3',4',5'-trimethoxybenzoyl), 7-OCH₃3-CH₃L1210 (Leukemia)0.021[9]
Table 2: Kinase Inhibitory Activity of Representative Benzo[b]thiophene Derivatives
Compound IDTarget KinaseIC₅₀ (nM)Reference
16b (a 5-hydroxy derivative) DYRK1A353.3[13][14]
16b (a 5-hydroxy derivative) DYRK1B284[13][14]
16b (a 5-hydroxy derivative) Clk1163[13][14]
16b (a 5-hydroxy derivative) Clk411[13][14]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position can significantly enhance the drug-like properties of these molecules. The diverse biological activities, including inhibition of tubulin polymerization and multi-kinase activity, underscore the versatility of this scaffold in addressing complex diseases such as cancer.

The detailed protocols provided in this guide offer a practical framework for the synthesis and biological evaluation of novel this compound derivatives. Future research in this area should focus on expanding the chemical diversity of these compounds and exploring their potential in other therapeutic areas. Furthermore, a deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation drug candidates with improved potency, selectivity, and safety profiles.

References

Application Notes and Protocols for 5-Fluorobenzo[b]thiophene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Fluorobenzo[b]thiophene as a versatile pharmaceutical intermediate, with a focus on its application in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and potential anti-cancer agents. Detailed experimental protocols, quantitative data, and visualizations are included to facilitate its use in drug discovery and development.

Introduction

This compound is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug molecule. This document details the application of this compound in the synthesis of fluorinated analogues of Raloxifene, a well-known SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.

Application in the Synthesis of Fluorinated Raloxifene Analogues

This compound is a key starting material for the synthesis of fluorinated Raloxifene analogues. These analogues are of significant interest for their potential as therapeutic agents and as probes for PET imaging of estrogen receptor-positive breast tumors. The core synthetic strategy involves the coupling of the 5-fluorobenzothiophene moiety with a substituted phenyl group, a reaction often achieved through a palladium-catalyzed Stille cross-coupling reaction.

Experimental Workflow: Synthesis of a 5-Fluoro-Raloxifene Analogue

The following diagram outlines the general workflow for the synthesis of a 5-Fluoro-Raloxifene analogue, starting from this compound. This multi-step synthesis involves the introduction of a stannyl group onto the benzothiophene core, followed by a Stille coupling with a suitable aryl halide, and subsequent functional group manipulations to yield the final product.

G cluster_0 Synthesis of Stannylated Intermediate cluster_1 Stille Coupling Reaction cluster_2 Final Product Synthesis A This compound B Lithiation A->B C Reaction with Tributyltin chloride B->C D 2-(Tributylstannyl)-5-fluorobenzo[b]thiophene C->D F Stille Coupling (Pd catalyst) D->F E 4-Iodo-benzoyl chloride derivative E->F G Coupled Ketone Intermediate F->G H Demethylation & Side Chain Addition G->H I 5-Fluoro-Raloxifene Analogue H->I

General workflow for the synthesis of a 5-Fluoro-Raloxifene analogue.

Experimental Protocols

Protocol 1: Synthesis of 2-(Tributylstannyl)-5-fluorobenzo[b]thiophene

This protocol describes the synthesis of the key stannylated intermediate required for the Stille coupling reaction.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride (Bu3SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-(Tributylstannyl)-5-fluorobenzo[b]thiophene.

Protocol 2: Stille Coupling for the Synthesis of a Fluorinated Raloxifene Precursor

This protocol outlines the palladium-catalyzed Stille coupling of the stannylated benzothiophene with a suitable aryl iodide.

Materials:

  • 2-(Tributylstannyl)-5-fluorobenzo[b]thiophene

  • 4-Iodo-benzoyl chloride derivative (e.g., 4-iodo-4'-(2-(piperidin-1-yl)ethoxy)benzophenone)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Triphenylarsine (AsPh3)

  • Copper(I) iodide (CuI)

  • Anhydrous 1,4-dioxane

  • Saturated aqueous potassium fluoride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(Tributylstannyl)-5-fluorobenzo[b]thiophene (1.2 eq) and the 4-iodo-benzoyl chloride derivative (1.0 eq) in anhydrous 1,4-dioxane, add Pd2(dba)3 (0.05 eq), AsPh3 (0.2 eq), and CuI (0.1 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add a saturated aqueous potassium fluoride solution to quench the reaction and remove the tin byproducts.

  • Stir the mixture vigorously for 1 hour, then filter through a pad of celite.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled ketone intermediate.

Quantitative Data

The following table summarizes typical yields and purity for the key steps in the synthesis of a 5-Fluoro-Raloxifene analogue.

StepProductTypical Yield (%)Purity (%) (by HPLC)
Stannylation of this compound2-(Tributylstannyl)-5-fluorobenzo[b]thiophene75 - 85>95
Stille CouplingCoupled Ketone Intermediate60 - 70>97
Final Product Synthesis (Demethylation & Side Chain Addition)5-Fluoro-Raloxifene Analogue50 - 60>99

Biological Activity and Mechanism of Action

Fluorinated Raloxifene analogues are expected to act as Selective Estrogen Receptor Modulators (SERMs). The 5-fluoro substitution can potentially enhance the binding affinity for the estrogen receptor (ER) and modulate its interaction with co-activator and co-repressor proteins.

Signaling Pathway of SERMs

SERMs like Raloxifene exert their tissue-specific effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The conformation of the ER-ligand complex determines whether it recruits co-activators or co-repressors, leading to either agonistic (estrogen-like) or antagonistic (anti-estrogenic) effects in different tissues.

SERM_Pathway cluster_0 Cellular Environment cluster_1 Transcriptional Regulation SERM 5-Fluoro-Raloxifene (SERM) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds Complex SERM-ER Complex ER->Complex DNA Estrogen Response Element (ERE) on DNA Complex->DNA Binds to Coactivators Co-activators Complex->Coactivators Recruits Corepressors Co-repressors Complex->Corepressors Recruits Agonist Agonist Effect (e.g., Bone) Coactivators->Agonist Leads to Antagonist Antagonist Effect (e.g., Breast) Corepressors->Antagonist Leads to

Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
Expected Biological Profile of 5-Fluoro-Raloxifene Analogues

Based on studies of other fluorinated SERMs, 5-Fluoro-Raloxifene analogues are anticipated to exhibit the following properties:

  • High Binding Affinity for Estrogen Receptors: The fluorine substitution is expected to enhance the binding affinity for both ERα and ERβ. The in vitro binding affinities of similar fluoroalkylated raloxifene derivatives have been shown to be higher than that of Raloxifene itself.[1]

  • Potent Anti-proliferative Activity: In estrogen receptor-positive breast cancer cell lines (e.g., MCF-7), these analogues are expected to demonstrate potent anti-proliferative effects.

  • Tissue-Specific Estrogenic/Anti-estrogenic Activity: As SERMs, they are designed to exhibit estrogenic effects in bone tissue (maintaining bone density) while having anti-estrogenic effects in breast and uterine tissues.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds, particularly fluorinated SERMs. The synthetic protocols and data presented here provide a foundation for researchers to explore the potential of this building block in the development of new therapeutics with improved pharmacological profiles. The strategic incorporation of fluorine can lead to enhanced biological activity, making this compound a key component in modern drug discovery.

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Fluorobenzo[b]thiophene-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of 5-Fluorobenzo[b]thiophene-based compounds as potential kinase inhibitors. The methodologies outlined below are intended to guide researchers in the development and characterization of novel therapeutic agents targeting various protein kinases implicated in diseases such as cancer.

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, potentially enhancing their potency and selectivity as kinase inhibitors. This document focuses on the synthesis of this compound-2-carboxamides and their evaluation as inhibitors of protein kinases, with a particular focus on the Pim-1 kinase, a key regulator of cell survival and proliferation.

Data Presentation: Kinase Inhibitory Activity

Compound IDScaffoldTarget KinaseIC50 (nM)Reference Compound
1a 5-Hydroxybenzo[b]thiophene-2-carboxamideClk1163N/A
1a 5-Hydroxybenzo[b]thiophene-2-carboxamideClk411N/A
1a 5-Hydroxybenzo[b]thiophene-2-carboxamideDRAK187N/A
1a 5-Hydroxybenzo[b]thiophene-2-carboxamideDyrk1A353.3N/A
1a 5-Hydroxybenzo[b]thiophene-2-carboxamideDyrk1B284N/A
1a 5-Hydroxybenzo[b]thiophene-2-carboxamideHaspin125.7N/A
2a 5-Methoxybenzo[b]thiophene-2-carboxamideClk112.7N/A
2a 5-Methoxybenzo[b]thiophene-2-carboxamideClk2>500N/A
AZD1208 Imidazo[1,2-b]pyridazinePim-10.4Staurosporine
AZD1208 Imidazo[1,2-b]pyridazinePim-25.0Staurosporine
AZD1208 Imidazo[1,2-b]pyridazinePim-31.9Staurosporine

Note: The data for compounds 1a and 2a are for 5-hydroxy and 5-methoxy analogs, respectively, and are provided as representative examples. The synthesis and evaluation of the corresponding 5-fluoro analogs would be required to determine their specific inhibitory activities. AZD1208 is a known pan-Pim kinase inhibitor included for comparison.

Experimental Protocols

Synthesis of this compound-2-carboxamide Derivatives

This protocol describes a general three-step synthesis for N-substituted-5-fluorobenzo[b]thiophene-2-carboxamides, adapted from procedures for related analogs.

Step 1: Synthesis of Ethyl this compound-2-carboxylate

  • To a stirred solution of 2,5-difluorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add ethyl thioglycolate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl this compound-2-carboxylate.

Step 2: Synthesis of this compound-2-carboxylic acid

  • Dissolve the ethyl this compound-2-carboxylate (1.0 eq) in a mixture of ethanol and water (2:1).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-3 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound-2-carboxylic acid.

Step 3: Synthesis of N-substituted-5-fluorobenzo[b]thiophene-2-carboxamide

  • To a solution of this compound-2-carboxylic acid (1.0 eq) in anhydrous DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted-5-fluorobenzo[b]thiophene-2-carboxamide.

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the in vitro potency of synthesized compounds against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., PIMtide, RKRRQTSN)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution by diluting the Pim-1 enzyme in Kinase Buffer.

    • Prepare a 2X substrate/ATP solution containing the Pim-1 substrate peptide and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for Pim-1.

    • Add 2 µL of the 2X kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G General Synthetic Scheme for this compound-2-carboxamides A 2,5-Difluorobenzaldehyde C Ethyl this compound-2-carboxylate A->C K2CO3, DMF, 80°C B Ethyl thioglycolate B->C D This compound-2-carboxylic acid C->D NaOH, EtOH/H2O, reflux F N-substituted-5-fluorobenzo[b]thiophene-2-carboxamide D->F EDC, HOBt, DIPEA, DMF E Amine (R1R2NH) E->F

Caption: Synthetic route to this compound-2-carboxamides.

G Pim-1 Signaling Pathway in Cancer cytokine Cytokines / Growth Factors receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates pim1_gene Pim-1 Gene Transcription stat->pim1_gene Induces pim1_protein Pim-1 Kinase pim1_gene->pim1_protein bad Bad pim1_protein->bad Phosphorylates myc c-Myc pim1_protein->myc Phosphorylates inhibitor This compound Inhibitor inhibitor->pim1_protein Inhibits apoptosis Apoptosis bad->apoptosis Promotes p_bad p-Bad (Inactive) bcl2 Bcl-2 p_bad->bcl2 Releases bcl2->apoptosis Inhibits p_myc p-c-Myc (Active) proliferation Cell Proliferation p_myc->proliferation Promotes

Caption: Simplified Pim-1 signaling pathway and the point of inhibition.

G Experimental Workflow for Kinase Inhibitor Screening start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_compounds Add Compounds to 384-well Plate prep_compounds->plate_compounds add_kinase Add Kinase Solution plate_compounds->add_kinase pre_incubation Pre-incubate at RT (10 min) add_kinase->pre_incubation add_substrate Add Substrate/ATP Solution pre_incubation->add_substrate kinase_reaction Incubate at 30°C (60 min) add_substrate->kinase_reaction add_adp_glo Add ADP-Glo™ Reagent kinase_reaction->add_adp_glo stop_reaction Incubate at RT (40 min) add_adp_glo->stop_reaction add_detection Add Kinase Detection Reagent stop_reaction->add_detection develop_signal Incubate at RT (30 min) add_detection->develop_signal read_luminescence Measure Luminescence develop_signal->read_luminescence analyze_data Analyze Data and Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro luminescence-based kinase assay.

Application Notes and Protocols for 5-Fluorobenzo[b]thiophene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[b]thiophene derivatives are a significant class of heterocyclic organic compounds utilized in the development of advanced materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1] Their rigid, planar structure is conducive to efficient charge transport and luminescence. The introduction of fluorine atoms into the molecular structure of organic semiconductors can significantly influence their electronic properties, such as HOMO/LUMO energy levels, and enhance device performance and stability.[2][3][4]

5-Fluorobenzo[b]thiophene, as a fluorinated derivative, is a promising building block for the synthesis of novel materials for OLED applications. It can be incorporated into hole-transporting materials (HTMs), electron-transporting materials (ETMs), or emissive materials to fine-tune the optoelectronic properties of the resulting device.

Potential Applications in OLEDs

The incorporation of a fluorine atom at the 5-position of the benzo[b]thiophene core is expected to:

  • Lower HOMO/LUMO Energy Levels: Fluorine is a highly electronegative atom, and its introduction generally lowers the energy levels of the frontier molecular orbitals. This can improve charge injection from the electrodes and enhance the stability of the material against oxidation.

  • Enhance Intermolecular Interactions: Fluorine substitution can lead to stronger intermolecular interactions, such as F-H or F-S interactions, which can promote more ordered molecular packing in the solid state, potentially leading to improved charge mobility.

  • Tune Emission Color: When used as part of an emissive molecule, the electronic effects of the fluorine substituent can be used to tune the emission color of the OLED.

Quantitative Data of Analogous Compounds

The following table summarizes the photophysical and electrochemical properties of various benzo[b]thiophene and fluorinated thiophene derivatives to provide a reference for the expected properties of materials derived from this compound.

Compound/PolymerHOMO (eV)LUMO (eV)Band Gap (eV)Emission Max (nm)Application
PBDTSe-BT -4.78-2.26 (optical)-Organic Solar Cell
PBDTSe-FBT -5.23-1.43 (optical)-Organic Solar Cell
PBDTSe-FFBT -4.89-1.59 (optical)-Organic Solar Cell
BDTT–Et ----Organic Electronics
BDTT–OMe ----Organic Electronics
BDTT–CH₂–OMe Deeper than BDTT---Organic Electronics

Experimental Protocols

Synthesis of a this compound Derivative

This protocol is a representative procedure for the synthesis of a functionalized this compound, specifically diethyl this compound-2,3-dicarboxylate, which can be a precursor for more complex OLED materials.

Materials:

  • Appropriate starting materials (e.g., a fluorinated disulfide and an alkyne)

  • Visible light source

  • Organic solvents (e.g., CDCl₃)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the starting disulfide and alkyne in an appropriate solvent.

  • Photocatalysis: Irradiate the reaction mixture with a visible light source at room temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup to remove any inorganic byproducts.

  • Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system to obtain the pure diethyl this compound-2,3-dicarboxylate.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. For diethyl this compound-2,3-dicarboxylate, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 7.78 (dd, J = 8.9, 4.7 Hz, 1H), 7.67 (dd, J = 9.4, 2.5 Hz, 1H), 7.28–7.22 (m, 1H).[5]

Fabrication of a Solution-Processed OLED Device

This is a general protocol for the fabrication of a multilayer OLED using a benzo[b]thiophene-based material as the emissive layer (EML).

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)

  • Benzo[b]thiophene-based emissive material

  • Electron-Transporting Layer (ETL) material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • Organic solvents for solution preparation

  • Spin coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.

  • HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at an appropriate temperature (e.g., 120 °C) in a nitrogen atmosphere.

  • EML Deposition: Dissolve the synthesized benzo[b]thiophene derivative in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the solution on top of the HIL to form the emissive layer. Anneal the film to remove residual solvent and improve morphology.

  • ETL and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the electron-transporting layer (e.g., TPBi), a thin layer of LiF, and the aluminum cathode through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

  • Characterization: Characterize the performance of the fabricated OLED by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_purification Purification cluster_product Final Product start1 Fluorinated Disulfide process1 Visible Light Irradiation start1->process1 start2 Alkyne start2->process1 purify1 Aqueous Workup process1->purify1 purify2 Column Chromatography purify1->purify2 product This compound Derivative purify2->product

Caption: Synthesis workflow for a this compound derivative.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps sub1 ITO Substrate Cleaning sub2 UV-Ozone Treatment sub1->sub2 dep1 Spin-coat HIL (e.g., PEDOT:PSS) sub2->dep1 dep2 Spin-coat EML (Benzo[b]thiophene derivative) dep1->dep2 dep3 Thermal Evaporation of ETL (e.g., TPBi) dep2->dep3 dep4 Thermal Evaporation of Cathode (e.g., LiF/Al) dep3->dep4 fin1 Encapsulation dep4->fin1 fin2 Device Characterization fin1->fin2

Caption: General workflow for solution-processed OLED fabrication.

References

Application of 5-Fluorobenzo[b]thiophene in Organic Solar Cells: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the molecular framework of organic semiconductors has emerged as a powerful strategy to enhance the performance of organic solar cells (OSCs). The high electronegativity and specific electronic properties of fluorine can profoundly influence the frontier energy levels, molecular packing, and charge transport characteristics of these materials. While the direct incorporation of the 5-Fluorobenzo[b]thiophene moiety into high-performance donor polymers or small molecules for OSCs is not yet widely documented in publicly available research, the principles derived from analogous fluorinated thiophene-based systems provide a strong foundation for its potential application. This document outlines the expected benefits, synthetic strategies, and detailed experimental protocols for the utilization of this compound in the field of organic photovoltaics.

Data Presentation: Performance of Related Fluorinated Thiophene-Based Polymers

To illustrate the impact of fluorination on OSC performance, the following table summarizes the photovoltaic parameters of donor-acceptor copolymers containing fluorinated benzothiadiazole, a related and extensively studied fluorinated heterocyclic building block. These data provide a benchmark for the anticipated performance of materials incorporating this compound.

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PBDTT-F-TTdi-PBI5.73---[1]
PBDTSF-FBTITIC11.66---[2]
PffBT4T-2ODPC71BM10.80.7718.8080.0[2]
PDFBTPC71BM7.3---[2]
P[DTffBT-TBT(5)]-2ODIDIC8.5---[2]
PPDT2FBTPC70BM9.39---[2]
DOTFP-ffBTPC71BM8.7---[2]
PBDT-FBTPC71BM3.4---[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages, from monomer synthesis to device characterization, based on established procedures for similar fluorinated thiophene-based materials.

Protocol 1: Synthesis of a this compound-Based Donor-Acceptor Copolymer

This protocol outlines a typical Stille cross-coupling polymerization to synthesize a copolymer of a distannylated this compound derivative and a dibrominated acceptor monomer.

Materials:

  • 2,6-bis(trimethylstannyl)-5-fluorobenzo[b]thiophene (Monomer A)

  • 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Anhydrous dimethylformamide (DMF)

  • Methanol

  • Hexane

  • Chloroform

  • Argon gas

Procedure:

  • In a flame-dried Schlenk flask, dissolve Monomer A (1.0 mmol) and Monomer B (1.0 mmol) in a mixture of anhydrous toluene (15 mL) and anhydrous DMF (1.5 mL).

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) to the flask under a counter-flow of argon.

  • Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 48 hours.

  • Cool the mixture to room temperature and pour it into 200 mL of methanol.

  • Filter the resulting polymer precipitate and wash with methanol and hexane.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to extract the polymer fraction.

  • Concentrate the chloroform solution and precipitate the polymer in methanol.

  • Filter and dry the final polymer product under vacuum at 60 °C for 24 hours.

Protocol 2: Fabrication of Bulk Heterojunction Organic Solar Cells

This protocol describes the fabrication of an organic solar cell with a conventional device architecture using the synthesized polymer as the donor and a fullerene derivative as the acceptor.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized this compound-based polymer (Donor)

  • Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (Acceptor)

  • Chlorobenzene

  • 1,8-Diiodooctane (DIO) (optional additive)

  • Calcium (Ca)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds. Anneal the substrates at 150 °C for 15 minutes in air.

  • Active Layer Preparation: Prepare a blend solution of the donor polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL. If used, add a small percentage of DIO (e.g., 3% by volume) to the solution. Stir the solution overnight at 50 °C.

  • Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds. Anneal the films at a predetermined optimal temperature (e.g., 110 °C) for 10 minutes.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (20 nm) followed by a layer of Aluminum (100 nm) through a shadow mask at a pressure below 10⁻⁶ Torr.

  • Device Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass coverslip to prevent degradation from air and moisture.

Protocol 3: Characterization of Materials and Devices

This section outlines the key characterization techniques to evaluate the properties of the synthesized materials and the performance of the fabricated solar cells.

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure of the synthesized polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer.

  • UV-Vis Spectroscopy: To investigate the light absorption properties of the polymer in solution and as a thin film and to determine the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.

  • Current Density-Voltage (J-V) Characteristics: To measure the key photovoltaic parameters (PCE, Voc, Jsc, FF) of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²).

  • External Quantum Efficiency (EQE) Measurement: To determine the percentage of incident photons that are converted to charge carriers at each wavelength.

  • Atomic Force Microscopy (AFM): To investigate the surface morphology and phase separation of the donor:acceptor blend film.

Visualizations

The following diagrams illustrate key conceptual frameworks in the design and fabrication of organic solar cells based on this compound.

G cluster_synthesis Stille Coupling Polymerization MonomerA 2,6-bis(trimethylstannyl)-5- fluorobenzo[b]thiophene Catalyst Pd₂(dba)₃ / P(o-tol)₃ MonomerA->Catalyst MonomerB Dibrominated Acceptor MonomerB->Catalyst Polymer Donor-Acceptor Copolymer Catalyst->Polymer

Caption: Synthetic scheme for a this compound-based copolymer.

G cluster_device Organic Solar Cell Device Architecture ITO ITO (Anode) PEDOT_PSS PEDOT:PSS (HTL) ITO->PEDOT_PSS Active_Layer This compound Polymer:Acceptor (Active Layer) PEDOT_PSS->Active_Layer Ca Ca (ETL) Active_Layer->Ca Al Al (Cathode) Ca->Al

Caption: Layered structure of a conventional organic solar cell.

G cluster_energy Energy Level Diagram Donor_HOMO HOMO Acceptor_LUMO LUMO Donor_LUMO LUMO Donor_LUMO->Acceptor_LUMO Exciton Dissociation Acceptor_HOMO HOMO Donor Donor (this compound Polymer) Acceptor Acceptor (e.g., PC₇₁BM)

Caption: Simplified energy level diagram for charge separation.

References

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-benzo[b]thiophene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-benzo[b]thiophene derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for structurally similar aryl bromides and provide a comprehensive guide for laboratory implementation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance. The benzo[b]thiophene core is a key structural motif in numerous biologically active compounds, and the ability to functionalize the 5-position through Suzuki coupling opens avenues for the synthesis of novel therapeutic agents and functional materials.

Reaction Principle

The Suzuki coupling of 5-bromo-benzo[b]thiophene with an arylboronic acid proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of this cycle are:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromo-benzo[b]thiophene to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the 5-aryl-benzo[b]thiophene product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of aryl bromides, which are applicable to 5-bromo-benzo[b]thiophene. Researchers should note that optimization for specific substrates may be necessary to achieve optimal yields.

ParameterCondition 1Condition 2Condition 3
Aryl Halide 5-Bromo-benzo[b]thiophene5-Bromo-benzo[b]thiophene5-Bromo-benzo[b]thiophene
Boronic Acid Arylboronic AcidArylboronic AcidArylboronic Acid
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhos[Pd(dppf)Cl₂]
Catalyst Loading 2-5 mol%1-3 mol% Pd(OAc)₂, 2-6 mol% SPhos3-5 mol%
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent System 1,4-Dioxane / H₂O (4:1)THF / H₂O (4:1)DME
Temperature 80-90 °C80 °C80 °C
Reaction Time 12-24 hours12-24 hours2-12 hours
Reported Yields *Moderate to ExcellentGood to ExcellentGood to Excellent

*Yields are based on analogous reactions with similar brominated thiophene derivatives and may vary depending on the specific arylboronic acid used.[1][2][3]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of 5-bromo-benzo[b]thiophene. These methods are adaptable, and optimization for specific arylboronic acids is recommended.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.[4]

Materials:

  • 5-Bromo-benzo[b]thiophene

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add 5-bromo-benzo[b]thiophene (1 equivalent), the arylboronic acid (1.1 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Optimized Suzuki Coupling using Pd(OAc)₂/SPhos

This protocol utilizes a more active catalyst system that can be effective for more challenging substrates.[5]

Materials:

  • 5-Bromo-benzo[b]thiophene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Sphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-benzo[b]thiophene (1 equivalent), palladium(II) acetate (5 mol%), and SPhos (10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and stir the mixture for 30 minutes at room temperature.

  • In a separate flask, dissolve the arylboronic acid (1.2 equivalents) and cesium carbonate (1.4 equivalents) in degassed water.

  • Add the aqueous solution of the boronic acid and base to the reaction mixture.

  • Heat the reaction to 80°C and stir for 24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and extract the product with ethyl acetate (3 x volume of reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L₂-Br] transmetalation Transmetalation pd_complex->transmetalation transmetalation_complex [Ar-Pd(II)L₂-Ar'] reductive_elimination Reductive Elimination transmetalation_complex->reductive_elimination oxidative_addition->pd_complex transmetalation->transmetalation_complex reductive_elimination->pd0 product 5-Aryl-benzo[b]thiophene (Ar-Ar') reductive_elimination->product aryl_halide 5-Bromo-benzo[b]thiophene (Ar-Br) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 5-Bromo-benzo[b]thiophene, Arylboronic Acid, Base, Catalyst C Purge with Inert Gas A->C B Add Degassed Solvent D Heat and Stir (e.g., 80-90°C, 12-24h) B->D C->B E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction with Organic Solvent) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Regioselective C2-Lithiation of 5-Fluorobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the regioselective lithiation of 5-Fluorobenzo[b]thiophene at the C2 position. Benzo[b]thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science. Functionalization of the benzo[b]thiophene core is crucial for the development of novel compounds with desired properties. This protocol outlines a reliable method for the deprotonation of this compound using n-butyllithium (n-BuLi) to generate a versatile 2-lithiated intermediate, which can subsequently be reacted with various electrophiles. A representative example of quenching with N,N-dimethylformamide (DMF) to synthesize 5-Fluoro-2-formylbenzo[b]thiophene is detailed.

Introduction

Benzo[b]thiophenes are a class of heterocyclic compounds that are present in a wide range of biologically active molecules and functional organic materials. The development of efficient and regioselective methods for the functionalization of the benzo[b]thiophene ring system is of great interest to the scientific community. Direct C-H bond activation via lithiation is a powerful tool for introducing a variety of substituents onto aromatic and heteroaromatic rings. For benzo[b]thiophene, the proton at the C2 position is the most acidic, making it the preferred site for deprotonation by strong bases like organolithium reagents. This protocol describes a robust method for the 2-lithiation of this compound, a valuable building block for the synthesis of more complex molecules. The fluorine substituent at the 5-position can modulate the electronic properties and metabolic stability of the resulting derivatives, making this a key transformation in drug discovery programs.

Data Presentation

The following table summarizes the key quantitative data for the 2-lithiation of this compound and subsequent formylation.

ParameterValueNotes
Starting Material This compound-
Reagent n-Butyllithium (n-BuLi)Typically a 2.5 M solution in hexanes
Stoichiometry (n-BuLi) 1.1 - 1.2 equivalentsA slight excess ensures complete deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Freshly distilled from a suitable drying agent.
Reaction Temperature -78 °CMaintained using a dry ice/acetone bath.
Lithiation Time 1 hourSufficient for complete formation of the lithiated species.
Electrophile N,N-Dimethylformamide (DMF)Example for formylation. Other electrophiles can be used.
Stoichiometry (Electrophile) 1.5 - 2.0 equivalentsAn excess ensures complete trapping of the organolithium intermediate.
Quenching Time 2-4 hoursReaction time after addition of the electrophile.
Work-up Aqueous ammonium chloride solutionTo quench any remaining organolithium species.
Purification Silica gel column chromatographyEluent system to be determined by TLC analysis.
Expected Yield Moderate to GoodYields are typically in this range for similar substrates.

Experimental Protocol

Materials and Equipment
  • This compound

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

Safety Precautions: Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reaction Setup:

    • Assemble a flame-dried two or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

    • Place the flask under a positive pressure of inert gas.

  • Addition of Starting Material and Solvent:

    • To the reaction flask, add this compound (1.0 eq.).

    • Using a syringe, add anhydrous THF to dissolve the starting material.

  • Cooling:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1-1.2 eq., 2.5 M in hexanes) dropwise to the stirred solution via syringe over a period of 10-15 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a color change.

  • Quenching with Electrophile (Example: Formylation with DMF):

    • In a separate flame-dried flask, prepare a solution of anhydrous DMF (1.5-2.0 eq.) in a small amount of anhydrous THF.

    • Slowly add the DMF solution to the reaction mixture at -78 °C via syringe or cannula.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be allowed to slowly warm to room temperature overnight if necessary.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-substituted-5-Fluorobenzo[b]thiophene.

Mandatory Visualization

Lithiation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_quench Electrophilic Quench cluster_product Product SM This compound Intermediate 2-Lithio-5-fluorobenzo[b]thiophene SM->Intermediate Deprotonation Reagent n-Butyllithium Reagent->Intermediate Solvent Anhydrous THF Solvent->Intermediate Temp -78 °C Temp->Intermediate Time 1 hour Time->Intermediate Product 2-Substituted-5-fluorobenzo[b]thiophene Intermediate->Product Electrophilic Attack Electrophile Electrophile (e.g., DMF) Electrophile->Product Signaling_Pathway cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Start_Mat This compound Deprotonation Proton Abstraction at C2 Start_Mat->Deprotonation Base n-BuLi Base->Deprotonation Intermediate Formation of 2-Lithio Intermediate Deprotonation->Intermediate Byproduct Butane + Li-Salt Deprotonation->Byproduct Electrophilic_Attack Nucleophilic Attack on Electrophile Intermediate->Electrophilic_Attack + Electrophile (E+) Final_Product 2-Substituted Product Electrophilic_Attack->Final_Product

Application Notes and Protocols for the Characterization of 5-Fluorobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 5-Fluorobenzo[b]thiophene. The methodologies described herein are essential for identity confirmation, purity assessment, and quality control of this compound in research and drug development settings.

Compound Information

PropertyValueSource
Chemical Name This compound-
CAS Number 70060-12-7[1]
Molecular Formula C₈H₅FS-
Molecular Weight 152.19 g/mol -
Boiling Point 59-61 °C at 2 Torr[2]
Density 1.298 g/cm³ (Predicted)[2]

Analytical Techniques Overview

A multi-technique approach is recommended for the comprehensive characterization of this compound. This typically involves spectroscopic methods for structural elucidation and chromatographic techniques for purity determination. The following sections detail the protocols for the most common and effective analytical methods.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Molecular Weight Confirmation Chromatography Chromatographic Purity (HPLC or GC) Purification->Chromatography Purity Assessment FTIR FTIR Spectroscopy Purification->FTIR Functional Group Analysis

Figure 1: General analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each nucleus.

Expected Chemical Shifts
NucleusExpected Chemical Shift (ppm)Notes
¹H 7.0 - 8.0Aromatic protons. The fluorine substitution will induce specific splitting patterns.
¹³C 110 - 165Aromatic carbons. The carbon directly attached to fluorine will show a large C-F coupling constant.
¹⁹F -100 to -120Relative to CFCl₃. The exact shift is highly dependent on the electronic environment.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-32.

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: ~16 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: ~240 ppm.

    • ¹⁹F NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 64-128.

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: ~200 ppm, centered around -115 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

    • Integrate the signals (for ¹H NMR) and identify the multiplicities.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent) Acquisition Data Acquisition (¹H, ¹³C, ¹⁹F NMR) Sample_Prep->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Processing->Analysis Structure_Confirmation Structure Confirmation Analysis->Structure_Confirmation

Figure 2: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Expected Fragmentation

The mass spectrum of the parent compound, benzo[b]thiophene, shows a prominent molecular ion peak (m/z = 134) due to the stability of the aromatic system.[6][7] For this compound, the molecular ion peak is expected at m/z = 152 . Common fragmentation pathways for benzothiophenes involve the loss of sulfur-containing fragments or cleavage of the thiophene ring.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL (split or splitless injection depending on concentration).

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

GCMS_Workflow Sample_Prep Sample Preparation (Dilute in volatile solvent) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Analysis Data Analysis (TIC, Mass Spectrum, Fragmentation) Mass_Analysis->Data_Analysis ID_Confirmation Identity Confirmation Data_Analysis->ID_Confirmation

Figure 3: Experimental workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase method is generally suitable for this type of compound.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[8][9]

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient Program:

        • 0-2 min: 50% B

        • 2-15 min: 50% to 95% B

        • 15-18 min: Hold at 95% B

        • 18-19 min: 95% to 50% B

        • 19-25 min: Re-equilibrate at 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve and filter) Injection HPLC Injection Sample_Prep->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Figure 4: Experimental workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by observing the absorption of infrared radiation at specific wavenumbers.

Expected Absorption Bands

Based on the structure and data from related thiophene derivatives, the following characteristic absorption bands can be expected.[10]

Wavenumber (cm⁻¹)Assignment
3100 - 3000C-H stretching (aromatic)
1600 - 1450C=C stretching (aromatic ring)
1270 - 1100C-F stretching
850 - 700C-H out-of-plane bending (aromatic)
~700C-S stretching
Experimental Protocol: FTIR
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background correction on the sample spectrum.

    • Identify and label the major absorption bands and compare them to the expected values to confirm the presence of the key functional groups.

FTIR_Workflow Sample_Prep Sample Preparation (ATR or KBr Pellet) Acquisition Data Acquisition (Background and Sample Scans) Sample_Prep->Acquisition Processing Data Processing (Background Subtraction) Acquisition->Processing Analysis Spectral Analysis (Peak Identification) Processing->Analysis Functional_Group_ID Functional Group Identification Analysis->Functional_Group_ID

Figure 5: Experimental workflow for FTIR analysis.

X-ray Crystallography

For definitive structural confirmation, single-crystal X-ray diffraction can be employed if a suitable single crystal of this compound can be grown. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. To date, no public crystallographic data for this compound has been identified.

General Protocol for Crystal Growth
  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane) to find a solvent in which this compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

Once suitable crystals are obtained, they can be analyzed by a single-crystal X-ray diffractometer to determine the crystal structure.

Disclaimer

The protocols and expected data provided in these application notes are intended as a guide. Optimal conditions for each analytical technique may vary depending on the specific instrumentation and the purity of the sample. Method validation is recommended for quantitative applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Fluorobenzo[b]thiophene Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 5-Fluorobenzo[b]thiophene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

Q: I am not observing any formation of the desired this compound product, or the yield is very low. What are the potential causes and how can I troubleshoot this?

A: Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.

Initial Checks:

  • Reagent Quality: Verify the purity and integrity of all starting materials, especially the 4-fluorothiophenol and the cyclization precursor. Thiophenols are susceptible to oxidation, so using a freshly opened or purified bottle is recommended.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon), as oxygen can lead to the oxidation of sensitive intermediates.

  • Anhydrous Conditions: Moisture can quench reagents and inhibit the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

Reaction Condition Optimization:

  • Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials or products. Experiment with a range of temperatures to find the optimal condition.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of byproducts.

  • Base Selection: In reactions involving a deprotonation step, the choice and amount of base are crucial. If the base is not strong enough, the reaction may not proceed. Common bases for such reactions include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N).

Issue 2: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on the TLC plate, and the isolated yield of this compound is low due to the formation of side products. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a frequent challenge in heterocyclic synthesis. The electron-withdrawing nature of the fluorine atom in this compound synthesis can influence the reactivity and lead to specific side reactions.

Common Side Reactions and Solutions:

  • Oxidation of Thiophenol: 4-Fluorothiophenol can oxidize to form the corresponding disulfide.

    • Solution: Ensure a strictly inert atmosphere and use degassed solvents. Adding a reducing agent in trace amounts might be beneficial in some cases.

  • Incomplete Cyclization: The cyclization step may not go to completion, leaving unreacted intermediates.

    • Solution: Optimize the reaction temperature and time. Ensure the cyclization agent (e.g., a Lewis acid or a palladium catalyst) is active and used in the correct stoichiometric amount.

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.

    • Solution: Adjust the concentration of the reactants. Running the reaction at a lower concentration can sometimes disfavor polymerization.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to obtain unsubstituted this compound?

A1: A common and effective method involves a two-step process starting from 4-fluorothiophenol. The first step is the reaction with an appropriate C2-synthon, such as chloroacetaldehyde diethyl acetal, to form an intermediate thioether. This is followed by an acid-catalyzed intramolecular cyclization (electrophilic cyclization) to yield this compound. Another approach involves the synthesis of a substituted derivative, such as Diethyl this compound-2,3-dicarboxylate, followed by hydrolysis and decarboxylation.

Q2: How can I effectively purify crude this compound?

A2: Column chromatography is a standard and effective method for the purification of this compound. A silica gel stationary phase with a non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used. The polarity of the eluent can be adjusted based on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective purification technique if the crude product is a solid.

Q3: The decarboxylation of this compound-2-carboxylic acid is not proceeding efficiently. What can I do?

A3: Decarboxylation of heteroaromatic carboxylic acids can sometimes be challenging. The stability of the thiophene ring can make this reaction more difficult compared to other heterocycles like furans or pyrroles. To improve the efficiency, you can try the following:

  • High Temperatures: The reaction often requires high temperatures. Using a high-boiling point solvent like quinoline or diphenyl ether can be effective.

  • Copper Catalyst: The use of a copper catalyst, such as copper powder or copper(I) oxide, in the presence of a high-boiling point solvent is a common method for decarboxylation of aromatic carboxylic acids.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the decarboxylation process and improve yields.

Q4: What is the impact of the fluorine substituent on the synthesis?

A4: The fluorine atom at the 5-position is an electron-withdrawing group. This can affect the synthesis in several ways:

  • Reactivity of the Aromatic Ring: The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the aromatic ring, potentially making the electrophilic cyclization step more challenging. This might require stronger acidic conditions or a more reactive electrophile.

  • Regioselectivity: In cases where multiple cyclization pathways are possible, the fluorine atom can influence the regioselectivity of the reaction.

  • Acidity of Thiophenol: The fluorine atom increases the acidity of the thiol proton in 4-fluorothiophenol, which can affect the choice of base in reactions where deprotonation is required.

Experimental Protocols

Protocol 1: Synthesis of Diethyl this compound-2,3-dicarboxylate

This protocol is based on a visible-light-promoted cyclization of a disulfide with an alkyne.

Materials:

  • Bis(4-fluorophenyl) disulfide

  • Diethyl acetylenedicarboxylate

  • Photocatalyst (e.g., Eosin Y)

  • Solvent (e.g., Acetonitrile)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • In a reaction vessel, dissolve bis(4-fluorophenyl) disulfide (1.0 eq) and diethyl acetylenedicarboxylate (1.2 eq) in acetonitrile.

  • Add the photocatalyst (e.g., 1-5 mol%).

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Diethyl this compound-2,3-dicarboxylate.

Protocol 2: Synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid

While this is for the 6-fluoro isomer, the general principles can be adapted for the 5-fluoro isomer with the appropriate starting materials. A reported yield for this synthesis is 75%.[1]

Materials:

  • Appropriate fluorinated thiophenol precursor

  • Reagents for cyclization and carboxylation (specifics will depend on the chosen synthetic route)

General Procedure (Conceptual Adaptation):

  • Synthesize a suitable precursor for the cyclization, for example, by reacting 4-fluorothiophenol with a molecule containing a masked aldehyde and a carboxylic acid group.

  • Induce intramolecular cyclization using an appropriate acid or metal catalyst.

  • Isolate and purify the resulting this compound-2-carboxylic acid.

Data Presentation

Table 1: Reported Yields for Fluorinated Benzo[b]thiophene Derivatives

CompoundSynthetic MethodReported Yield (%)Reference
6-Fluorobenzo[b]thiophene-2-carboxylic acidMulti-step synthesis75[1]
Diethyl this compound-2,3-dicarboxylateVisible-light-promoted cyclizationNot specified[2]

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or No Product reagent_quality Check Reagent Purity and Integrity start->reagent_quality inert_atmosphere Ensure Inert Atmosphere (N2/Ar) start->inert_atmosphere anhydrous_conditions Verify Anhydrous Conditions start->anhydrous_conditions reaction_parameters Optimize Reaction Parameters start->reaction_parameters analysis Analyze Reaction Mixture (TLC/LC-MS) reagent_quality->analysis inert_atmosphere->analysis anhydrous_conditions->analysis temperature Adjust Temperature reaction_parameters->temperature time Optimize Reaction Time reaction_parameters->time base_selection Evaluate Base Strength/Amount reaction_parameters->base_selection temperature->analysis time->analysis base_selection->analysis side_products Significant Side Products Observed analysis->side_products oxidation Minimize Oxidation (Inert Atmosphere, Degassed Solvents) side_products->oxidation Yes incomplete_cyclization Promote Cyclization (Optimize Catalyst/Conditions) side_products->incomplete_cyclization Yes polymerization Adjust Reactant Concentration side_products->polymerization Yes purification Purify Product (Column Chromatography/Recrystallization) side_products->purification No oxidation->purification incomplete_cyclization->purification polymerization->purification success Optimized Yield Achieved purification->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathway cluster_route1 Route 1: Direct Cyclization cluster_route2 Route 2: Via Dicarboxylate start1 4-Fluorothiophenol intermediate1 Thioether Intermediate start1->intermediate1 + Chloroacetaldehyde diethyl acetal product1 This compound intermediate1->product1 Acid-catalyzed Cyclization start2 Bis(4-fluorophenyl) disulfide intermediate2 Diethyl this compound- 2,3-dicarboxylate start2->intermediate2 + Diethyl acetylenedicarboxylate (Visible Light) intermediate3 This compound- 2,3-dicarboxylic acid intermediate2->intermediate3 Hydrolysis product2 This compound intermediate3->product2 Decarboxylation

Caption: Synthetic pathways for this compound.

References

Technical Support Center: Synthesis of 5-Fluorobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Fluorobenzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for the synthesis of this compound?

A1: A widely employed method involves a two-step process starting from 4-fluorothiophenol. The first step is the S-alkylation of 4-fluorothiophenol with a haloacetaldehyde acetal, such as bromoacetaldehyde diethyl acetal, to form the corresponding aryl thioether. The subsequent step is an acid-catalyzed intramolecular electrophilic cyclization, often using a strong acid like polyphosphoric acid (PPA), to yield this compound.

Q2: I am getting a low yield in my cyclization step. What are the possible reasons?

A2: Low yields in the PPA-catalyzed cyclization of S-(4-fluorophenyl)acetaldehyde diethyl acetal can be attributed to several factors:

  • Insufficient acid strength or amount: Polyphosphoric acid's efficacy is dependent on its freshness and composition. An insufficient amount may lead to incomplete reaction.

  • Reaction temperature and time: The reaction often requires elevated temperatures to proceed efficiently. However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of polymeric byproducts.

  • Purity of the starting material: Impurities in the S-(4-fluorophenyl)acetaldehyde diethyl acetal can interfere with the cyclization process.

  • Water content: Polyphosphoric acid is hygroscopic. The presence of water can reduce its effectiveness as a condensing agent.

Q3: What are the most likely side products in this synthesis?

A3: The primary side products in the synthesis of this compound via the PPA-catalyzed cyclization of S-(4-fluorophenyl)acetaldehyde diethyl acetal can include:

  • Regioisomer (7-Fluorobenzo[b]thiophene): Although the electron-donating nature of the fluorine atom at the para position directs the cyclization primarily to the ortho position to form the 5-fluoro isomer, a small amount of the 7-fluoro isomer can be formed.

  • Polymeric materials: Strong acid and high temperatures can promote polymerization of the starting material or the product.

  • Incomplete cyclization: Residual unreacted S-(4-fluorophenyl)acetaldehyde or its hydrolyzed aldehyde form.

  • Pummerer-type rearrangement byproducts: Although less common in this direct cyclization, under certain oxidative conditions or with specific impurities, byproducts arising from Pummerer-type rearrangements of any intermediately formed sulfoxides could potentially occur.

Q4: How can I effectively purify the final product from the side products?

A4: Purification of this compound from the reaction mixture can typically be achieved by:

  • Column chromatography: This is the most effective method for separating the desired 5-fluoro isomer from the 7-fluoro regioisomer and other non-polar impurities. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is commonly used.

  • Distillation: If the product is sufficiently volatile and the boiling points of the impurities are significantly different, vacuum distillation can be a viable purification method.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be used to remove impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of S-(4-fluorophenyl)acetaldehyde diethyl acetal (Step 1) Incomplete reaction between 4-fluorothiophenol and bromoacetaldehyde diethyl acetal.- Ensure the use of a suitable base (e.g., sodium ethoxide, potassium carbonate) to deprotonate the thiophenol. - Use an appropriate solvent (e.g., ethanol, DMF). - Ensure the reaction is carried out under anhydrous conditions to prevent side reactions of the bromoacetaldehyde diethyl acetal. - Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.
Formation of significant amounts of 7-Fluorobenzo[b]thiophene Lack of complete regioselectivity in the electrophilic cyclization.- Optimize the reaction temperature for the cyclization step. Lowering the temperature might improve regioselectivity, though it may also decrease the reaction rate. - Experiment with different acid catalysts. While PPA is common, other Lewis acids or Brønsted acids might offer better selectivity.
Presence of a dark, tarry substance in the final product Polymerization due to harsh reaction conditions.- Reduce the reaction temperature and/or time for the PPA cyclization. - Ensure a homogenous reaction mixture to avoid localized overheating. - Add the starting material to the hot PPA slowly to control the reaction exotherm.
Product is contaminated with a significant amount of starting material Incomplete cyclization.- Increase the amount of PPA or use a freshly opened batch. - Increase the reaction temperature or prolong the reaction time, while carefully monitoring for polymer formation. - Ensure the starting material is of high purity.

Quantitative Data

The regioselectivity of the electrophilic cyclization is a critical factor influencing the purity and yield of the final product. The following table provides a hypothetical representation of how reaction conditions might influence the ratio of the desired 5-fluoro isomer to the 7-fluoro side product.

Reaction Temperature (°C) Catalyst This compound : 7-Fluorobenzo[b]thiophene Ratio (hypothetical) Overall Yield (%) (hypothetical)
80PPA95 : 565
100PPA92 : 875
120PPA88 : 1270 (with some polymer formation)
100Eaton's Reagent97 : 378

Note: This data is illustrative and the actual results may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Step 1: Synthesis of S-(4-fluorophenyl)acetaldehyde diethyl acetal
  • To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol) at room temperature, add 4-fluorothiophenol (1.0 equivalent) dropwise.

  • Stir the resulting solution for 30 minutes at room temperature.

  • Add bromoacetaldehyde diethyl acetal (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purify the crude S-(4-fluorophenyl)acetaldehyde diethyl acetal by vacuum distillation.

Step 2: Synthesis of this compound
  • Place freshly opened polyphosphoric acid (10 parts by weight of the acetal) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80-100 °C with stirring.

  • Slowly add the S-(4-fluorophenyl)acetaldehyde diethyl acetal (1.0 equivalent) to the hot PPA over 30 minutes, ensuring the temperature does not exceed 110 °C.

  • After the addition is complete, continue stirring at 100 °C for 1-2 hours.

  • Monitor the reaction by GC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to about 60 °C and pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 5-fluoro and 7-fluoro isomers.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Cyclization cluster_analysis Analysis start1 4-Fluorothiophenol + Bromoacetaldehyde diethyl acetal react1 Reaction in Ethanol with NaOEt start1->react1 workup1 Workup and Purification react1->workup1 product1 S-(4-fluorophenyl)acetaldehyde diethyl acetal workup1->product1 start2 S-(4-fluorophenyl)acetaldehyde diethyl acetal product1->start2 react2 Cyclization with Polyphosphoric Acid (PPA) start2->react2 workup2 Workup and Purification react2->workup2 product2 This compound workup2->product2 analysis Characterization (NMR, GC-MS) product2->analysis

Caption: A flowchart illustrating the two-step synthesis of this compound.

Potential Side Reaction Pathway: Formation of 7-Fluorobenzo[b]thiophene

side_reaction cluster_cyclization Intramolecular Electrophilic Attack start S-(4-fluorophenyl)acetaldehyde attack_ortho Attack at Ortho Position (Favored) start->attack_ortho Major Pathway attack_meta Attack at Meta Position (Disfavored) start->attack_meta Minor Pathway product_major This compound (Major Product) attack_ortho->product_major product_minor 7-Fluorobenzo[b]thiophene (Side Product) attack_meta->product_minor

Caption: Diagram showing the competing pathways in the cyclization step leading to the desired product and a regioisomeric side product.

Technical Support Center: Purification of 5-Fluorobenzo[b]thiophene by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 5-Fluorobenzo[b]thiophene using chromatographic techniques.

Troubleshooting Guide

Encountering issues during chromatographic purification is common. This guide addresses specific problems that may arise during the purification of this compound and similar aromatic heterocyclic compounds.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate mobile phase polarity.- Unsuitable stationary phase.- Optimize Mobile Phase: Perform a thorough mobile phase scouting using Thin Layer Chromatography (TLC) to identify a solvent system that provides optimal separation (Rf value of ~0.3 for the target compound in flash chromatography). For HPLC, experiment with different solvent gradients and compositions (e.g., acetonitrile vs. methanol).- Change Stationary Phase: If using a standard silica gel, consider alternatives like alumina or functionalized silica (e.g., amine-bonded) for flash chromatography. For HPLC, switching from a C18 column to a phenyl-hexyl or a fluorinated phase column can alter selectivity.
Peak Tailing (in HPLC) - Secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.- Mobile phase pH is close to the pKa of the analyte.- Column overload.- Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.- Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.- Add Mobile Phase Modifiers: For reversed-phase chromatography, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.- Reduce Sample Load: Decrease the concentration or volume of the injected sample.
Peak Fronting (in HPLC) - Column overload.- Catastrophic column failure (e.g., void formation).- Reduce Sample Load: Inject a smaller amount of the sample onto the column.- Column Inspection and Replacement: If the problem persists after reducing the sample load, inspect the column for any visible voids. If a void is present or the column is old, replace it with a new one.
Low or No Recovery of Compound - Irreversible adsorption of the compound onto the stationary phase.- Compound degradation on the column.- The mobile phase is not strong enough to elute the compound.- Change Stationary Phase: Consider using a less acidic stationary phase like alumina or a different chromatography mode such as Hydrophilic Interaction Chromatography (HILIC).- Assess Compound Stability: Conduct a stability test of this compound in the chosen mobile phase.- Increase Mobile Phase Strength: Gradually increase the polarity of the mobile phase to ensure the elution of the compound.
High Backpressure (in HPLC) - Blockage in the column frit or tubing.- Precipitation of the sample or buffer in the mobile phase.- Filter Samples and Mobile Phases: Always filter your samples and mobile phases before use to remove particulate matter.- System Flush: Flush the HPLC system and column with a strong solvent to dissolve any precipitates.- Check for Blockages: If high pressure persists, systematically check for blockages in the tubing, injector, and column. Back-flushing the column (if permitted by the manufacturer) can sometimes dislodge a blocked frit.
Compound "Oils Out" During Recrystallization (Post-Chromatography) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Choose an Appropriate Solvent: Select a solvent with a boiling point lower than the melting point of this compound.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.- Further Purification: If oiling out persists due to impurities, an additional chromatographic step may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a flash chromatography method for the purification of this compound?

A1: A good starting point for developing a flash chromatography method is to use silica gel as the stationary phase. For the mobile phase, begin with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.3 for this compound, ensuring good separation from impurities.

Q2: How can I improve the separation of this compound from its non-fluorinated analog, benzo[b]thiophene?

A2: The fluorine atom in this compound slightly increases its polarity compared to benzo[b]thiophene. To enhance separation, a shallow solvent gradient during column chromatography is recommended. For HPLC, using a column with a phenyl-based stationary phase can improve separation due to potential π-π interactions with the aromatic rings of the benzothiophenes.

Q3: My purified this compound still shows a slight yellow color. What could be the cause and how can I remove it?

A3: A persistent yellow color can be due to trace impurities that co-elute with your product. You can try recrystallization after column chromatography. If the color persists, you can treat a solution of your compound with a small amount of activated carbon, followed by hot filtration to remove the carbon and then recrystallization.

Q4: What are the typical storage conditions for purified this compound?

A4: Like many aromatic compounds, this compound should be stored in a cool, dark, and dry place to prevent potential degradation. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for an extended period.

Q5: For HPLC analysis, what is a suitable detection wavelength for this compound?

A5: Aromatic compounds like benzothiophenes typically have strong UV absorbance. A good starting point for UV detection would be around 254 nm. To determine the optimal wavelength for maximum sensitivity, it is best to measure the UV spectrum of a pure sample of this compound and select the wavelength of maximum absorbance (λmax).

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

Objective: To purify crude this compound by separating it from non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Procedure:

  • Mobile Phase Selection:

    • Perform TLC analysis of the crude material using different ratios of hexanes and ethyl acetate.

    • The ideal mobile phase will give this compound an Rf value of approximately 0.3. A common starting point is a 95:5 mixture of hexanes:ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting the column with the determined mobile phase.

    • A gradient elution can be employed by gradually increasing the percentage of ethyl acetate to elute more polar impurities after the product has been collected.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Expected Outcome:

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Hexanes:Ethyl Acetate (e.g., 95:5 to 90:10)
Expected Purity >98% (by HPLC)
Expected Recovery 80-95% (depending on crude purity)
Protocol 2: Reversed-Phase HPLC Purification of this compound

Objective: To achieve high-purity this compound suitable for analytical and biological applications.

Materials:

  • Partially purified this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Mobile Phase A: Water (with 0.1% TFA, optional)

      • Mobile Phase B: Acetonitrile (with 0.1% TFA, optional)

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent, preferably the initial mobile phase composition, to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Run a linear gradient as described in the table below.

Illustrative HPLC Gradient:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
05050
20595
25595
265050
305050
  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound based on the UV chromatogram.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • If necessary, perform a liquid-liquid extraction to remove water and any remaining TFA, followed by drying over an anhydrous salt (e.g., MgSO4) and solvent removal.

Expected Outcome:

ParameterValue
Stationary Phase C18 Silica Gel
Mobile Phase Water/Acetonitrile Gradient
Detection UV at 254 nm
Expected Purity >99.5% (by HPLC)
Expected Recovery >90%

Workflow and Logic Diagrams

Below is a troubleshooting workflow for common issues encountered during the chromatographic purification of this compound.

Chromatography Troubleshooting Workflow start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes peak_tailing Peak Tailing problem->peak_tailing Yes low_recovery Low Recovery problem->low_recovery Yes high_pressure High Backpressure problem->high_pressure Yes success Purification Successful problem->success No optimize_mp Optimize Mobile Phase poor_sep->optimize_mp change_sp Change Stationary Phase poor_sep->change_sp add_modifier Add Mobile Phase Modifier peak_tailing->add_modifier reduce_load Reduce Sample Load peak_tailing->reduce_load check_stability Check Compound Stability low_recovery->check_stability increase_strength Increase Mobile Phase Strength low_recovery->increase_strength flush_system Flush System & Column high_pressure->flush_system filter_samples Filter Sample & Mobile Phase high_pressure->filter_samples optimize_mp->problem change_sp->problem add_modifier->problem reduce_load->problem check_stability->problem increase_strength->problem flush_system->problem filter_samples->problem end End success->end

Caption: Troubleshooting workflow for chromatographic purification.

Technical Support Center: Purification of 5-Fluorobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Fluorobenzo[b]thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The nature and prevalence of impurities are highly dependent on the synthetic route employed. A common method for synthesizing benzothiophenes involves the cyclization of substituted phenyl vinyl sulfides. For this compound, a likely precursor is 4-fluorophenyl vinyl sulfide. Based on this, common impurities may include:

  • Unreacted Starting Materials: Such as 4-fluorothiophenol or a derivative of 2-bromo-4-fluorotoluene, depending on the specific synthesis.

  • Partially Reacted Intermediates: For instance, residual 4-fluorophenyl vinyl sulfide if the cyclization is incomplete.

  • Side Products: These can include isomers formed during the synthesis, such as other positional isomers of the fluorine atom on the benzothiophene ring, although the directing effects of the substituents usually minimize this. Over-brominated or under-brominated precursors can also lead to halogenated impurities.

  • Reagents and Catalysts: Residual palladium catalysts from cross-coupling reactions or acids/bases used in the cyclization step can also be present.

  • Oxidation Products: Benzothiophenes can be susceptible to oxidation, leading to the formation of corresponding sulfoxides.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For crude this compound, a multi-step purification approach is generally recommended. The initial step is typically a workup procedure to remove inorganic salts and highly polar impurities. This is often followed by either recrystallization or column chromatography, depending on the nature and quantity of the impurities.

Q3: When is recrystallization a suitable method for purifying this compound?

A3: Recrystallization is an effective technique when the crude material is relatively pure (generally >90%) and the impurities have significantly different solubility profiles from this compound in a chosen solvent system. It is particularly good for removing small amounts of highly colored impurities or starting materials that have very different polarities.

Q4: Which solvent systems are recommended for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For non-polar compounds like this, common choices include:

  • Single Solvents: Heptane, hexane, or ethanol.

  • Solvent Pairs: A combination of a solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane or heptane) can be used to achieve the desired solubility gradient.

Experimentation with small amounts of the crude product is necessary to determine the optimal solvent or solvent pair.

Q5: When should I use column chromatography for purification?

A5: Column chromatography is recommended when recrystallization is ineffective, particularly for separating impurities with similar solubility and polarity to this compound. This includes isomeric byproducts and impurities that are structurally very similar to the target compound. It is a more powerful technique for achieving high purity, especially when dealing with complex mixtures.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation The solvent is too polar, keeping the compound dissolved even at low temperatures.Choose a less polar solvent or a solvent pair with a higher proportion of the anti-solvent.
Too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Oiling Out (Product separates as a liquid) The cooling process is too rapid.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a different solvent system.
High concentration of impurities.First, attempt a purification by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce the overall yield.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurities The eluent system is not optimized.Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.4 and good separation from other spots).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Multiple Fractions Containing the Product and Impurities The sample was loaded improperly or the initial band was too broad.Dissolve the crude product in a minimal amount of solvent and apply it to the column in a narrow band. For less soluble compounds, consider dry loading where the compound is adsorbed onto a small amount of silica gel before being added to the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent (e.g., heptane). If it dissolves at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen hot solvent portion-wise with swirling and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using Thin Layer Chromatography (TLC), test different solvent systems to find an eluent that gives an Rf value of approximately 0.3-0.4 for this compound and provides good separation from impurities. A common starting point for benzothiophene derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether. Based on literature for similar compounds, a system of petroleum ether/ethyl acetate (e.g., 98:2) or hexane/diethyl ether (e.g., 99:1) is a good starting point[1].

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add the solution to the top of the column. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following tables summarize typical data that can be generated during the purification and analysis of this compound.

Table 1: Comparison of Purification Methods

Method Typical Purity Achieved Typical Recovery Advantages Disadvantages
Recrystallization >99% (if impurities are suitable)60-90%Simple, inexpensive, good for large scales.Not effective for impurities with similar solubility; can have lower recovery.
Column Chromatography >99.5%70-95%High resolution, effective for complex mixtures.More time-consuming, requires more solvent, can be challenging to scale up.

Table 2: Analytical Methods for Purity Assessment

Method Principle Information Provided Typical Use Case
TLC Differential partitioning on a solid phase.Qualitative assessment of purity and reaction progress.Quick check of purity, optimizing chromatography conditions.
GC-MS Separation by boiling point and mass-to-charge ratio.Identification and quantification of volatile impurities.Identifying unknown byproducts and confirming molecular weight.
HPLC Separation by polarity.Quantitative purity determination and separation of non-volatile impurities.Final purity assessment and quality control.
¹H NMR Nuclear magnetic resonance of protons.Structural confirmation and can be used for quantitative purity assessment (qNMR).Confirming the structure of the purified product and assessing for proton-containing impurities.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Workup Aqueous Workup Crude_Product->Workup Purification_Choice Choose Purification Method Workup->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Initial Purity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC GC_MS GC-MS Analysis TLC->GC_MS HPLC HPLC Analysis GC_MS->HPLC NMR NMR Analysis HPLC->NMR Pure_Product Pure Product (>99.5%) NMR->Pure_Product

Caption: A typical experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Outcome Unsatisfactory Check_Purity Assess Purity (TLC, GC-MS, HPLC) Start->Check_Purity Impurity_Type Identify Impurity Type Check_Purity->Impurity_Type Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Different Polarity Isomer Isomeric Impurity Impurity_Type->Isomer Similar Polarity Polar_Impurity Polar Impurity Impurity_Type->Polar_Impurity Nonpolar_Impurity Non-polar Impurity Impurity_Type->Nonpolar_Impurity Optimize_Recrystallization Optimize Recrystallization (Solvent Choice) Starting_Material->Optimize_Recrystallization Optimize_Chromatography Optimize Column Chromatography (Eluent Gradient) Isomer->Optimize_Chromatography Aqueous_Wash Perform Aqueous Wash Polar_Impurity->Aqueous_Wash Silica_Plug Filter through Silica Plug Nonpolar_Impurity->Silica_Plug

Caption: A decision-making diagram for troubleshooting common purification issues of this compound.

References

Technical Support Center: Synthesis of 5-Fluorobenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluorobenzo[b]thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound derivatives?

A1: Several synthetic strategies are employed for the synthesis of this compound derivatives. Common methods include:

  • Electrophilic Cyclization of o-Alkynyl Thioanisoles: This is a widely used method involving the cyclization of an alkyne tethered to a thioanisole precursor.[1][2]

  • Palladium-Catalyzed C-H Arylation: This method involves the coupling of electron-rich heteroarenes with aryl bromides or chlorides.[3]

  • Visible-Light-Promoted Cyclization: This approach utilizes the reaction of disulfides with alkynes under visible light irradiation.[4]

  • Aryne Reaction with Alkynyl Sulfides: This one-step synthesis involves the reaction of an aryne with an alkynyl sulfide.[5]

Q2: I am having difficulty introducing the fluorine atom at the 5-position. What are the challenges?

A2: Direct fluorination of the benzo[b]thiophene core can be challenging due to the electron-rich nature of the heterocyclic system, which can lead to a lack of regioselectivity and over-fluorination. A more effective approach is to start with a fluorine-substituted precursor, such as a fluorinated thiophenol or a fluorinated benzene derivative, which is then used to construct the benzo[b]thiophene ring.

Q3: What are some common side reactions to be aware of during the synthesis of this compound derivatives?

A3: Depending on the synthetic route, several side reactions can occur:

  • Formation of Regioisomers: In methods like Friedel-Crafts acylation or cyclization of unsymmetrical precursors, a mixture of regioisomers can be formed.[6] For instance, reactions on the benzene ring of benzo[b]thiophene can lead to substitution at various positions.

  • Formation of Furan Byproducts: In Paal-Knorr type syntheses using 1,4-dicarbonyl compounds, the formation of furan derivatives can compete with the desired thiophene product.[7]

  • Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the starting materials can occur, reducing the yield of the desired product.

  • Oxidation of the Sulfur Atom: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, especially in the presence of strong oxidizing agents.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product
Possible Cause Suggested Solution
Poor quality of starting materials Ensure all reactants and solvents are pure and anhydrous, as moisture and impurities can significantly impact reaction efficiency.[7]
Suboptimal reaction temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.
Incorrect stoichiometry of reagents Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of byproducts.
Inefficient catalyst activity For catalyzed reactions, ensure the catalyst is fresh and active. Consider screening different catalysts or ligands to improve yield.[3]
Incomplete reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[7]
Issue 2: Formation of Impurities and Byproducts
Possible Cause Suggested Solution
Formation of regioisomers Modify the synthetic strategy to favor the formation of the desired isomer. This may involve using directing groups or choosing a more regioselective reaction.[6]
Presence of unreacted starting materials Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.[7]
Decomposition of the product Purify the product under mild conditions. Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup and purification.
Formation of homocoupling products In cross-coupling reactions, adjust the reaction conditions, such as the catalyst system, solvent, and temperature, to minimize homocoupling.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product co-elutes with impurities Optimize the purification method. For column chromatography, try different solvent systems or stationary phases.[8]
Product is an oil and difficult to handle If the product is an oil, try to crystallize it by dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent, or by cooling the solution.
Product is unstable on silica gel Consider alternative purification methods such as preparative HPLC, recrystallization, or distillation under reduced pressure.[7]

Experimental Protocols

Key Experiment: Visible-Light-Promoted Cyclization of Disulfides and Alkynes

This protocol is adapted from a known procedure for the synthesis of diethyl this compound-2,3-dicarboxylate.[4]

Materials:

  • Bis(4-fluorophenyl) disulfide

  • Diethyl acetylenedicarboxylate

  • Eosin Y

  • Acetonitrile (MeCN)

  • Blue LEDs

Procedure:

  • In a reaction vessel, combine bis(4-fluorophenyl) disulfide (1.0 equiv), diethyl acetylenedicarboxylate (1.2 equiv), and Eosin Y (1 mol%).

  • Add anhydrous acetonitrile as the solvent.

  • Irradiate the mixture with blue LEDs at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods

Synthetic MethodThis compound DerivativeYield (%)Reference
Visible-Light-Promoted CyclizationDiethyl this compound-2,3-dicarboxylate85[4]
Aryne Reaction4-fluoro-3-(4-tolyl)benzo[b]thiophene75[5]
Electrophilic Cyclization3-chloro-5-fluorobenzo[b]thiopheneNot specified[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Reactants Reaction_Vessel Reaction Setup (e.g., Blue LEDs) Reactants->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel TLC_Monitoring TLC Monitoring Reaction_Vessel->TLC_Monitoring Workup Workup (Solvent Removal) TLC_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

troubleshooting_logic Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure? Check_Purity->Impure Optimize_Temp Optimize Reaction Temperature Suboptimal Suboptimal? Optimize_Temp->Suboptimal Check_Stoich Verify Stoichiometry Incorrect Incorrect? Check_Stoich->Incorrect Check_Catalyst Evaluate Catalyst Activity Inactive Inactive? Check_Catalyst->Inactive Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Incomplete Incomplete? Monitor_Reaction->Incomplete Impure->Optimize_Temp No Purify_Reactants Purify/Dry Reactants Impure->Purify_Reactants Yes Suboptimal->Check_Stoich No Adjust_Temp Adjust Temperature Suboptimal->Adjust_Temp Yes Incorrect->Check_Catalyst No Correct_Stoich Correct Stoichiometry Incorrect->Correct_Stoich Yes Inactive->Monitor_Reaction No Replace_Catalyst Use Fresh/New Catalyst Inactive->Replace_Catalyst Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes End Improved Yield Incomplete->End No Purify_Reactants->End Adjust_Temp->End Correct_Stoich->End Replace_Catalyst->End Increase_Time->End

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Technical Support Center: Improving Regioselectivity in 5-Fluorobenzo[b]thiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Fluorobenzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of functionalizing this important heterocyclic scaffold. Due to the unique electronic properties imparted by the fluorine atom and the inherent reactivity of the benzothiophene core, achieving high regioselectivity can be a significant challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to rationalize your observations and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in this compound?

The regiochemical outcome of reactions on this compound is a delicate balance between the electronic effects of the fluorine substituent on the benzene ring and the inherent reactivity of the thiophene moiety.

  • Thiophene Ring Reactivity: The benzothiophene core is an electron-rich heterocyclic system.[1] Electrophilic attack generally favors the thiophene ring, specifically at the C2 and C3 positions. Functionalization at C3 is often more challenging than at C2 due to issues of regioselectivity.[2][3]

  • Fluorine's Directing Effects: The fluorine atom at the C5 position exerts two competing electronic effects on the benzene ring:

    • Inductive Effect (-I): As a highly electronegative atom, fluorine withdraws electron density through the sigma bond network, deactivating the entire ring towards electrophilic attack compared to benzene.[4]

    • Mesomeric (Resonance) Effect (+M): Fluorine's lone pairs can donate electron density into the aromatic π-system.[4][5] This effect directs incoming electrophiles to the ortho (C4, C6) and para (C7) positions. For fluorine, the resonance effect often cancels out the inductive effect at the para position, making it the most favored site for electrophilic substitution on the benzenoid ring.[5]

Q2: Which positions are most susceptible to electrophilic aromatic substitution?

Predicting the major product requires considering both the thiophene and benzene rings. The thiophene ring is generally more nucleophilic than the deactivated benzene ring. However, the precise outcome depends on the reaction conditions and the nature of the electrophile. The C3 position of the thiophene ring and the C4 and C7 positions of the benzenoid ring are often the sites of reactivity.

Q3: What is the most acidic proton for deprotonation/metalation reactions?

In benzothiophene systems, the proton at the C2 position is generally the most acidic due to the electron-withdrawing effect of the adjacent sulfur atom. Therefore, directed lithiation with strong bases like n-butyllithium (n-BuLi) typically occurs at C2. However, the presence of other directing groups or specific reaction conditions can alter this selectivity.

Q4: How can I achieve C4 functionalization on the benzene ring?

Direct C4 functionalization can be challenging. One effective strategy involves activating the benzothiophene as its S-oxide. This modification alters the electronic properties of the molecule, enabling metal-free C-H/C-H coupling with phenols to selectively introduce aryl groups at the C4 position.[6]

Troubleshooting Guides

This section addresses common experimental problems in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.

Issue 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Halogenation, Friedel-Crafts)

Question: "My Friedel-Crafts acylation of this compound is yielding a mixture of isomers at the C3, C4, and C7 positions. How can I improve selectivity for a single product?"

This is a classic problem arising from the competing directing effects within the molecule. The high reactivity of the thiophene ring competes with the ortho/para-directing influence of the fluorine atom.

Causality and Troubleshooting Steps:
  • Understand the Competing Pathways: The Lewis acid catalyst activates the acylating agent, which is then attacked by the π-system. The thiophene ring (C2/C3) is inherently electron-rich, while the benzene ring is activated at C4 and C7 by fluorine's +M effect. Stronger Lewis acids and higher temperatures can lead to a loss of selectivity.

    • Workflow for Troubleshooting Electrophilic Substitution:

      G start Problem: Mixture of Isomers in Electrophilic Substitution cond1 Are you using a strong Lewis Acid (e.g., AlCl₃)? start->cond1 step1 Switch to a Milder Lewis Acid (e.g., FeCl₃, ZnCl₂, SnCl₄) cond1->step1 Yes cond2 Is the reaction temperature high? cond1->cond2 No reason1 Rationale: Milder acids lower reactivity, increasing selectivity for the most nucleophilic site. step1->reason1 step1->cond2 step2 Lower the Reaction Temperature (e.g., 0 °C to -78 °C) cond2->step2 Yes cond3 Is the solvent highly polar? cond2->cond3 No reason2 Rationale: Reduces reaction rate and favors the kinetically controlled product. step2->reason2 step2->cond3 step3 Use a Nonpolar Solvent (e.g., CS₂, Dichloromethane) cond3->step3 Yes outcome Improved Regioselectivity cond3->outcome No reason3 Rationale: Solvent can influence the reactivity of the electrophile. step3->reason3 step3->outcome

      Troubleshooting workflow for poor regioselectivity.
  • Modify the Lewis Acid: Strong Lewis acids like AlCl₃ can lead to polymerization or reduced selectivity.[7]

    • Protocol: Switch to a milder Lewis acid such as FeCl₃, SnCl₄, or ZnCl₂. This reduces the electrophilicity of the reagent, making the reaction more sensitive to the inherent electronic differences between the possible sites of attack.

  • Control the Temperature: Lowering the reaction temperature often enhances selectivity.

    • Protocol: Perform the reaction at 0 °C or even -78 °C. This favors the formation of the kinetically preferred product, as the transition state with the lowest activation energy will be favored more significantly. Lowering the temperature has been shown to substantially increase the regioselectivity of nitration and acetylation in related systems.[8]

Data Summary: Impact of Conditions on Electrophilic Substitution
ParameterConditionExpected Outcome on SelectivityRationale
Lewis Acid Strong (e.g., AlCl₃)LowerHigh reactivity leads to attack at multiple activated sites.
Mild (e.g., FeCl₃, ZnCl₂)HigherReduced electrophilicity allows for greater differentiation between sites.
Temperature High (e.g., > 25 °C)LowerOvercomes small differences in activation energies between pathways.
Low (e.g., 0 °C to -78 °C)HigherFavors the kinetic product with the lowest activation energy barrier.[8]
Solvent PolarVariableCan stabilize charged intermediates, potentially altering the product ratio.
Nonpolar (e.g., CS₂)Often HigherMinimizes solvent effects on the electrophile's reactivity.
Issue 2: Lack of Control in Deprotonation / Metalation Reactions

Question: "My attempt at lithiation with n-BuLi followed by quenching with an electrophile (e.g., DMF, I₂) is giving me a mixture of the C2- and C4-substituted products. How can I exclusively target one position?"

This issue arises from competing kinetic and thermodynamic deprotonation sites. While C2 is often the most acidic proton, other sites can be deprotonated under certain conditions, especially with stronger bases or additives.

Causality and Troubleshooting Steps:
  • Kinetic vs. Thermodynamic Control: The C2 proton is typically the most kinetically accessible and acidic. However, if a directing group is present or if the reaction is allowed to equilibrate at higher temperatures, other sites may be deprotonated.

    • Diagram of Directing Effects:

      Competing directing effects in this compound.
  • Choice of Organolithium Reagent: The basicity and steric bulk of the lithium reagent are critical.

    • Protocol for C2-Lithiation: Use n-butyllithium (n-BuLi) at low temperatures (-78 °C) in a non-coordinating solvent like THF or diethyl ether. Quench the reaction at low temperature after a short period to favor the kinetically preferred C2-lithiated species.

    • Exploring Other Sites: Using a more hindered base like lithium diisopropylamide (LDA) or a superbase mixture (e.g., BuLi/KOtBu) can sometimes favor deprotonation at other sites, though this requires careful optimization.[9]

  • Directed ortho-Metalation (DoM): If you wish to target a position on the benzene ring, a directing metalation group (DMG) is often necessary.

    • Strategy: Introduce a DMG (e.g., -CONEt₂, -OMe) at a position on the benzene ring. The DMG will coordinate to the organolithium reagent, directing deprotonation to the adjacent ortho position. This strategy has been successfully used to synthesize regioselectively functionalized benzothiophenes.[10][11][12]

Protocol: Regioselective C2-Iodination via Lithiation
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Quenching: Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition.

  • Warm-up & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to yield 2-Iodo-5-fluorobenzo[b]thiophene.

Issue 3: Poor Selectivity in Palladium-Catalyzed Cross-Coupling

Question: "I am performing a Suzuki coupling on a di-bromo-5-fluorobenzo[b]thiophene, but I am getting a mixture of mono- and di-coupled products. How can I selectively couple at one position?"

Achieving selective mono-coupling on a di-halogenated substrate depends on the differential reactivity of the C-X bonds.

Causality and Troubleshooting Steps:
  • Differential Reactivity: The reactivity of C-X bonds in the oxidative addition step of the catalytic cycle typically follows the order C-I > C-Br > C-Cl.[13] If your substrate is, for example, 2-bromo-7-chlorobenzothiophene, the coupling will preferentially occur at the more reactive C-Br bond. If the halogens are the same, selectivity relies on more subtle electronic or steric differences.

  • Stoichiometry Control:

    • Protocol: Use a slight deficiency of the boronic acid partner (e.g., 0.9-0.95 equivalents). This will favor mono-coupling, leaving some starting material unreacted, which can be separated chromatographically.

  • Reaction Conditions:

    • Protocol: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is maximized relative to the di-coupled product.

    • Ligand Choice: The choice of phosphine ligand can influence selectivity. Bulky, electron-rich ligands can sometimes enhance selectivity by modifying the reactivity of the palladium catalyst.

References

stability of 5-Fluorobenzo[b]thiophene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Fluorobenzo[b]thiophene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring system under acidic conditions?

A1: The benzo[b]thiophene ring is a robust aromatic system and is generally more stable under acidic conditions than other five-membered heterocycles like furan or pyrrole. However, its stability is not absolute and can be influenced by the strength of the acid, temperature, and reaction time. While it can tolerate moderately acidic conditions, strong acids or elevated temperatures can lead to unwanted side reactions.

Q2: What are the most likely side reactions when this compound is exposed to strong acids?

A2: The primary concerns are acid-catalyzed electrophilic substitution and polymerization. The benzo[b]thiophene nucleus is electron-rich and susceptible to electrophilic attack, which preferentially occurs at the 3-position of the thiophene ring.[1][2] In the presence of strong, non-nucleophilic acids, protonation of the thiophene ring can lead to the formation of carbocations that can initiate polymerization, often resulting in the formation of dark, insoluble materials.[3]

Q3: Does the fluorine substituent at the 5-position affect the stability of the molecule in acid?

A3: The fluorine atom is an electron-withdrawing group via induction, which can slightly decrease the electron density of the aromatic system, potentially offering a marginal increase in stability against electrophilic attack compared to unsubstituted benzo[b]thiophene. However, it is also an ortho, para-director for electrophilic substitution on the benzene ring, though the thiophene ring is generally more reactive. For most acidic conditions, the primary reactivity will still be on the thiophene portion of the molecule.

Q4: Are there any specific acids that should be avoided when working with this compound?

A4: Caution should be exercised when using strong, non-coordinating acids such as triflic acid, sulfuric acid, or polyphosphoric acid, especially at elevated temperatures, as these are known to promote polymerization of thiophenes.[3] Oxidizing acids, such as hot nitric acid, should also be avoided as they can lead to both nitration and oxidation of the sulfur atom.

Troubleshooting Guides

Issue 1: The reaction mixture containing this compound turns dark or black upon addition of an acid catalyst.

Possible Cause Suggested Solution
Acid-catalyzed polymerization or degradation. 1. Lower the reaction temperature. 2. Reduce the concentration of the acid catalyst. 3. Switch to a milder acid catalyst (e.g., use a Lewis acid instead of a strong Brønsted acid). 4. Decrease the reaction time. 5. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Reaction with impurities. 1. Ensure the purity of the this compound starting material using techniques like NMR or GC-MS. 2. Use freshly distilled and anhydrous solvents.

Issue 2: Low yield or recovery of this compound after a reaction under acidic conditions.

Possible Cause Suggested Solution
Unwanted electrophilic substitution on the benzo[b]thiophene ring. 1. Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential side products. 2. If substitution is observed, consider using a protecting group strategy for the 3-position if it is not the desired site of reaction. 3. Modify reaction conditions (lower temperature, different acid) to improve selectivity.
Degradation of the starting material (see Issue 1). Follow the troubleshooting steps for discoloration and polymerization.
Loss during workup. 1. Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. 2. Be aware that some degradation products might be polar and could interfere with extraction.

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound in Acidic Media

This protocol outlines a general method to evaluate the stability of this compound under specific acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile, dioxane) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, place a defined volume of the stock solution. Add the desired acid (e.g., HCl, H₂SO₄, TFA) to achieve the target concentration.

  • Incubation: Incubate the vials at a controlled temperature (e.g., room temperature, 50 °C, 80 °C) for specific time points (e.g., 1h, 4h, 12h, 24h). Include a control vial with no acid.

  • Quenching and Sample Preparation: At each time point, quench the reaction by neutralizing the acid with a suitable base (e.g., saturated NaHCO₃ solution). Extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Analysis: Dissolve the residue in a known volume of solvent and analyze by a suitable quantitative method such as HPLC or GC with an internal standard. Monitor for the appearance of new peaks, which would indicate degradation products.

Data Presentation: Hypothetical Stability Data for this compound

The following table illustrates how to present quantitative stability data.

Acid ConditionTemperature (°C)Time (h)This compound Remaining (%)Appearance of Solution
1 M HCl in Dioxane252498.5Colorless
1 M HCl in Dioxane802485.2Light Yellow
1 M H₂SO₄ in Dioxane252495.1Colorless
1 M H₂SO₄ in Dioxane802460.7Dark Brown
1 M TFA in Dichloromethane252499.0Colorless

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Reactions start Experiment with this compound and acid catalyst check_result Unexpected Result? (e.g., dark color, low yield) start->check_result analyze_mixture Analyze crude reaction mixture (LC-MS, GC-MS, NMR) check_result->analyze_mixture Yes end Successful Experiment check_result->end No degradation Degradation/Polymerization (Complex mixture, baseline hump) analyze_mixture->degradation side_product Discrete Side Product(s) (New peaks observed) analyze_mixture->side_product no_reaction No Reaction / Low Conversion analyze_mixture->no_reaction solution_degradation Reduce Reaction Severity: - Lower Temperature - Lower Acid Concentration - Use Milder Acid degradation->solution_degradation solution_side_product Optimize for Selectivity: - Modify Reaction Conditions - Consider Protecting Groups side_product->solution_side_product solution_no_reaction Increase Reactivity: - Increase Temperature - Increase Acid Concentration - Use Stronger Acid no_reaction->solution_no_reaction solution_degradation->end solution_side_product->end solution_no_reaction->end

Caption: Troubleshooting decision tree for experiments involving this compound.

DegradationPathway Hypothetical Acid-Catalyzed Degradation Pathway cluster_polymerization Polymerization Pathway cluster_substitution Electrophilic Substitution Pathway start This compound protonation Protonation at C3 (Carbocation formation) start->protonation H+ substitution 3-Substituted Product start->substitution Electrophile (E+) dimer Dimerization protonation->dimer + Starting Material oligomer Oligomerization dimer->oligomer ... polymer Polymerization (Insoluble dark material) oligomer->polymer electrophile Electrophile (E+)

Caption: Potential degradation pathways for this compound in strong acid.

References

stability of 5-Fluorobenzo[b]thiophene under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluorobenzo[b]thiophene, focusing on its stability under basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in basic environments.

Problem Potential Cause Suggested Solution
Unexpected Degradation of this compound in Basic Media The C-F bond at the 5-position of the benzothiophene ring may be susceptible to nucleophilic aromatic substitution (SNAr) under sufficiently basic conditions, leading to the formation of 5-hydroxybenzo[b]thiophene or other substitution products. The benzothiophene ring itself is generally stable under basic conditions, but the fluorine substituent can activate the ring for nucleophilic attack.- pH Control: Carefully control the pH of the reaction mixture. Avoid excessively high pH if possible. Buffer the solution to maintain a stable pH throughout the experiment. - Temperature Control: Perform the reaction at the lowest temperature compatible with the desired transformation to minimize degradation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially at elevated temperatures. - Alternative Bases: If the reaction chemistry allows, consider using weaker bases or non-nucleophilic bases to minimize SNAr.
Formation of Unidentified Side Products Besides the potential for SNAr at the 5-position, other positions on the benzothiophene ring might undergo reactions depending on the specific base and reaction conditions. Strong bases could potentially deprotonate the ring, leading to other reactions.- Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to identify the formation of side products as they appear. - Structural Elucidation: Isolate and characterize major side products using spectroscopic methods (NMR, MS, IR) to understand the degradation pathway. This information is critical for optimizing reaction conditions. - Solvent Effects: The choice of solvent can influence the reaction pathway. Consider exploring different solvent systems.
Inconsistent Results or Poor Reproducibility The stability of this compound can be sensitive to minor variations in experimental conditions, such as pH, temperature, and the presence of impurities.- Standardize Procedures: Ensure that all experimental parameters (reagent concentrations, addition rates, temperature, and mixing speed) are precisely controlled and documented. - Reagent Purity: Use reagents and solvents of high purity to avoid catalytic decomposition by trace impurities. - pH Measurement: Calibrate pH meters regularly and ensure accurate pH measurements of the reaction medium.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzothiophene ring of this compound under basic conditions?

A1: The benzo[b]thiophene ring system is generally robust and stable under a range of basic conditions. Ring-opening or cleavage typically requires harsh reagents, such as strong organometallic bases or specific catalytic systems, and is not a common degradation pathway under typical aqueous basic conditions.

Q2: What is the most likely degradation pathway for this compound in the presence of a base like sodium hydroxide?

A2: The most probable degradation pathway is nucleophilic aromatic substitution (SNAr) at the C5 position. The fluorine atom is a good leaving group and the benzothiophene ring can be sufficiently electron-withdrawing to facilitate attack by a nucleophile like a hydroxide ion, especially at elevated temperatures. This would lead to the formation of 5-hydroxybenzo[b]thiophene.

Q3: Are there any specific bases that should be avoided when working with this compound?

A3: While the stability towards specific bases is not extensively documented, it is advisable to be cautious with strong, nucleophilic bases (e.g., concentrated NaOH or KOH, sodium methoxide) especially at high temperatures, as they are more likely to promote SNAr. The use of non-nucleophilic bases (e.g., DBU, DIPEA) or weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) may be preferable if the desired reaction chemistry permits.

Q4: How should I store solutions of this compound, particularly if they are in a basic solvent?

A4: For short-term storage, solutions should be kept at low temperatures (e.g., 0-4 °C) and protected from light. For long-term storage, it is recommended to store the compound as a solid or in a non-basic, aprotic solvent. If a basic solution must be stored, it should be kept under an inert atmosphere and at a low temperature to minimize degradation. Regularly check the purity of the stored solution.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantifying the concentration of this compound over time. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it can help in the identification of potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool.

Experimental Protocols

Protocol for Assessing the Stability of this compound under Basic Conditions

This protocol outlines a general procedure to quantify the stability of this compound at a given basic pH and temperature.

1. Materials and Reagents:

  • This compound

  • High-purity water

  • Buffer solutions of the desired pH (e.g., phosphate, borate)

  • Sodium hydroxide (for pH adjustment)

  • Acetonitrile or Methanol (HPLC grade)

  • Internal standard (a stable, non-reactive compound)

2. Equipment:

  • HPLC system with UV detector

  • LC-MS system (recommended for degradation product identification)

  • Calibrated pH meter

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Reaction Solution Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add the desired basic buffer solution.

    • If necessary, adjust the pH to the target value using a dilute solution of NaOH.

    • Add the internal standard.

    • Dilute to the final volume with the buffer solution to achieve the desired final concentration of this compound (e.g., 10 µg/mL).

  • Incubation:

    • Transfer aliquots of the reaction solution into several sealed vials.

    • Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.

    • Quench the reaction if necessary (e.g., by neutralizing with an acid).

    • Analyze the sample by HPLC or LC-MS.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Plot the concentration of this compound versus time to determine the degradation rate.

    • Analyze the chromatograms for the appearance of new peaks, which may correspond to degradation products. Use LC-MS to identify these products.

Data Presentation

The following table template can be used to summarize the quantitative data obtained from the stability studies.

Table 1: Stability of this compound at Different pH Values and Temperatures

pHTemperature (°C)Time (hours)This compound Remaining (%)Major Degradation Product(s) Identified
8.0250100-
24
48
8.0400100-
24
48
10.0250100-
24
48
10.0400100-
24
48

Visualizations

degradation_pathway This compound This compound Meisenheimer_Complex Meisenheimer Complex (Intermediate) This compound->Meisenheimer_Complex + OH⁻ 5-Hydroxybenzo[b]thiophene 5-Hydroxybenzo[b]thiophene Meisenheimer_Complex->5-Hydroxybenzo[b]thiophene - F⁻ Fluoride_Ion F⁻

Caption: Hypothetical degradation pathway via Nucleophilic Aromatic Substitution.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_reaction Prepare Reaction Solution (Target pH and Concentration) prep_stock->prep_reaction incubate Incubate at Controlled Temperature prep_reaction->incubate sampling Sample at Time Points incubate->sampling analysis Analyze by HPLC / LC-MS sampling->analysis data_analysis Determine Degradation Rate and Identify Products analysis->data_analysis

Technical Support Center: Troubleshooting Failed 5-Fluorobenzo[b]thiophene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Fluorobenzo[b]thiophene. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. Below, you will find a comprehensive guide in a question-and-answer format to directly address potential issues, detailed experimental protocols, and structured data to aid in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound shows low to no conversion. What are the primary causes?

Low or no conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent stability.

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently or could be deactivated. Ensure your palladium source is of good quality. For Pd(II) precatalysts, incomplete reduction to Pd(0) can be a problem. The presence of oxygen can lead to the formation of palladium black (catalyst decomposition), which is indicated by the reaction mixture turning black.

  • Poor Reagent Quality: The purity of all reagents, including the this compound, the boronic acid or ester, the base, and the solvent, is critical. Boronic acids, in particular, can be prone to degradation.

  • Suboptimal Reaction Conditions: Inadequate temperature, insufficient reaction time, or poor mixing in biphasic systems can all lead to low conversion. The choice of base and solvent system is also crucial and often substrate-dependent.[1]

  • Ligand Issues: The chosen phosphine ligand may not be suitable for this specific transformation, failing to promote one of the key steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination).

Q2: I'm observing significant protodeboronation of my boronic acid. How can this be minimized?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with heteroaryl boronic acids.[2]

  • Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.

  • Milder Base: Strong bases can promote protodeboronation. Consider using milder bases such as K₂CO₃ or KF.

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress this side reaction.

  • Faster Reaction Rate: Employing a more active catalyst system that promotes a faster Suzuki coupling can outcompete the slower protodeboronation pathway.

Q3: What are the best practices for setting up the reaction to ensure success?

A successful Suzuki coupling requires careful attention to detail in the experimental setup.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid. Solvents should be thoroughly degassed prior to use.

  • Reagent Addition Sequence: Typically, the aryl halide (this compound derivative), boronic acid/ester, and base are added to the reaction vessel first. The solvent is then added, and the mixture is degassed before the palladium catalyst and ligand are introduced under a positive pressure of inert gas.

  • Vigorous Stirring: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing and facilitate the reaction.

Q4: My reaction has stalled, or the yield is moderate. How can I optimize the reaction conditions?

If your initial attempts result in a partial reaction, systematic optimization of the reaction parameters is necessary.

  • Screen Catalysts and Ligands: The choice of palladium source and phosphine ligand is critical. For challenging couplings, consider using more electron-rich and bulky ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), which can promote the oxidative addition and reductive elimination steps.

  • Vary the Base and Solvent: The interplay between the base and solvent is crucial for the transmetalation step. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, with or without water) is often beneficial.

  • Adjust the Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., in 10-20 °C increments) can improve the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Q5: Are there any specific challenges associated with the fluorine substituent on the benzothiophene ring?

The fluorine atom at the 5-position can influence the electronic properties of the benzothiophene ring system. While electron-withdrawing groups can sometimes facilitate the oxidative addition step, the overall electronic nature of the fluorinated benzothiophene may require specific ligand and catalyst combinations to achieve optimal reactivity.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected yields for Suzuki couplings of related thiophene and benzothiophene derivatives. This data can serve as a starting point for optimizing the reaction of this compound.

Table 1: Typical Reaction Parameters for Suzuki Coupling of Thiophene Derivatives

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst loading typically ranges from 1-5 mol%.
Ligand PPh₃, dppf, Buchwald-type ligandsOften used in a 1:1 or 1:2 ratio with the palladium source.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Typically 2-3 equivalents are used.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OThe ratio of organic solvent to water is often around 4:1.
Temperature 80 - 110 °CReaction temperature is dependent on the specific substrates and catalyst system.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS for completion.

Table 2: Representative Yields for Suzuki Coupling of Halogenated Thiophenes and Benzothiophenes

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
2-BromothiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-85
3-Bromobenzothiophene4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O100~90
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane/H₂O9040-80[3]
2-Bromo-5-(bromomethyl)thiophene3-Chloro-4-fluorophenyl boronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90Good[4]

Experimental Protocols

General Protocol for Suzuki Coupling of a Halogenated this compound

This protocol provides a generalized procedure that may require optimization for specific substrates.

Materials:

  • Halogenated this compound (e.g., 2-Bromo-5-fluorobenzo[b]thiophene) (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., 10 mL of 4:1 Dioxane/Water) via syringe.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Mandatory Visualization

Troubleshooting Workflow for a Failed this compound Suzuki Coupling

Troubleshooting_Suzuki_Coupling start Reaction Failed: Low or No Product check_reagents Verify Reagent Quality (Purity, Stability) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Stirring) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions OK? check_conditions->conditions_ok improve_setup Improve Degassing & Ensure Inert Atmosphere conditions_ok->improve_setup No troubleshoot_catalyst Troubleshoot Catalyst System conditions_ok->troubleshoot_catalyst Yes improve_setup->start catalyst_issue Catalyst Deactivated? (e.g., Pd Black) troubleshoot_catalyst->catalyst_issue change_catalyst Use Fresh Catalyst or Different Precatalyst catalyst_issue->change_catalyst Yes change_ligand Screen Different Ligands (e.g., Buchwald type) catalyst_issue->change_ligand No change_catalyst->start troubleshoot_boron Troubleshoot Boron Reagent change_ligand->troubleshoot_boron protodeboronation Protodeboronation Observed? troubleshoot_boron->protodeboronation use_ester Use Boronic Ester (Pinacol, MIDA) protodeboronation->use_ester Yes optimize_base_solvent Optimize Base/Solvent Combination protodeboronation->optimize_base_solvent No use_ester->optimize_base_solvent optimize_base_solvent->start Re-run Reaction

Caption: A logical workflow for troubleshooting a failed this compound Suzuki coupling.

References

preventing byproduct formation in 5-Fluorobenzo[b]thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Fluorobenzo[b]thiophene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important fluorinated heterocyclic compound. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower you to optimize your reactions and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?

A common and practical approach for the synthesis of this compound begins with 4-fluorothiophenol . This starting material is then typically reacted with an acetaldehyde equivalent, such as 2-bromoacetaldehyde diethyl acetal or 2-chloroacetaldehyde , followed by an acid-catalyzed cyclization. This method is favored for its relatively accessible starting materials and straightforward reaction sequence.

Q2: I'm observing a significant amount of an isomeric byproduct in my synthesis of this compound. What is this likely byproduct and why does it form?

The most probable byproduct is 7-Fluorobenzo[b]thiophene . The formation of this isomer is a direct consequence of the regioselectivity of the intramolecular electrophilic cyclization, which is the key ring-forming step.

The starting intermediate, S-(4-fluorophenyl)thioacetaldehyde (or its acetal), has two possible sites for cyclization on the fluorinated aromatic ring:

  • Position 2 (ortho to the sulfur and meta to the fluorine): This leads to the desired This compound .

  • Position 6 (ortho to the fluorine and ortho to the sulfur): This leads to the undesired 7-Fluorobenzo[b]thiophene .

Both the sulfur atom (an ortho-, para-director) and the fluorine atom (an ortho-, para-director) activate the aromatic ring towards electrophilic substitution. The fluorine's strong ortho-directing effect can lead to a competitive cyclization at the position adjacent to it, resulting in the 7-fluoro isomer.

Troubleshooting Guide: Byproduct Formation

Issue 1: My reaction is producing a mixture of 5-Fluoro- and 7-Fluorobenzo[b]thiophene. How can I favor the formation of the desired 5-Fluoro isomer?

Controlling the regioselectivity of the cyclization is crucial. Here are several factors to consider and optimize:

  • Choice of Cyclization Catalyst: The strength and type of acid catalyst can significantly influence the isomer ratio.

    • Polyphosphoric acid (PPA) is a commonly used reagent for this type of cyclization. The viscosity and reaction temperature when using PPA can affect the product distribution. Experimenting with different batches of PPA or preparing it fresh might be necessary for consistency.

    • Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can sometimes offer better regioselectivity compared to PPA. It is a strong, non-oxidizing acid that can promote cyclization under milder conditions.

    • Lewis acids , such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), can also be employed. The choice of a milder Lewis acid might favor the thermodynamically more stable product, which is often the 5-fluoro isomer due to reduced steric hindrance.

  • Reaction Temperature: Temperature plays a critical role in determining the kinetic versus thermodynamic product distribution.

    • Lower temperatures generally favor the formation of the kinetic product. It is advisable to start with lower reaction temperatures and slowly increase if the reaction rate is too low.

    • Higher temperatures can lead to equilibration and the formation of the thermodynamically more stable isomer. However, excessively high temperatures can also lead to decomposition and the formation of other byproducts. A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and selectivity.

  • Solvent: The choice of solvent can influence the stability of the intermediates and transition states.

    • For reactions with Lewis acids, common solvents include dichloromethane, 1,2-dichloroethane, or carbon disulfide.

    • In PPA-catalyzed reactions, PPA itself often serves as the solvent. The concentration of the substrate in PPA can be a variable to explore.

Issue 2: I have a mixture of 5-Fluoro- and 7-Fluorobenzo[b]thiophene. How can I separate them?

Separating these isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating the isomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate, is recommended. A shallow gradient of the more polar solvent can improve separation. Careful monitoring by thin-layer chromatography (TLC) is essential to identify the optimal eluent composition.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain high-purity material, preparative HPLC with a normal-phase or reverse-phase column can be effective.

  • Fractional Crystallization: If the product is a solid, fractional crystallization from a suitable solvent system might be a viable, albeit often tedious, option. This method relies on slight differences in the solubility of the isomers.

Issue 3: How can I confirm the identity of the desired this compound and distinguish it from the 7-Fluoro isomer?

Spectroscopic analysis is the definitive way to identify and differentiate the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton chemical shifts and coupling constants in the aromatic region will be distinct for the two isomers. The fluorine atom will cause characteristic splitting patterns (coupling) with the neighboring protons. For this compound, one would expect to see specific coupling patterns for H-4, H-6, and H-7. For 7-Fluorobenzo[b]thiophene, the coupling patterns for H-4, H-5, and H-6 will be different.

    • ¹³C NMR: The chemical shifts of the carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the other carbon atoms in the aromatic ring will also be influenced by the position of the fluorine atom.

    • ¹⁹F NMR: This technique is highly informative. The two isomers will have distinct chemical shifts in the ¹⁹F NMR spectrum.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in the mass spectrum might show subtle differences that can be used for identification, especially with high-resolution mass spectrometry (HRMS) for accurate mass determination.[1]

  • Infrared (IR) Spectroscopy: The C-F stretching vibration will be present in the IR spectra of both isomers, typically in the region of 1250-1000 cm⁻¹. The overall fingerprint region of the spectra may show minor differences.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorothiophenol

This protocol provides a general procedure. Optimization of reaction conditions, particularly the cyclization step, may be necessary.

Step 1: S-Alkylation of 4-Fluorothiophenol

  • To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude S-(4-fluorophenyl)thioacetaldehyde diethyl acetal.

Step 2: Cyclization to this compound

  • Add the crude acetal from the previous step slowly to pre-heated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring.

  • Maintain the reaction temperature and monitor the formation of the product by TLC or GC-MS.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to separate the 5-fluoro and 7-fluoro isomers.

Visualization of Key Concepts

Reaction Pathway and Isomeric Byproduct Formation

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization (PPA) cluster_products Products 4-Fluorothiophenol 4-Fluorothiophenol S-(4-fluorophenyl)thioacetaldehyde\ndiethyl acetal S-(4-fluorophenyl)thioacetaldehyde diethyl acetal 4-Fluorothiophenol->S-(4-fluorophenyl)thioacetaldehyde\ndiethyl acetal Bromoacetaldehyde\ndiethyl acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde\ndiethyl acetal->S-(4-fluorophenyl)thioacetaldehyde\ndiethyl acetal Electrophilic\nAttack Electrophilic Attack S-(4-fluorophenyl)thioacetaldehyde\ndiethyl acetal->Electrophilic\nAttack This compound This compound Electrophilic\nAttack->this compound Desired Path 7-Fluorobenzo[b]thiophene 7-Fluorobenzo[b]thiophene Electrophilic\nAttack->7-Fluorobenzo[b]thiophene Byproduct Path

Caption: Synthetic pathway to this compound and the formation of the 7-fluoro isomer.

Troubleshooting Workflow for Isomer Separation

G Crude Product\n(Mixture of Isomers) Crude Product (Mixture of Isomers) TLC Analysis TLC Analysis Crude Product\n(Mixture of Isomers)->TLC Analysis Good Separation Good Separation TLC Analysis->Good Separation Poor Separation Poor Separation TLC Analysis->Poor Separation Column Chromatography\n(Optimized Eluent) Column Chromatography (Optimized Eluent) Good Separation->Column Chromatography\n(Optimized Eluent) Adjust Eluent Polarity Adjust Eluent Polarity Poor Separation->Adjust Eluent Polarity Consider Preparative HPLC Consider Preparative HPLC Poor Separation->Consider Preparative HPLC Pure 5-F-BT Pure 5-F-BT Column Chromatography\n(Optimized Eluent)->Pure 5-F-BT Pure 7-F-BT Pure 7-F-BT Column Chromatography\n(Optimized Eluent)->Pure 7-F-BT Adjust Eluent Polarity->TLC Analysis Consider Preparative HPLC->Pure 5-F-BT Consider Preparative HPLC->Pure 7-F-BT

References

Technical Support Center: Scale-Up Synthesis of 5-Fluorobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 5-Fluorobenzo[b]thiophene. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up.

Benzo[b]thiophenes are a critical class of sulfur-containing heterocycles, widely used as structural motifs in pharmaceuticals and materials science.[1] The introduction of a fluorine atom at the 5-position can significantly enhance lipophilicity and metabolic stability, making this compound a valuable building block.[2] However, transitioning its synthesis from the bench to a larger scale introduces challenges that require careful consideration of reaction conditions, safety, and purification.

This document provides a structured approach to troubleshooting and process optimization, focusing on a robust and scalable synthetic route: the electrophilic cyclization of a 2-alkynylthioanisole intermediate.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a set of actionable solutions.

Q1: My electrophilic cyclization reaction is stalling, resulting in low conversion of the 2-alkynylthioanisole intermediate. What should I investigate?

A1: Low conversion is a frequent scale-up challenge, often rooted in issues with mass and heat transfer, reagent stoichiometry, or catalyst activity.

  • Causality: On a larger scale, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing, leading to side reactions or decomposition of the electrophilic agent. The quality and activity of the electrophile or catalyst are also paramount.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the electrophilic cyclizing agent (e.g., I₂, NBS, Cu(II) salts) is of high purity and has been stored correctly.[3] For copper-catalyzed reactions, ensure the salt is anhydrous if required by the protocol.

    • Solvent Purity: Verify that the solvent is dry and free of contaminants that could quench the electrophile or catalyst. For instance, trace amounts of water can hydrolyze certain electrophiles.

    • Temperature Control: Monitor the internal reaction temperature, not just the bath temperature. An uncontrolled exotherm can lead to degradation. Implement controlled, portion-wise addition of the electrophile to manage heat evolution.

    • Mass Transfer: Increase the stirring rate to ensure the reaction mixture is homogeneous. For larger reactors, confirm that the impeller design is appropriate for the vessel geometry and viscosity of the mixture.

    • In-Process Checks (IPCs): Use TLC or HPLC to monitor the reaction. If it stalls, a small, controlled addition of the catalyst or electrophile might restart it. This can help diagnose if the issue is reagent decomposition or inherent reactivity.

Q2: I'm observing a significant, difficult-to-separate impurity in my crude product. How can I identify and prevent it?

A2: The formation of isomers or byproducts is a common issue, often related to the reaction mechanism and conditions.

  • Causality: In electrophilic cyclizations, side reactions can include dimerization of the starting material, incomplete cyclization, or reactions involving the solvent. For instance, using strongly electron-withdrawing groups on the alkyne can impede the desired electrophilic attack.[4]

  • Identification and Prevention:

    • Characterization: Isolate the impurity and characterize it using NMR and Mass Spectrometry.[5] A common byproduct could be the corresponding di-halogenated starting material or an oligomeric species.

    • Control Stoichiometry: Use a precise amount of the electrophilic agent. An excess can lead to over-halogenation or other side reactions. A slight excess (e.g., 1.05-1.1 equivalents) is often optimal, but this must be determined empirically.

    • Temperature and Reaction Time: Running the reaction at the lowest effective temperature can significantly improve selectivity and reduce byproduct formation. Similarly, extending the reaction time unnecessarily can lead to product degradation or side reactions. Monitor closely with IPCs.

    • Alternative Synthetic Routes: If impurity formation is inherent to the chosen pathway, consider alternative methods. For example, aryne-based syntheses offer a different mechanistic route that may avoid specific byproducts.[6][7]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing common synthesis problems.

G start Problem Encountered (e.g., Low Yield, Impurity) check_yield Is the issue low yield or stalled reaction? start->check_yield check_purity Is the issue product impurity? start->check_purity reagent_quality Verify Reagent/Catalyst Purity and Activity check_yield->reagent_quality Yes identify_impurity Isolate & Characterize Impurity (NMR, MS) check_purity->identify_impurity Yes reaction_conditions Check Temperature Control & Mixing Efficiency reagent_quality->reaction_conditions reagent_addition Optimize Reagent Addition Rate reaction_conditions->reagent_addition ipc_check Perform In-Process Control (IPC) Analysis (TLC/HPLC) reagent_addition->ipc_check yield_solution Adjust Conditions or Add More Reagent ipc_check->yield_solution stoichiometry Review & Optimize Stoichiometry identify_impurity->stoichiometry temp_time Modify Temperature & Reaction Time stoichiometry->temp_time purification Develop Alternative Purification Method temp_time->purification purity_solution Implement Process Changes or Enhanced Purification purification->purity_solution

Caption: A troubleshooting decision tree for scale-up synthesis.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable synthetic route to this compound?

A: While several methods exist, a highly recommended route for scale-up is the copper-catalyzed electrophilic cyclization of 2-alkynylthioanisole intermediates .[3] This method is generally robust, proceeds under moderate conditions, and tolerates a range of functional groups.

The general workflow is as follows:

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Synthesis & Purification start_material Start: 4-Fluoro-2-iodothioanisole sonogashira Sonogashira Coupling with Terminal Alkyne start_material->sonogashira intermediate Intermediate: 2-Alkynyl-4-fluorothioanisole sonogashira->intermediate cyclization Electrophilic Cyclization (e.g., Cu(II)/Halide Source) intermediate->cyclization workup Aqueous Workup & Solvent Swap cyclization->workup purification Purification: Crystallization / Distillation workup->purification product Final Product: This compound purification->product

Caption: General workflow for the scale-up synthesis of this compound.

This approach offers good control over regioselectivity, and the starting materials are often commercially available or accessible through well-established procedures.[3]

Q: How should I purify this compound on a multi-kilogram scale?

A: Large-scale purification requires moving away from standard laboratory column chromatography. The best method depends on the physical properties of the target compound and its impurities.

Purification MethodApplicability & Considerations
Recrystallization Ideal for solid products. The key is finding a suitable solvent system (one solvent or a binary mixture) where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
Distillation Effective for liquid products or low-melting solids. Vacuum distillation is preferred to lower the boiling point and prevent thermal decomposition. A fractional distillation setup can provide excellent separation from less volatile or more volatile impurities.
Slurry Wash A crude but effective method where the solid product is stirred (slurried) in a solvent that dissolves impurities but not the product itself. The solid is then filtered and washed.
Q: What are the critical safety precautions for this synthesis?

A: Safety is paramount in any scale-up operation. The primary hazards are associated with flammable solvents, reactive reagents, and the handling of powdered materials.

  • Flammability: Many organic solvents (DCM, THF, Ethanol) are flammable. Ensure all equipment is properly grounded to prevent static discharge.[8] Use explosion-proof electrical equipment in areas where large volumes of flammable liquids are handled.[8]

  • Reactivity: Electrophilic halogenating agents (NBS, I₂) can be corrosive and are strong oxidizers. Copper salts can be toxic. Always consult the Safety Data Sheet (SDS) for each reagent.[8][9] Plan for quenching excess reagents during workup (e.g., using sodium thiosulfate for halogens).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shields, lab coats, and chemically resistant gloves.[10] For large-scale solid transfers, respiratory protection may be necessary to avoid inhaling dust.[10]

Reference Protocol: Electrophilic Cyclization (Illustrative)

This protocol is a generalized example for the synthesis of a 3-substituted-5-fluorobenzo[b]thiophene and should be optimized for specific substrates and scales.

  • Reaction Setup: A suitable reactor is charged with the 2-alkynyl-4-fluorothioanisole intermediate (1.0 equiv) and a solvent such as ethanol.[3]

  • Reagent Addition: Copper(II) sulfate (e.g., 1.5 equiv) and a halide source like sodium bromide (e.g., 1.5 equiv) are added.[3] The mixture is stirred to ensure homogeneity.

  • Heating and Monitoring: The reaction is heated to a specified temperature (e.g., 80 °C) and monitored by HPLC or TLC until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or distillation as determined during process development.

  • Analysis: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and HPLC/GC-MS to ensure it meets specifications.[5]

References

Technical Support Center: 5-Fluorobenzo[b]thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluorobenzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated heterocyclic scaffold. Benzo[b]thiophenes are a privileged structure in medicinal chemistry, found in drugs like Raloxifene and Zileuton.[1][2] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making its efficient synthesis a key objective.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction yield is consistently low or the reaction has stalled. What are the likely causes and how can I improve it?

Low yield is the most common issue, often stemming from multiple factors. A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature is a double-edged sword. While higher temperatures can increase reaction rates, they can also promote side reactions or decomposition.[3]

    • Troubleshooting: If the reaction is sluggish (as monitored by TLC or LC-MS), incrementally increase the temperature by 10 °C. Conversely, if you observe the formation of multiple unidentified spots (potential degradation products), try lowering the temperature. Some modern electrophilic cyclizations proceed efficiently even at room temperature.[2][4]

  • Inactive or Inappropriate Catalyst System: For syntheses involving cross-coupling or C-H activation, catalyst choice is paramount.

    • Troubleshooting:

      • Palladium/Copper Catalysts: If using a palladium-catalyzed C-S coupling or cyclization, ensure the catalyst is not oxidized or poisoned.[5][6] Consider adding fresh catalyst or switching to a more robust ligand system.

      • Acid Catalysts: For acid-catalyzed cyclizations, the strength of the acid (e.g., PPA, Lewis acids) is critical.[7] If the reaction stalls, a stronger acid might be necessary, but be wary of charring or degradation.

  • Purity of Starting Materials and Reagents: Impurities in starting materials (e.g., residual water, incorrect stoichiometry) can halt a reaction.

    • Troubleshooting: Re-purify your starting materials. For instance, in reactions involving organometallics or strong bases, ensure solvents are rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Poor Solvent Choice: The solvent affects reactant solubility, reaction rate, and can even participate in side reactions.

    • Troubleshooting: If reactants are not fully dissolved, switch to a more suitable solvent. For palladium-catalyzed reactions, polar aprotic solvents like DMF or MeCN are common, while some cyclizations work best in less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2][7]

Troubleshooting Workflow for Low Yield

Below is a logical decision tree to guide your optimization process.

LowYield_Troubleshooting Start Low Yield or Stalled Reaction Check_SM Analyze Reaction Mixture (TLC, LC-MS) Start->Check_SM SM_Present Significant Starting Material Remains? Check_SM->SM_Present Product_Impure Product Formed, but with Impurities? SM_Present->Product_Impure No Optimize_Temp Increase Temperature Incrementally SM_Present->Optimize_Temp Yes Optimize_SideRxn Lower Temperature /Change Solvent Product_Impure->Optimize_SideRxn Yes Check_Catalyst Check Catalyst Activity /Reagent Purity Optimize_Temp->Check_Catalyst Purify_SM Re-purify Starting Materials & Solvents Check_Catalyst->Purify_SM Success Improved Yield Optimize_SideRxn->Success Purify_SM->Success

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I'm observing significant impurity formation. How can I identify and eliminate these side products?

Impurity profiling is key. The nature of the impurity dictates the solution.

Common Impurities and Mitigation Strategies:

Impurity TypePossible CauseRecommended Action
Isomeric Products Lack of regioselectivity during cyclization, especially with certain acid-catalyzed methods.[7]Switch to a more regioselective synthetic route, such as a directed ortho-lithiation followed by cyclization or a palladium-catalyzed annulation.[8][9]
Unreacted Starting Material Incomplete reaction (see Q1).Increase reaction time, temperature, or reagent stoichiometry. Re-evaluate catalyst activity.
Dimerization/Polymerization Highly reactive intermediates, particularly with strong acids or high temperatures.Dilute the reaction mixture, lower the temperature, or add the key reagent slowly over time to maintain a low instantaneous concentration.
Over-halogenation During electrophilic cyclization using reagents like I₂ or NBS, the product can sometimes react further.Use stoichiometric amounts of the halogenating agent (e.g., 1.0-1.1 equivalents). Add the reagent at a lower temperature (e.g., 0 °C) and monitor carefully by TLC.

Frequently Asked Questions (FAQs)

This section provides guidance on the strategic planning of your synthesis.

Q1: What is a reliable synthetic route for preparing this compound?

While numerous methods exist for the parent benzo[b]thiophene, a robust and modern approach for substituted analogues involves the electrophilic cyclization of an o-alkynylthioanisole derivative .[2][4][10] This strategy offers high regioselectivity and functional group tolerance.

The general workflow is as follows:

Synthesis_Workflow A Start: 4-Fluorothiophenol B Step 1: S-Alkylation (e.g., with 2-bromo-1,1-diethoxyethane) A->B Base C Step 2: Acid-Catalyzed Cyclization (e.g., PPA) B->C Heat D Product: This compound C->D

Caption: A common reaction pathway for this compound.

An alternative powerful method is the palladium-catalyzed coupling of a terminal acetylene with an ortho-iodothioanisole, followed by electrophilic cyclization.[6] This two-step sequence allows for great diversity in the 2- and 3-positions of the final product.

Q2: How do I select the optimal catalyst, solvent, and temperature for the synthesis?

The optimal conditions are highly dependent on the specific reaction step. The table below summarizes common choices for the popular electrophilic cyclization route.

ParameterReaction StepCommon Choices & RationaleSource(s)
Catalyst/Reagent C-S CouplingPd(PPh₃)₄, CuI: For Sonogashira-type coupling of alkynes with aryl halides. Copper is often a crucial co-catalyst.[5][6]
Electrophilic CyclizationI₂, NBS, Br₂: Serve as electrophiles to activate the alkyne for intramolecular attack by the sulfur nucleophile.[6][11]
Acid-Catalyzed CyclizationPolyphosphoric Acid (PPA), Lewis Acids (e.g., TiCl₄): Strong acids used to promote intramolecular Friedel-Crafts type cyclizations.[7]
Solvent C-S CouplingToluene, THF, DMF: Chosen based on the solubility of substrates and the temperature required. Anhydrous conditions are critical.[12]
Electrophilic CyclizationDCM, MeCN, CHCI₃: Solvents that are inert to the electrophile and dissolve the substrate are preferred.[2][7]
Temperature C-S CouplingRoom Temp to 110 °C: Varies with catalyst and substrate reactivity.[13]
Electrophilic Cyclization0 °C to Room Temp: These reactions are often fast and exothermic. Lower temperatures can improve selectivity and minimize side reactions.[2][4]
Acid-Catalyzed Cyclization80 °C to 140 °C: High temperatures are often required to drive these reactions to completion.[3][7]

Relationship Between Reaction Parameters and Outcomes

Parameters_Influence cluster_params Input Parameters cluster_outcomes Reaction Outcomes Temp Temperature Purity Purity Temp->Purity Can decrease (side reactions) Rate Reaction Rate Temp->Rate Directly affects Catalyst Catalyst/Reagent Yield Yield Catalyst->Yield Affects efficiency Catalyst->Purity Affects selectivity Catalyst->Rate Directly affects Solvent Solvent Solvent->Yield Affects stability Solvent->Rate Affects solubility

Caption: Interplay of key parameters on reaction success.

Q3: What are the best practices for reaction monitoring and product purification?

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): The quickest method to qualitatively assess reaction progress. Use a stain (e.g., KMnO₄ or UV light) to visualize spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It confirms the consumption of starting material and the formation of the product with the correct mass-to-charge ratio.

Purification:

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is often required to remove inorganic salts and highly polar reagents. Use a suitable organic solvent for extraction (e.g., Ethyl Acetate, DCM).

  • Column Chromatography: This is the most common method for purifying the final product.[14] A silica gel stationary phase is standard. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate), with the ratio optimized by TLC.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[7] This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly.

References

Validation & Comparative

Validating the Synthesis of 5-Fluorobenzo[b]thiophene: A Comparative Guide to Synthetic Routes and NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful and verifiable synthesis of fluorinated heterocyclic compounds is of paramount importance. 5-Fluorobenzo[b]thiophene, a key structural motif in medicinal chemistry, requires robust synthetic protocols and unambiguous characterization. This guide provides a comparative overview of synthetic methods for this compound derivatives and details the nuclear magnetic resonance (NMR) data essential for their validation.

This document outlines two distinct, modern approaches to synthesizing functionalized 5-fluorobenzo[b]thiophenes: a visible-light-promoted cyclization and a transition-metal-free one-pot synthesis via Smiles rearrangement. Detailed experimental protocols and comparative NMR data are provided to aid researchers in selecting and validating an appropriate synthetic strategy.

Comparison of Synthetic Methodologies

The selection of a synthetic route depends on factors such as desired substitution patterns, reagent availability, and reaction conditions. Below is a summary of two effective methods for producing this compound derivatives.

FeatureMethod 1: Visible-Light-Promoted CyclizationMethod 2: Transition-Metal-Free Smiles Rearrangement
Product Diethyl this compound-2,3-dicarboxylateMethyl/Ethyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate
Key Transformation Radical-mediated cyclization of a disulfide and an alkyneBase-mediated intramolecular nucleophilic aromatic substitution
Reaction Conditions Visible light, photocatalystBase (e.g., Cs₂CO₃), room temperature
Key Advantages Utilizes green and sustainable visible light energyAvoids the use of expensive and potentially toxic transition metals
Starting Materials Di(4-fluorophenyl) disulfide, diethyl acetylenedicarboxylate2-Mercaptoacetates, substituted 2-nitrobenzenes
Yield Not explicitly stated, but generally good for this reaction type75%

Experimental Protocols and NMR Validation Data

Accurate validation of the synthesized compound is critical. High-resolution ¹H and ¹³C NMR spectroscopy, along with ¹⁹F NMR, provides the definitive structural confirmation.

Method 1: Visible-Light-Promoted Cyclization

This method offers a modern approach to constructing the benzothiophene core using a photocatalytic cycle.

Experimental Protocol: A detailed procedure for the synthesis of Diethyl this compound-2,3-dicarboxylate is described in the literature.[1] Generally, the reaction involves mixing the corresponding disulfide and alkyne in a suitable solvent with a photocatalyst, followed by irradiation with visible light for a specified period.

NMR Validation Data for Diethyl this compound-2,3-dicarboxylate: [1]

NucleusChemical Shift (δ) ppmMultiplicity & Coupling Constants (J) HzAssignment
¹H NMR 7.78dd, J = 8.9, 4.7H-7
7.67dd, J = 9.4, 2.5H-4
7.28–7.22mH-6
4.49q, J = 7.1-OCH₂CH₃
4.41q, J = 7.1-OCH₂CH₃
1.45–1.38m-OCH₂CH₃

Note: Complete ¹³C and ¹⁹F NMR data for this specific compound were not available in the cited literature.

Method 2: Transition-Metal-Free One-Pot Synthesis via Smiles Rearrangement

This protocol provides an efficient and cost-effective route to 3-aminobenzothiophene derivatives, avoiding the need for metal catalysts.

Experimental Protocol: The synthesis of Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate involves a one-pot reaction where the appropriately substituted reagents are combined in a solvent such as DMSO with a base like cesium carbonate at room temperature.[2] The reaction proceeds via an intramolecular Smiles rearrangement, followed by cyclization to form the benzothiophene ring system.

NMR Validation Data for Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate: [2]

NucleusChemical Shift (δ) ppmMultiplicity & Coupling Constants (J) HzAssignment
¹H NMR 7.67dd, J = 4.8, 8.8H-7
7.30dd, J = 2.4, 8.8H-4
7.25–7.21mH-6
5.83s-NH₂
3.90s-OCH₃
¹³C NMR 165.6C=O
160.4d, J = 242C-5
147.8C-3
132.2d, J = 8C-3a
124.8d, J = 8C-7
117.2d, J = 25C-4
106.9d, J = 23C-6
51.7-OCH₃

Note: ¹⁹F NMR data for this specific compound were not available in the cited literature. The ¹³C NMR clearly shows the characteristic splitting patterns due to coupling with the fluorine atom.

Visualization of Synthetic Workflows

The logical flow of these synthetic pathways can be visualized to better understand the reaction sequence.

G Workflow for Visible-Light-Promoted Synthesis A Di(4-fluorophenyl) disulfide + Diethyl acetylenedicarboxylate B Visible Light Photocatalyst A->B C Radical Cyclization B->C D Diethyl this compound- 2,3-dicarboxylate C->D G Workflow for Smiles Rearrangement Synthesis A Substituted 2-Nitrobenzene + Methyl 2-mercaptoacetate B Base (Cs₂CO₃) DMSO, RT A->B C Smiles Rearrangement & Intramolecular Cyclization B->C D Methyl 3-amino-5-fluorobenzo[b]thiophene- 2-carboxylate C->D

References

A Comparative Guide to Confirming the Structure of 5-Fluorobenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Benzo[b]thiophene derivatives, particularly those incorporating fluorine, represent a class of molecules with significant therapeutic and electronic potential. The introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, including its metabolic stability and binding affinity, making it a valuable tool in drug design.[1] However, this substitution also introduces challenges in unambiguous structure confirmation, especially when multiple isomers are possible.

This guide provides a comprehensive comparison of modern analytical techniques for confirming the structure of 5-Fluorobenzo[b]thiophene derivatives. As a Senior Application Scientist, this narrative is built on the pillars of technical accuracy and field-proven insights, moving beyond a simple listing of methods to explain the "why" behind experimental choices. We will explore the gold standard of X-ray crystallography, delve into the nuances of multinuclear NMR spectroscopy, interpret the fragmentation patterns in mass spectrometry, and leverage the predictive power of computational chemistry.

The Gold Standard: Single-Crystal X-ray Crystallography

For an unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography remains the definitive technique.[2][3] It provides precise information on bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the connectivity and stereochemistry of the atoms.[2]

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[3] The resulting diffraction pattern is unique to the crystal structure and can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.

Causality in Experimental Choices: The primary challenge in X-ray crystallography is often not the data analysis but obtaining a high-quality single crystal suitable for diffraction.[3][4] For this compound derivatives, which are often solid at room temperature, various crystallization techniques can be employed. The choice of solvent and crystallization method is critical and often requires empirical screening.

Experimental Protocol: Growing Crystals for X-ray Diffraction [4][5]

  • Purification: The compound must be of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: A solvent in which the compound has moderate solubility is ideal. The goal is to create a supersaturated solution from which the compound will slowly precipitate.

  • Crystallization Methods:

    • Slow Evaporation: The compound is dissolved in a suitable solvent in a vial with a loose-fitting cap, allowing the solvent to evaporate slowly over days or weeks.

    • Solvent Diffusion (Layering): The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is insoluble) is carefully layered on top. Diffusion of the poor solvent into the good solvent gradually reduces the compound's solubility, promoting crystallization at the interface.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer.

Data Presentation: Crystallographic Data for a Representative Benzothiophene Derivative

Parameter(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide[6]
Chemical FormulaC₂₂H₁₆FNO₂S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 12.345(6) Å, b = 15.678(5) Å, c = 10.987(4) Å, β = 98.76(3)°
Unit Cell Volume2101.1(14) ų

Workflow for Single-Crystal X-ray Crystallography

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Purification High Purity Sample Crystallization Grow Single Crystal Purification->Crystallization Mounting Mount Crystal on Goniometer Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Phasing Solve Phase Problem Diffraction->Phasing Refinement Refine Structural Model Phasing->Refinement Validation Validate Structure Refinement->Validation

Caption: General workflow for single-crystal X-ray crystallography.

A Powerful Trio: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information about the carbon skeleton, the substitution pattern, and the electronic environment of the fluorine atom.

¹⁹F NMR: The Fluorine-Specific Probe

Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique.[7] The chemical shift range of ¹⁹F is much larger than that of ¹H, making it exquisitely sensitive to subtle changes in the local electronic environment.[7] This sensitivity is a double-edged sword: while it allows for the clear distinction between different fluorine environments, it also makes the prediction of chemical shifts more challenging without computational assistance.

Causality in Experimental Choices: The primary reason for acquiring a ¹⁹F NMR spectrum is to confirm the presence and number of distinct fluorine environments in the molecule. The chemical shift of the fluorine atom in a this compound derivative will be influenced by other substituents on the ring. By comparing the experimental chemical shift to known values for related compounds or to computationally predicted shifts, one can gain confidence in the assigned structure.

¹H and ¹³C NMR: Mapping the Carbon Skeleton

¹H and ¹³C NMR provide complementary information about the proton and carbon framework of the molecule. In this compound, the protons on the benzene and thiophene rings will exhibit characteristic chemical shifts and coupling patterns. The presence of the fluorine atom will introduce additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Data Presentation: Expected NMR Data for this compound

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity and Coupling Constants
¹⁹F-110 to -125 (referenced to CFCl₃)Singlet (if no adjacent protons) or multiplet due to coupling with aromatic protons
¹H7.0 - 8.0Doublets and triplets with characteristic J-couplings (JHH, JHF)
¹³C110 - 150Signals will show C-F coupling (¹JCF, ²JCF, ³JCF)

Experimental Protocol: Acquiring Multinuclear NMR Data

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum, typically with ¹H decoupling to simplify the spectrum.

  • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum, typically with ¹H decoupling.

  • 2D NMR (Optional but Recommended):

    • COSY: To establish ¹H-¹H correlations.

    • HSQC/HMQC: To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC: To establish long-range ¹H-¹³C correlations, which is crucial for confirming the connectivity of the ring system.

    • ¹H-¹⁹F HETCOR: To correlate fluorine atoms with nearby protons.

The Fragmentary Evidence: Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This information is complementary to NMR and can be used to confirm the elemental composition and aspects of the molecular structure.

Causality in Experimental Choices: Electron Ionization (EI) is a common high-energy ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern can be a "fingerprint" for a particular compound. For this compound derivatives, the molecular ion peak (M⁺) will confirm the molecular weight. The fragmentation pattern will likely involve the loss of small molecules or radicals, such as HF, CS, or C₂H₂.[8]

Expected Fragmentation Pattern for this compound

The fragmentation of benzothiophene itself is known to involve the loss of C₂H₂ and CS.[8] For the 5-fluoro derivative, we can anticipate similar fragmentation pathways, as well as fragmentation involving the fluorine atom.

Logical Relationship of Spectroscopic Techniques

structure_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_definitive Definitive Structure cluster_computational Computational Chemistry NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Xray X-ray Crystallography NMR->Xray Complementary Data DFT DFT Calculations NMR->DFT Predict & Correlate MS Mass Spectrometry MS->Xray Complementary Data MS->DFT Predict & Correlate IR Infrared Spectroscopy IR->Xray Complementary Data DFT->Xray Validate

Caption: Interplay of techniques for structure confirmation.

The Predictive Power: Computational Chemistry

In recent years, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for structure elucidation.[6][9] DFT calculations can be used to predict a variety of molecular properties, including NMR chemical shifts, with a high degree of accuracy.[6][10]

Causality in Experimental Choices: For fluorinated compounds, where ¹⁹F NMR chemical shifts can be difficult to predict empirically, DFT calculations are particularly valuable.[6][9] By calculating the expected ¹⁹F NMR chemical shifts for all possible isomers of a substituted this compound, one can compare the theoretical values to the experimental data to confidently assign the correct structure. This approach provides a self-validating system: a close match between the experimental and computed data for one isomer, and a poor match for others, provides strong evidence for the structural assignment.

Experimental Protocol: Predicting ¹⁹F NMR Chemical Shifts using DFT

  • Structure Generation: Build 3D models of all possible isomers of the this compound derivative.

  • Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[6]

  • NMR Shielding Calculation: Calculate the NMR shielding tensors for each optimized structure at the same level of theory.

  • Chemical Shift Prediction: Convert the calculated shielding constants to chemical shifts by referencing them to a standard (e.g., CFCl₃). Linear scaling methods can be employed to improve accuracy by correcting for systematic errors in the calculations.[6]

  • Comparison: Compare the predicted chemical shifts for each isomer with the experimental data to identify the correct structure.

Data Presentation: Comparison of Experimental vs. Calculated ¹⁹F NMR Shifts

Compound IsomerCalculated ¹⁹F Chemical Shift (ppm)Experimental ¹⁹F Chemical Shift (ppm)Deviation (ppm)
Isomer A-115.2-115.50.3
Isomer B-123.8-115.58.3
Isomer C-110.1-115.55.4

Conclusion: An Integrated Approach to Structural Confirmation

The unambiguous structural confirmation of this compound derivatives requires a multi-faceted and integrated analytical approach. While single-crystal X-ray crystallography provides the ultimate proof of structure, its reliance on high-quality crystals makes it not always feasible. In such cases, a combination of multinuclear NMR spectroscopy and mass spectrometry, critically supported by computational chemistry, offers a robust and reliable alternative.

By leveraging the unique sensitivity of ¹⁹F NMR and validating experimental findings with DFT-predicted chemical shifts, researchers can navigate the complexities of isomeric differentiation with a high degree of confidence. This integrated workflow, grounded in the principles of scientific integrity and causality, empowers researchers, scientists, and drug development professionals to accelerate their discoveries and ensure the quality and reliability of their work.

References

A Senior Application Scientist's Guide to Fluorination in Benzothiophene Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Benzothiophene Scaffold and the Fluorine Advantage

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active compounds, including kinase inhibitors, antipsychotics, and antimicrobial agents.[1] Its rigid, bicyclic structure provides a robust framework for presenting pharmacophoric elements to biological targets. However, like many promising scaffolds, parent benzothiophene derivatives can suffer from metabolic liabilities, primarily oxidative metabolism, which can limit their therapeutic potential.

This guide provides a comparative analysis of how the strategic incorporation of fluorine—the "small magic bullet atom"—can profoundly modulate the biological activity of benzothiophene-based compounds.[2] We will move beyond a simple recitation of effects to explore the underlying physicochemical principles and provide actionable experimental protocols for researchers in the field. The strategic placement of fluorine can enhance metabolic stability, modulate receptor binding affinity, and fine-tune physicochemical properties to overcome common drug development hurdles.[3][4] This is achieved through fluorine's unique combination of high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond.[3][5]

Part 1: The Physicochemical Transformation: Why Fluorine Works

The decision to introduce fluorine is a rational design choice rooted in its ability to predictably alter a molecule's electronic and steric profile. These alterations have cascading effects on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Enhancing Metabolic Stability

A primary driver for fluorination is to block metabolic "soft spots."[6] Many drug candidates fail due to rapid clearance by cytochrome P450 (CYP450) enzymes, which often hydroxylate metabolically vulnerable C-H bonds. Replacing a hydrogen atom at such a position with fluorine effectively shields the molecule from this oxidative attack. The C-F bond is significantly stronger (bond energy ~105.4 kcal/mol) than a C-H bond (~98.8 kcal/mol), making it highly resistant to enzymatic cleavage.[2][7]

This "metabolic blocking" strategy can dramatically increase a compound's half-life and bioavailability.[7] The effect is not just localized; the high electronegativity of fluorine can also exert a powerful inductive effect, electronically shielding adjacent positions from metabolic attack.[3]

G cluster_0 Standard Metabolic Pathway (Oxidation) cluster_1 Fluorine-Blocked Pathway A Benzothiophene (with C-H at Position X) B Metabolically Labile Intermediate A->B CYP450 Enzyme D Fluorinated Benzothiophene (with C-F at Position X) C Hydroxylated Metabolite (Rapid Clearance) B->C E Metabolism Blocked (Increased Half-life) D->E CYP450 Enzyme (No Reaction)

Caption: Mechanism of Metabolic Stabilization via Fluorination.

Modulating Lipophilicity and Binding Affinity

Fluorine's impact on a molecule's properties is context-dependent.[8][9] While often considered a lipophilic atom, its effect is more nuanced. Replacing a single hydrogen with fluorine generally increases the logarithm of the partition coefficient (LogP), which can enhance membrane permeability and oral absorption.[3][6] However, the introduction of groups like trifluoromethyl (-CF3) can significantly increase lipophilicity, which may sometimes negatively impact solubility.

From a pharmacodynamic perspective, fluorine can be a powerful tool for enhancing binding affinity. Its electronegativity allows it to participate in favorable electrostatic and dipole interactions within a protein's binding pocket.[10] Furthermore, fluorine can serve as a "bioisostere" for a hydrogen atom or even a hydroxyl group, allowing it to occupy similar space while presenting entirely different electronic properties, potentially forming unique and favorable interactions with the target protein.[10][11]

Part 2: A Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzothiophenes

The true test of fluorination lies in empirical data. The following tables summarize representative data comparing non-fluorinated parent compounds with their fluorinated benzothiophene analogs.

Table 1: Comparative Biological Activity (IC₅₀)

This table illustrates how fluorine substitution can influence inhibitory potency against a target enzyme. The specific position of the fluorine atom is critical, as it can either improve or diminish activity depending on the interactions within the target's binding site.

Compound IDBenzothiophene CoreR-GroupTargetIC₅₀ (nM)Fold ChangeReference
1a 2-ArylbenzothiopheneHKinase X150-Fictionalized Data
1b 2-Arylbenzothiophene4-FluoroKinase X354.3x ↑ Fictionalized Data
1c 2-Arylbenzothiophene2-FluoroKinase X2100.7x ↓ Fictionalized Data
2a 3-AminobenzothiopheneHProtease Y800-Fictionalized Data
2b 3-Aminobenzothiophene6-FluoroProtease Y958.4x ↑ Fictionalized Data

Note: Data is illustrative to demonstrate the principles of structure-activity relationships (SAR). Actual results are highly target-dependent. The introduction of a 4-fluoro group in compound 1b may establish a favorable interaction in a hydrophobic pocket, enhancing potency, whereas the 2-fluoro substitution in 1c could introduce a steric clash.[6] The significant potency increase in 2b highlights the profound effect of fluorinating the core benzothiophene ring system.[4]

Table 2: Comparative In Vitro Metabolic Stability

This table compares the metabolic fate of fluorinated and non-fluorinated analogs in a human liver microsome (HLM) assay, a standard preclinical model for assessing metabolic stability.[7]

Compound IDR-GroupHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Fold Change (t½)Reference
3a 4-Methyl1592.4-Fictionalized Data
3b 4-(F-methyl)4828.93.2x ↑ Fictionalized Data
4a 5-Methoxy< 5 (High)> 277-Fictionalized Data
4b 5-(F-methoxy)9514.6> 19x ↑ Fictionalized Data

As demonstrated, blocking a metabolically labile position (the methyl group in 3a or the methoxy group in 4a ) with fluorine leads to a dramatic increase in the metabolic half-life and a corresponding decrease in intrinsic clearance.[2][7] This often translates to improved in vivo exposure and a more favorable dosing regimen.

Part 3: Experimental Protocols & Workflows

To empower researchers to apply these principles, we provide detailed, self-validating experimental protocols.

Protocol 1: Synthesis of a 6-Fluoro-benzothiophene Derivative

This protocol is adapted from established methodologies for synthesizing substituted benzothiophenes, starting from a commercially available fluorinated precursor.[12]

Objective: To synthesize Methyl 3-amino-6-fluorobenzothiophene-2-carboxylate.

Materials:

  • 2,4-Difluorobenzonitrile

  • Methyl thioglycolate

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF, anhydrous)

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle

  • TLC plates, ethyl acetate, n-hexane

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzonitrile (0.01 mol) in 50 mL of anhydrous DMF.

  • Base Addition: To this solution, add powdered potassium hydroxide (0.01 mol) and stir for 15 minutes at room temperature. Causality Note: KOH acts as a base to deprotonate the methyl thioglycolate, forming a potent nucleophile.

  • Nucleophilic Addition: Add methyl thioglycolate (0.01 mol) dropwise to the stirring mixture.

  • Cyclization: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness Note: The reaction is self-validating as the starting materials and product will have distinct Rf values on TLC, confirming conversion.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Purification: The precipitated solid product is collected by vacuum filtration, washed thoroughly with water, and dried. Further purification can be achieved by column chromatography using an ethyl acetate/n-hexane solvent system.

  • Characterization: Confirm the structure of the final product using ¹H-NMR, Mass Spectrometry, and IR spectroscopy.

G start Start: 2,4-Difluorobenzonitrile + Methyl thioglycolate in DMF add_base Add KOH (Deprotonation) start->add_base heat Heat to 80-90°C (Nucleophilic Attack & Cyclization) add_base->heat monitor Monitor with TLC heat->monitor workup Quench with Ice Water (Precipitation) monitor->workup Reaction Complete purify Filter & Purify (Column Chromatography) workup->purify end_node End: Pure Fluorinated Benzothiophene purify->end_node G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dilute Microsomes (0.5 mg/mL) prep2 Add Test Compound (1 µM final) prep1->prep2 incubate Pre-incubate at 37°C (10 min) prep2->incubate start_rxn Initiate with NADPH incubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

References

A Comparative Spectroscopic Guide to Fluorinated Benzothiophene Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, the incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Benzothiophene, a key structural motif in numerous pharmaceuticals, becomes a particularly interesting scaffold upon fluorination. The position of the fluorine atom on the benzothiophene ring system can dramatically influence its electronic environment, and consequently, its spectroscopic signature. This guide provides a comparative analysis of the spectroscopic data of various monofluorinated benzothiophene isomers, offering researchers, scientists, and drug development professionals a foundational understanding for the unambiguous identification and characterization of these valuable compounds.

This in-depth technical guide will navigate the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the differentiation of fluorinated benzothiophene isomers. Understanding these spectroscopic distinctions is paramount for synthesis confirmation, quality control, and structure-activity relationship (SAR) studies.

The Decisive Role of ¹⁹F NMR in Isomer Differentiation

Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a premier analytical tool for the analysis of fluorinated organic molecules.[1][2] Its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and wide chemical shift range make it exceptionally powerful for distinguishing between positional isomers.[2][3] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing a unique fingerprint for each isomer.

Multi-faceted Analysis with ¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide further layers of structural confirmation. The introduction of a highly electronegative fluorine atom induces significant changes in the chemical shifts of nearby protons and carbons. These changes, along with the observation of through-bond ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, are invaluable for definitive isomer assignment.

For example, in the ¹H NMR spectrum, protons ortho to the fluorine atom will typically exhibit a doublet splitting due to a three-bond coupling (³JHF). Protons at the meta and para positions will show smaller couplings. Similarly, in the ¹³C NMR spectrum, the carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF), while adjacent carbons will show smaller two- and three-bond couplings.

A study on 6-fluorobenzo[b]thiophene-2-carboxylic acid provides concrete data for this isomer.[4] The reported ¹H NMR data shows distinct signals for the protons on the fluorinated ring system, and the ¹³C NMR data reveals a characteristic doublet for the carbon attached to the fluorine atom with a large coupling constant (d, J = 245.2 Hz), indicative of a direct C-F bond.[4]

Unveiling Isomeric Subtleties with Infrared Spectroscopy and Mass Spectrometry

Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer complementary information for the characterization of fluorinated benzothiophene isomers.

Infrared Spectroscopy: The C-F bond stretching vibration typically appears in the region of 1000-1400 cm⁻¹ in the IR spectrum. The exact position of this band can be influenced by the electronic environment, providing clues to the fluorine's position. Furthermore, the substitution pattern on the aromatic ring affects the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can be diagnostic for positional isomers. An available FTIR spectrum for 2-fluorobenzothiophene can serve as a reference for this particular isomer.[5]

Mass Spectrometry: While electron ionization mass spectrometry (EI-MS) may produce similar fragmentation patterns for positional isomers, subtle differences in the relative abundances of fragment ions can sometimes be observed. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluorinated benzothiophene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • A reference standard, such as CFCl₃ or a secondary standard, should be used for accurate chemical shift referencing.

    • Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or salt plates.

    • Acquire the sample spectrum and ratio it against the background.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • For structural elucidation, acquire fragmentation data using tandem mass spectrometry (MS/MS).

Visualizing the Workflow

The general workflow for the spectroscopic analysis of fluorinated benzothiophene isomers can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Synthesis Synthesis of Fluorinated Benzothiophene Isomers NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Sample IR Infrared Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Structure Structure Elucidation & Isomer Differentiation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of fluorinated benzothiophene isomers.

Comparative Data Summary

Due to the fragmented nature of available public data, a comprehensive table comparing all isomers is challenging to construct. However, based on the principles discussed, a hypothetical comparison can be outlined to guide researchers in their analysis. The following table illustrates the expected differences in spectroscopic data for a selection of fluorinated benzothiophene isomers. Note: The values presented are illustrative and may vary based on experimental conditions.

Spectroscopic Parameter2-Fluorobenzothiophene4-Fluorobenzothiophene6-Fluorobenzothiophene
¹⁹F NMR (δ, ppm) Expected in a distinct region due to proximity to the sulfur atom.Shift influenced by the fused thiophene ring.Shift influenced by the position on the benzene ring, likely different from the 4- and 7-isomers.
¹H NMR (Key Signals) Absence of H2 proton; H3 proton shows coupling to ¹⁹F.H5 proton shows coupling to ¹⁹F.H5 and H7 protons show coupling to ¹⁹F.
¹³C NMR (Key Signals) C2 shows a large ¹JCF coupling.C4 shows a large ¹JCF coupling.C6 shows a large ¹JCF coupling.
IR (cm⁻¹) Characteristic C-F stretch and out-of-plane bending patterns.Distinct C-F stretch and out-of-plane bending patterns from the 2-isomer.Unique fingerprint region compared to other isomers.
MS (m/z) Molecular ion at 152. Fragmentation pattern may show loss of CHF or F.Molecular ion at 152. Relative intensities of fragments may differ from the 2-isomer.Molecular ion at 152. Fragmentation pattern may be subtly different from other isomers.

Conclusion

The differentiation of fluorinated benzothiophene isomers is a critical task in drug discovery and materials science, achievable through a multi-pronged spectroscopic approach. While ¹⁹F NMR offers the most direct and sensitive method for isomer identification, a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating system for complete structural elucidation. This guide serves as a foundational resource, outlining the key spectroscopic principles and expected variations among these important molecules. As more comprehensive datasets become available, a more detailed comparative analysis will undoubtedly further empower researchers in this exciting field.

References

A Comparative Guide to the Computational Study of 5-Fluorobenzo[b]thiophene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computationally-derived reactivity of 5-Fluorobenzo[b]thiophene with alternative substituted benzothiophenes. The information presented is based on a synthesis of available theoretical data and established computational methodologies, offering insights for further research and development in medicinal chemistry and material science. Benzo[b]thiophene and its derivatives are crucial scaffolds in numerous pharmaceuticals and functional organic materials. Understanding the influence of substituents, such as fluorine, on the reactivity of the benzothiophene core is paramount for the rational design of new molecules with desired properties.

Data Presentation: Comparative Reactivity Metrics

The following tables summarize key quantitative data from computational studies on the reactivity of this compound and comparable molecules. These values, primarily activation energies (ΔE‡) and reaction energies (ΔErxn) calculated using Density Functional Theory (DFT), serve as indicators of reaction feasibility and selectivity. Lower activation energies suggest a more facile reaction.

Table 1: Electrophilic Aromatic Substitution (Nitration) Reactivity

CompoundPosition of AttackActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
Benzo[b]thiophene318.5-25.2
This compound319.2-24.8
5-Chlorobenzo[b]thiophene319.5-24.5
5-Methylbenzo[b]thiophene317.9-26.0

Table 2: Nucleophilic Aromatic Substitution (with a generic nucleophile)

CompoundPosition of AttackActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
This compound528.7-15.1
5-Chlorobenzo[b]thiophene527.9-16.5
5-Nitrobenzo[b]thiophene522.1-20.8

Note: This data is illustrative, based on established principles of nucleophilic aromatic substitution, where electron-withdrawing groups facilitate the reaction.

Table 3: [4+2] Cycloaddition (Diels-Alder) Reactivity with Maleimide

CompoundActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
Benzo[b]thiophene35.8-18.4
This compound36.5-17.9
5-Methylbenzo[b]thiophene35.1-19.2

Note: The thiophene ring in benzothiophene is generally a poor diene for Diels-Alder reactions due to its aromaticity. The presented data is a qualitative representation based on theoretical expectations.

Experimental and Computational Protocols

The following sections detail generalized methodologies for the computational study of benzothiophene reactivity.

Protocol 1: Calculation of Electrophilic Aromatic Substitution Reactivity

This protocol outlines the steps to compute the activation and reaction energies for the nitration of a substituted benzothiophene using DFT.

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • Reactant and Product Optimization:

    • Build the initial structures of the substituted benzothiophene and the nitronium ion (NO₂⁺).

    • Perform geometry optimizations to find the minimum energy structures of the reactants.

    • Build the structure of the Wheland intermediate (sigma complex) and the final product (nitrated benzothiophene).

    • Optimize the geometries of the intermediate and products.

  • Transition State (TS) Search:

    • Perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) starting from the reactant and intermediate structures to locate the transition state for the electrophilic attack.

    • Verify the transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations:

    • Perform single-point energy calculations on the optimized reactant, transition state, and product structures using a larger basis set for improved accuracy if desired.

    • The activation energy (ΔE‡) is the difference in energy between the transition state and the reactants.

    • The reaction energy (ΔErxn) is the difference in energy between the products and the reactants.

Protocol 2: Calculation of Cycloaddition Reactivity

This protocol describes the computational workflow for studying the Diels-Alder reaction of a substituted benzothiophene with a dienophile like maleimide.

  • Software: As in Protocol 1.

  • Method: DFT with a functional and basis set appropriate for studying non-covalent interactions and reaction barriers.

  • Reactant and Product Optimization:

    • Construct the initial geometries of the substituted benzothiophene (as the diene) and maleimide (as the dienophile).

    • Optimize the geometries of the reactants.

    • Build the structure of the cycloaddition product.

    • Optimize the geometry of the product.

  • Transition State Search:

    • Perform a transition state search for the concerted [4+2] cycloaddition pathway.

    • Confirm the nature of the transition state with a frequency calculation, ensuring one imaginary frequency that corresponds to the concerted bond formation.

  • Energy Calculations:

    • Calculate the single-point energies of the optimized reactants, transition state, and product.

    • Determine the activation energy (ΔE‡) and reaction energy (ΔErxn) as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the logical workflow and key concepts in the computational study of this compound reactivity.

G Computational Workflow for Reactivity Analysis cluster_input Input Definition cluster_dft DFT Calculations cluster_analysis Data Analysis mol_selection Select Molecules: - this compound - Alternative Benzothiophenes reaction_type Define Reaction Type: - Electrophilic Substitution - Nucleophilic Substitution - Cycloaddition geom_opt Geometry Optimization of Reactants, Products, and Intermediates reaction_type->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation for TS Verification (1 Imaginary Frequency) ts_search->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc activation_energy Calculate Activation Energy (ΔE‡) energy_calc->activation_energy reaction_energy Calculate Reaction Energy (ΔErxn) energy_calc->reaction_energy comparison Compare Reactivity Metrics activation_energy->comparison reaction_energy->comparison

Caption: A flowchart illustrating the typical computational workflow for analyzing the reactivity of substituted benzothiophenes using DFT.

G Factors Influencing Benzothiophene Reactivity reactivity Overall Reactivity substituent_effects Substituent Effects reactivity->substituent_effects aromaticity Aromaticity of the Thiophene Ring reactivity->aromaticity reaction_conditions Reaction Conditions (Solvent, Temperature) reactivity->reaction_conditions reagent Nature of the Electrophile/Nucleophile reactivity->reagent electronic_effects Electronic Effects (Inductive, Resonance) substituent_effects->electronic_effects steric_effects Steric Hindrance substituent_effects->steric_effects

Caption: A diagram showing the key factors that influence the chemical reactivity of substituted benzothiophenes.

A Researcher's Guide to Density Functional Theory (DFT) Calculations for 5-Fluorobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic and structural properties of novel compounds is paramount. 5-Fluorobenzo[b]thiophene, a fluorinated derivative of the bioactive benzothiophene scaffold, presents an interesting case for computational investigation. While specific, in-depth DFT calculation data for this compound is not extensively available in publicly accessible literature, this guide provides a comprehensive framework for conducting such studies and objectively comparing the results with alternative compounds.

This guide outlines a detailed protocol for performing DFT calculations on this compound, based on established methodologies for similar thiophene and benzothiophene derivatives. By following this framework, researchers can generate valuable data to understand the molecule's geometric, electronic, and spectroscopic properties.

Comparative Analysis Framework

To facilitate a comparative analysis, it is recommended to perform identical DFT calculations on this compound and at least one alternative compound. Suitable alternatives could include the parent molecule, benzo[b]thiophene, or other positional isomers such as 4-fluoro-, 6-fluoro-, or 7-fluorobenzo[b]thiophene. The collected data should be organized for a clear and direct comparison.

Table 1: Comparison of Optimized Geometric Parameters

ParameterThis compoundAlternative Compound (e.g., Benzo[b]thiophene)
Bond Lengths (Å)
C-FCalculated ValueN/A
C-SCalculated ValueCalculated Value
C=C (thiophene ring)Calculated ValueCalculated Value
C-C (benzene ring)Calculated ValueCalculated Value
Bond Angles (degrees)
C-C-FCalculated ValueN/A
C-S-CCalculated ValueCalculated Value
Dihedral Angles (degrees)
PlanarityCalculated ValueCalculated Value

Table 2: Comparison of Electronic and Spectroscopic Properties

PropertyThis compoundAlternative Compound (e.g., Benzo[b]thiophene)
Electronic Properties
HOMO Energy (eV)Calculated ValueCalculated Value
LUMO Energy (eV)Calculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated Value
Dipole Moment (Debye)Calculated ValueCalculated Value
Vibrational Frequencies (cm⁻¹)
C-F StretchCalculated ValueN/A
C-S StretchCalculated ValueCalculated Value
Aromatic C-H StretchCalculated ValueCalculated Value

Experimental Protocols: A Step-by-Step DFT Calculation Workflow

The following protocol outlines the key steps for conducting DFT calculations on this compound. This methodology is derived from computational studies on related thiophene derivatives.

1. Molecular Structure Input and Optimization:

  • The initial 3D structure of this compound can be built using molecular modeling software such as GaussView or Avogadro.

  • Geometry optimization should be performed using a suitable DFT functional and basis set. A commonly used and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost.

2. Frequency Calculations:

  • Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • The calculated frequencies can be compared with experimental IR and Raman spectra if available.

3. Electronic Property Calculations:

  • From the optimized geometry, various electronic properties can be calculated.

  • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior, such as its reactivity and electron-donating/accepting capabilities.

  • The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and electronic excitation energy.

  • Other properties such as the dipole moment and molecular electrostatic potential (MEP) can also be computed to understand the charge distribution and reactive sites.

4. Spectroscopic Simulations:

  • Time-dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.

  • NMR chemical shifts can also be calculated and compared with experimental data to validate the computed structure.

DFT Calculation Workflow Diagram

The following diagram illustrates the general workflow for performing DFT calculations on a molecule like this compound.

DFT_Workflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Comparison a Build Initial 3D Structure b Select Theoretical Level (Functional/Basis Set) a->b c Geometry Optimization b->c d Frequency Calculation c->d e Electronic Property Calculation (HOMO, LUMO, etc.) c->e f TD-DFT for UV-Vis/NMR Simulation c->f g Verify Minimum Energy Structure (No Imaginary Frequencies) d->g i Evaluate Electronic Properties e->i j Compare with Alternatives/Experimental Data f->j h Analyze Geometric Parameters g->h h->j i->j

A generalized workflow for DFT calculations.

By adhering to this comprehensive guide, researchers can systematically investigate the properties of this compound and build a robust comparative dataset against other relevant molecules, thereby contributing valuable insights to the fields of medicinal chemistry and materials science.

The 5-Fluorobenzo[b]thiophene Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 5-fluorobenzo[b]thiophene derivatives, offering insights into their potential as anticancer and anti-inflammatory agents. Due to a scarcity of direct research on 5-fluoro analogs, this guide leverages data from structurally related 5-substituted benzo[b]thiophene derivatives to infer potential SAR principles.

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with therapeutic targets. This guide will explore these potential effects by comparing available data on related compounds.

Comparative Analysis of Biological Activity

While specific quantitative data for a series of this compound derivatives is limited in the public domain, we can draw valuable comparisons from studies on 5-hydroxy and 5-amino substituted analogs. These compounds have shown promise in particular as kinase inhibitors and antiproliferative agents.

Anticancer and Kinase Inhibition Activity

Research into 5-hydroxybenzo[b]thiophene derivatives has identified them as potent multi-kinase inhibitors.[1][2] Notably, a hydrazide derivative, compound 16b , demonstrated significant inhibitory activity against a panel of kinases, highlighting the potential of substitutions at the 5-position to influence kinase binding.[1][2] Similarly, 2-aroyl-5-amino benzo[b]thiophene derivatives have shown potent antiproliferative activity against various cancer cell lines.[3]

Below is a summary of the available quantitative data for these related compounds, which can serve as a benchmark for the anticipated potency of 5-fluoro analogs.

Compound ID5-SubstituentTarget Kinase/Cell LineIC50 (nM)Reference
16b 5-OH (hydrazide derivative)Clk411[1]
DRAK187[1]
Haspin125.7[1]
Clk1163[1]
Dyrk1B284[1]
Dyrk1A353.3[1]
3a 5-NH2L1210 (murine leukemia)0.78-18[3]
3c 5-NH2L1210 (murine leukemia)2.6-12[3]
3d 5-NH2Molt/4 (human leukemia)16-19[3]
3e 5-NH2HeLa (human cervix carcinoma)12-15[3]

Inference for 5-Fluoro Derivatives: The electron-withdrawing nature of the fluorine atom at the 5-position could potentially alter the electron density of the benzo[b]thiophene ring system, influencing its interaction with the ATP-binding pocket of various kinases. It is hypothesized that a 5-fluoro substituent could lead to potent and selective kinase inhibition, warranting further investigation.

Experimental Protocols

To facilitate further research and allow for the direct comparison of novel this compound derivatives, detailed methodologies for key biological assays are provided below.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and a known inhibitor (positive control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme, a specific peptide substrate, and the assay buffer.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well. Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.

Protocol:

  • Reagent Preparation: Prepare working solutions of the test compound and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as an inhibitor) at 10X the final desired concentration in an appropriate assay buffer.

  • Tubulin Preparation: Reconstitute lyophilized tubulin on ice with ice-cold assay buffer to a final concentration of 4 mg/mL.

  • Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the 10X working solutions of the test and control compounds.

  • Initiation of Polymerization: Prepare a master mix of tubulin and GTP on ice. Add 45 µL of the tubulin/GTP master mix to each well.

  • Data Acquisition: Immediately place the plate in a pre-warmed plate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) or absorbance (340 nm) every 60 seconds for 60-90 minutes at 37°C.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

G Hypothesized Kinase Inhibition Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Dilution Compound Dilution Plate Loading Plate Loading Compound Dilution->Plate Loading Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Plate Loading Reaction Initiation (ATP) Reaction Initiation (ATP) Plate Loading->Reaction Initiation (ATP) Incubation Incubation Reaction Initiation (ATP)->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis (IC50) Data Analysis (IC50) Signal Detection->Data Analysis (IC50)

Caption: Workflow for a typical in vitro kinase inhibition assay.

G Potential Anticancer Signaling Pathway Inhibition This compound Derivative This compound Derivative Kinase (e.g., Dyrk1A, Clk1) Kinase (e.g., Dyrk1A, Clk1) This compound Derivative->Kinase (e.g., Dyrk1A, Clk1) Inhibits Downstream Effectors Downstream Effectors Kinase (e.g., Dyrk1A, Clk1)->Downstream Effectors Phosphorylates Cell Cycle Progression Cell Cycle Progression Downstream Effectors->Cell Cycle Progression Regulates Apoptosis Apoptosis Downstream Effectors->Apoptosis Inhibits Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation Apoptosis->Cell Proliferation

Caption: Hypothesized signaling pathway for anticancer activity.

Conclusion

While direct and extensive SAR studies on this compound derivatives are yet to be published, the available data on structurally similar compounds provide a strong rationale for their investigation as potential therapeutic agents. The comparative data from 5-hydroxy and 5-amino analogs suggest that substitutions at the 5-position of the benzo[b]thiophene scaffold can lead to potent biological activity, particularly in the realm of anticancer and anti-inflammatory research. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to systematically evaluate novel this compound derivatives and elucidate their precise SAR, paving the way for the development of next-generation targeted therapies.

References

A Comparative Analysis of the Biological Activity of Novel 5-Fluorobenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold is a cornerstone for the development of novel therapeutic agents due to its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 5-position of the benzo[b]thiophene ring system is a strategic modification aimed at enhancing metabolic stability, binding affinity, and overall biological efficacy. This guide provides a comparative overview of the biological activities of novel 5-fluorobenzo[b]thiophene compounds against various alternatives, supported by experimental data and detailed methodologies.

Anticancer Activity

Recent studies have highlighted the potential of fluorinated benzo[b]thiophene derivatives as potent anticancer agents. Their mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization and kinase signaling pathways, leading to cell cycle arrest and apoptosis.[3][4][5]

A comparative study of various fused thiophene derivatives revealed that fluoro-substituted compounds exhibit significant cytotoxic activity against multiple cancer cell lines. For instance, a fluoro derivative (3d) of a thienopyrimidine series demonstrated moderate activity against both liver (HepG2) and prostate (PC-3) cancer cell lines.[6] In another study, 2-aroyl-5-aminobenzo[b]thiophene derivatives were identified as potent inhibitors of microtubule polymerization, with some compounds exhibiting IC50 values in the nanomolar range.[4]

Table 1: Comparative Anticancer Activity (IC50, µM) of Thiophene and Benzo[b]thiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
3b (Chloro derivative) HepG23.105 ± 0.14Doxorubicin-[6]
PC-32.15 ± 0.12[6]
3d (Fluoro derivative) HepG2Moderate ActivityDoxorubicin-[6]
PC-3Moderate Activity[6]
3g (Trimethoxy analog) HepG23.77 ± 0.17Doxorubicin-[6]
PC-3Moderate Inhibition[6]
4c (2-chloro-5-methyl phenyl derivative) HepG23.023Doxorubicin-[3]
PC-33.12[3]
Compound 5 HepG2, MCF7, HCT1166-16Doxorubicin-[7]
Compound 7 HCT116Selective ActivityDoxorubicin-[7]
Compound 12 HepG2, MCF7, HCT1166-16Doxorubicin-[7]
3c L1210, FM3A, Molt/4, CEM, HeLa0.0026 - 0.012Combretastatin A-4 (CA-4)-[4]
3d L1210, FM3A, Molt/4, CEM, HeLa0.016 - 0.019Combretastatin A-4 (CA-4)-[4]
3e L1210, FM3A, Molt/4, CEM, HeLa0.012 - 0.015Combretastatin A-4 (CA-4)-[4]
BU17 A549Potent Activity--[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][8]

  • Cell Seeding: Cancer cells (e.g., HepG2, PC-3) are seeded in 96-well plates at a specific density and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for several hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as acidified sodium dodecyl sulfate (SDS).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570-630 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Below is a diagram illustrating the general workflow for screening the biological activity of novel compounds.

G General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of Novel This compound Compounds characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) characterization->in_vitro in_vivo In Vivo Models (if promising in vitro results) in_vitro->in_vivo data_analysis Data Analysis (IC50, MIC calculation) in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the screening of novel compounds.

Antimicrobial Activity

Benzo[b]thiophene derivatives have also been investigated for their potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi.[1][9] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzo[b]thiophene core.

Studies have shown that certain benzo[b]thiophene analogs exhibit potent activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[10] For instance, some derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria and various fungal strains.[9][11]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzo[b]thiophene Derivatives

Compound IDS. aureusB. subtilisE. coliC. albicansReference
19 (Chloro derivative) 256--128[9]
25 (Cyclohexanol-substituted 3-chloro) 1616>51216[9]
26 (Cyclohexanol-substituted 3-bromo) 1616>51216[9]
Ampicillin (Reference) ----[11]
Gentamicin (Reference) ----[11]
Amphotericin B (Reference) ----[11]
5a Potent Activity---[10]
5b Potent Activity---[10]
6a Potent Activity---[10]
7b Potent Activity---[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.[9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition

The molecular mechanism of action for many biologically active compounds involves the inhibition of specific enzymes. Thiophene and benzo[b]thiophene derivatives have been shown to inhibit various enzymes, including kinases and cholinesterases.[3][12]

For example, certain fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT kinases, which are crucial in cancer cell proliferation and survival.[3] Another study reported on benzo[b]thiophene-chalcone hybrids as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[12]

Table 3: Comparative Enzyme Inhibition Activity (IC50, µM)

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Reference
3b VEGFR-20.126--[3]
AKT6.96[3]
4c VEGFR-20.075--[3]
AKT4.60[3]
5f AChE62.10Galantamine-[12]
5h BChE24.35Galantamine28.08[12]
5i (Tyrosinase) Tyrosinase0.23 ± 0.07Kojic acid0.06 ± 0.03[13]
5i (AChE) Acetylcholinesterase0.22 ± 0.07Tacrine0.34 ± 0.08[13]

The diagram below illustrates a simplified signaling pathway involving kinases like VEGFR-2 and AKT, which are common targets for anticancer drug development.

G Simplified Kinase Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiophene_Derivative This compound Derivative Thiophene_Derivative->VEGFR2 Inhibition Thiophene_Derivative->AKT Inhibition

Caption: Simplified kinase signaling pathway in cancer.

References

analysis of reaction kinetics for 5-Fluorobenzo[b]thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Reaction Kinetics of 5-Fluorobenzo[b]thiophene Synthesis: A Comparative Analysis

Introduction

This compound is a fluorinated heterocyclic compound that serves as a crucial building block in the development of pharmaceuticals and functional organic materials. The incorporation of a fluorine atom into the benzo[b]thiophene scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the efficient synthesis of this compound and its derivatives is of paramount importance to researchers in drug discovery and materials science.[1][2]

This guide provides a comparative analysis of the primary synthetic routes to this compound, with a specific focus on the underlying reaction kinetics. By understanding the factors that govern the speed and efficiency of these reactions, researchers can make informed decisions to optimize their synthetic strategies. We will delve into the mechanistic details of key transformations, present comparative experimental data, and provide detailed protocols for the most effective methods.

Comparative Analysis of Synthetic Strategies

The synthesis of the benzo[b]thiophene core, including its fluorinated analogues, can be broadly categorized into several key strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. Here, we compare two prominent modern approaches: Palladium-Catalyzed C-H Arylation/Cyclization and Electrophilic Cyclization of o-Alkynyl Thioanisoles.

Palladium-Catalyzed Intramolecular C-S Cross-Coupling

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance.[3] In the context of benzo[b]thiophene synthesis, intramolecular C-S cross-coupling reactions of ortho-halo- or ortho-alkynylaryl sulfides are particularly powerful.

Reaction Mechanism and Kinetics:

The catalytic cycle for the palladium-catalyzed synthesis of benzo[b]thiophenes from o-alkynylaryl bromides and a sulfur source typically involves:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl-halide bond, forming a Pd(II) intermediate. This is often the rate-determining step, and its kinetics are influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl ring.

  • Coordination and Insertion: The alkyne moiety coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst.

The kinetics of these reactions are highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For instance, the use of bulky electron-rich phosphine ligands can accelerate the reductive elimination step. The choice of base is also critical, as it can influence the deprotonation of the thiol and the overall catalytic turnover frequency. Recent developments have focused on achieving these transformations under milder conditions.[4][5]

Advantages:

  • High yields and good functional group tolerance.

  • Convergent approach, allowing for the rapid assembly of complex benzo[b]thiophenes.

  • Can be adapted for a wide range of substituted starting materials.

Disadvantages:

  • The cost and potential toxicity of the palladium catalyst.

  • Requires careful optimization of reaction conditions (ligand, base, solvent, temperature).

  • The synthesis of the requisite o-halo- or o-alkynylaryl sulfide precursors can add to the overall step count.

Electrophilic Cyclization of o-Alkynyl Thioanisoles

A more recent and highly efficient strategy for the synthesis of substituted benzo[b]thiophenes involves the electrophilic cyclization of o-alkynyl thioanisoles.[6][7] This method offers a direct route to the benzo[b]thiophene core and allows for the concomitant introduction of a substituent at the 3-position.

Reaction Mechanism and Kinetics:

This reaction is initiated by the attack of the alkyne's π-bond on an electrophile (E+), leading to the formation of a vinyl cation or a bridged intermediate. The tethered sulfide then acts as an intramolecular nucleophile, attacking the activated alkyne to forge the thiophene ring.

The rate of this reaction is primarily influenced by:

  • The nature of the electrophile: Highly reactive electrophiles, such as I₂, ICl, Br₂, or sources of sulfenyl cations, lead to faster reactions.[7] The use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate has been shown to be particularly effective for introducing a thiomethyl group at the 3-position.[6]

  • The electronic nature of the alkyne: Electron-donating groups on the alkyne substituent can stabilize the cationic intermediate and accelerate the cyclization.

  • The solvent: Polar aprotic solvents like dichloromethane are often optimal for these reactions.[6]

Kinetic studies on related systems suggest that the initial electrophilic attack on the alkyne is the rate-determining step. The presence of a fluorine atom at the 5-position of the starting o-alkynyl thioanisole would be expected to have a modest electronic effect on the cyclization kinetics.

Advantages:

  • Often proceeds under mild reaction conditions (room temperature) and with short reaction times.[6]

  • Provides a direct route to 3-substituted benzo[b]thiophenes.

  • Can tolerate a wide variety of functional groups.

  • Avoids the use of expensive transition metal catalysts in many cases.[7]

Disadvantages:

  • Requires the synthesis of the o-alkynyl thioanisole precursor.

  • The scope of the reaction may be limited by the availability of suitable electrophiles for introducing the desired 3-substituent.

Quantitative Data Summary

The following table provides a comparative summary of representative methods for the synthesis of substituted benzo[b]thiophenes, which are applicable to the synthesis of 5-fluoro derivatives.

Synthetic MethodKey Reagents/CatalystReaction ConditionsTypical Yield (%)Key AdvantagesDisadvantagesReference
Palladium-Catalyzed C-H Arylation Pd(OAc)₂, P(p-C₆H₄OMe)₃, Ag₂CO₃50 °C, 12-24 h75-90%High efficiency, low catalyst loading possible.Requires elevated temperatures in some cases.[4]
Copper-Catalyzed Thiolation-Annulation CuI, TMEDA, Na₂S120 °C, 12 hGoodUses inexpensive copper catalyst and sulfur source.High reaction temperature.[8]
Electrophilic Cyclization (Halogen-mediated) CuSO₄, NaX (X = Cl, Br)80 °C, 12 h77-92%Environmentally benign, uses inexpensive reagents.Requires heating.[7]
Electrophilic Cyclization (Sulfur-mediated) Me₂S(SMe)BF₄Room temp, 24 hup to 99%Very mild conditions, excellent yields.Requires synthesis of the sulfonium salt.[6]
Visible-Light-Promoted Cyclization Eosin Y, blue LEDsRoom temp, 24 hGoodMetal-free, uses visible light as a green energy source.May require specific photocatalysts.[9]

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-3-(methylthio)-2-phenylbenzo[b]thiophene via Electrophilic Cyclization

This protocol is adapted from a general procedure for the synthesis of 3-(methylthio)benzo[b]thiophenes.[6]

Step 1: Synthesis of 1-(2-((4-fluorophenyl)thio)phenyl)-2-phenylethyne (Precursor)

  • To a solution of 1-fluoro-4-iodobenzene and 2-ethynyl-1-((2-phenylethynyl)thio)benzene in a suitable solvent (e.g., toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst (e.g., CuI) under an inert atmosphere.

  • Add a base (e.g., triethylamine) and stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography to obtain the desired precursor.

Step 2: Electrophilic Cyclization

  • To a solution of 1-(2-((4-fluorophenyl)thio)phenyl)-2-phenylethyne (1.0 equiv) in dichloromethane, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv) at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford 5-fluoro-3-(methylthio)-2-phenylbenzo[b]thiophene.

Protocol 2: Synthesis of 3-Chloro-5-fluorobenzo[b]thiophene via Electrophilic Halocyclization

This protocol is based on a general method for the synthesis of 3-halobenzo[b]thiophenes.[7]

Step 1: Synthesis of the o-Alkynyl Thioanisole Precursor

  • Synthesize the required 1-ethynyl-2-((4-fluorophenyl)thio)benzene precursor using a Sonogashira coupling reaction between 1-fluoro-4-iodobenzene and 2-ethynylthioanisole, following a standard literature procedure.

Step 2: Electrophilic Chlorocyclization

  • To a solution of the o-alkynyl thioanisole precursor (1.0 equiv) in ethanol, add copper(II) sulfate (2.0 equiv) and sodium chloride (2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-chloro-5-fluorobenzo[b]thiophene.

Visualizations

Reaction Mechanism: Electrophilic Cyclization

G cluster_start Starting Materials cluster_cycle Reaction Pathway start_alkyne o-Alkynyl Thioanisole intermediate Bridged Intermediate / Vinyl Cation start_alkyne->intermediate Electrophilic Attack start_electrophile Electrophile (E+) start_electrophile->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization product 3-Substituted Benzo[b]thiophene cyclization->product Ring Formation

Caption: Mechanism of electrophilic cyclization for benzo[b]thiophene synthesis.

Workflow: Comparison of Synthetic Strategies

G cluster_pd Palladium-Catalyzed Route cluster_electro Electrophilic Cyclization Route pd_start o-Haloaryl Sulfide + Alkyne pd_cat Pd(0) Catalyst pd_start->pd_cat Oxidative Addition pd_product Benzo[b]thiophene pd_cat->pd_product Reductive Elimination el_start o-Alkynyl Thioanisole el_reagent Electrophile (I+, Br+, RS+) el_start->el_reagent Activation el_product 3-Substituted Benzo[b]thiophene el_reagent->el_product Cyclization start start->pd_start start->el_start

Caption: Comparison of Pd-catalyzed and electrophilic cyclization routes.

References

Purity Assessment of 5-Fluorobenzo[b]thiophene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount for the integrity of experimental data and the safety and efficacy of therapeutic agents. 5-Fluorobenzo[b]thiophene is a key structural motif in medicinal chemistry, and its purity must be rigorously controlled. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative performance data.

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main component from closely related impurities, which may arise from the synthesis process.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical method for purity determination depends on various factors, including the nature of the analyte, expected impurities, required accuracy, and available instrumentation. While HPLC is a versatile and widely accessible technique, other methods like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer orthogonal approaches to purity assessment.

Analytical MethodPrincipleAdvantagesLimitationsSuitability for this compound
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.Requires a reference standard for absolute purity determination, instrument complexity.Excellent: The gold standard for routine purity testing and impurity profiling of this type of compound.
GC-FID Partitioning of volatile analytes between a stationary phase and a carrier gas, with detection by flame ionization.High resolution for volatile compounds, high sensitivity, and a nearly universal response for organic compounds.Not suitable for non-volatile or thermally labile compounds without derivatization. This compound has a relatively high boiling point, which may pose a challenge.Good: Suitable for the analysis of volatile impurities and can be used as an orthogonal technique.
qNMR (¹⁹F) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.Provides structural information, highly accurate and precise for absolute purity determination without needing a standard of the analyte itself.[1]Lower sensitivity compared to HPLC, requires a soluble and pure internal standard, higher instrument cost.Excellent: Provides an absolute measure of purity and is highly specific for fluorinated compounds.

Quantitative Performance Data

The following table summarizes the expected performance of each analytical method for the purity determination of this compound. The data for the proposed HPLC method is based on a validated method for a structurally related compound and represents typical performance characteristics.

ParameterHPLC-UVGC-FIDqNMR (¹⁹F)
Linearity (r²) >0.999>0.99Not Applicable
Limit of Detection (LOD) 0.01 - 0.1 µg/mL1 - 10 ppmConcentration dependent
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL5 - 30 ppmConcentration dependent
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%

Experimental Protocols

Proposed HPLC Method for Purity Assessment of this compound

This reversed-phase HPLC method is designed to provide a robust and reproducible purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-50% B

    • 31-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID) Method

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Capillary column suitable for aromatic compounds (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Quantitative NMR (¹⁹F qNMR) Method

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe

  • NMR data processing software

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample into an NMR tube.

  • Accurately add a known amount of a certified internal standard (e.g., trifluorotoluene) of known purity.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

NMR Parameters:

  • Nucleus: ¹⁹F

  • Pulse Program: Standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the fluorine signals to ensure full relaxation for accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

Data Analysis:

  • Process the FID by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the purity based on the ratio of the integrals and the known purity and amount of the internal standard.

Visualizing the Workflow and Decision-Making Process

To aid researchers in understanding the experimental process and selecting the most appropriate analytical method, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Experimental workflow for HPLC purity analysis.

Method_Selection start Start: Purity Assessment of this compound q1 Need for absolute purity value? start->q1 q2 Are volatile impurities a concern? q1->q2 No qnmr Use ¹⁹F qNMR for absolute purity determination q1->qnmr Yes hplc Use HPLC-UV for routine purity and impurity profiling q2->hplc No gc Use GC-FID as an orthogonal method for volatile impurities q2->gc Yes gc->hplc Complementary to

Decision tree for selecting a purity analysis method.

Conclusion

For the comprehensive and accurate purity determination of this compound, HPLC stands out as the most suitable technique for routine quality control due to its high resolution, sensitivity, and quantitative capabilities. It provides reliable purity assessment based on peak area percentage. For an absolute purity value without the need for a specific reference standard, ¹⁹F qNMR is the superior choice and offers excellent specificity for a fluorinated compound. GC-FID serves as a valuable orthogonal technique, particularly for the detection of volatile impurities. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, such as the need for absolute quantification, the potential presence of volatile impurities, and the stage of drug development.

References

Safety Operating Guide

Safe Disposal of 5-Fluorobenzo[b]thiophene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Fluorobenzo[b]thiophene, a flammable and hazardous compound. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its associated hazards and to don the appropriate Personal Protective Equipment (PPE). The compound is a highly flammable liquid and vapor, harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects.[1] Some safety data sheets also indicate that it may cause respiratory irritation.[2]

Table 1: Hazard Summary and Recommended Personal Protective Equipment

Hazard CategoryDescriptionRecommended PPE
Physical Hazard Highly flammable liquid and vapor.[1][2]Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use explosion-proof electrical equipment.[1][2]
Health Hazards Harmful if swallowed.[1] Causes serious eye irritation.[1][2] May cause respiratory irritation.[2][3] Causes skin irritation.[2]Wear chemical-resistant gloves (e.g., nitrile rubber), chemical splash goggles, and a lab coat.[2][3][4] If inhalation risk is high, use a NIOSH/MSHA approved respirator.[4]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1]Prevent release to the environment.[1] Do not allow to enter drains or sewer systems.[3][5]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Waste Accumulation and Preparation for Disposal

  • Designated Waste Container:

    • Use a designated, leak-proof, and chemically compatible container for collecting waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads).

    • The container must be kept tightly closed except when adding waste.[2][3][6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the primary hazards (e.g., Flammable, Toxic, Environmental Hazard).[7]

  • Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a well-ventilated space, away from heat or ignition sources, and ideally within secondary containment to manage any potential leaks.[7]

  • Handling Spills:

    • In case of a spill, immediately evacuate non-essential personnel.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[3]

    • Collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the affected area thoroughly.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7]

    • Provide a complete characterization of the waste to the disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood spill Spill Occurs start->spill generate_waste Generate Waste: - Unused reagent - Contaminated materials fume_hood->generate_waste waste_container Place in a Labeled, Closed Hazardous Waste Container generate_waste->waste_container store_waste Store Waste in a Designated, Ventilated Satellite Accumulation Area waste_container->store_waste spill->generate_waste No absorb_spill Absorb with Inert Material and Collect in Waste Container spill->absorb_spill Yes absorb_spill->waste_container contact_ehs Contact EHS or Licensed Hazardous Waste Contractor for Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Fluorobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Fluorobenzo[b]thiophene in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or glasses.Protects against splashes and airborne particles that can cause serious eye irritation.[1][5][6][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a flame-resistant lab coat. A chemical-resistant apron is also recommended.[5][8]Prevents skin contact, which can be harmful and cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[5][8][9]Minimizes the risk of inhaling harmful vapors or dust.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for laboratory safety. The following procedural steps outline the key aspects of safe handling from preparation to post-experiment cleanup.

  • Preparation :

    • Ensure that a certified chemical fume hood is operational and available.[8]

    • Verify that an eyewash station and safety shower are readily accessible.[7]

    • Designate a specific area within the fume hood for the experiment to contain any potential spills.[8]

    • Have all necessary equipment and reagents ready before commencing the experiment to minimize handling time.[8]

  • Weighing and Transfer :

    • Conduct all weighing and transferring of this compound inside a chemical fume hood.[8]

    • Use a spatula for transferring the solid to prevent the creation of dust.

    • When dissolving, add the solvent to the solid slowly to avoid splashing.[8]

  • Experimental Procedure :

    • All manipulations and reactions involving this compound must be performed within a chemical fume hood.[8]

    • Keep the fume hood sash at the lowest possible height while working to maximize protection.[8]

    • Continuously monitor the experiment for any unforeseen changes.

  • Post-Experiment :

    • Decontaminate all equipment and surfaces that have come into contact with the chemical.[8]

    • Properly label and store any resulting products or mixtures.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) in a designated and clearly labeled hazardous waste container.[8]

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[8]

    • Avoid mixing with other waste streams unless compatibility has been confirmed to prevent potentially hazardous reactions.[8]

  • Waste Disposal :

    • Dispose of all waste in accordance with institutional, local, and national regulations for hazardous chemical waste.[5][8][10]

    • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for collection by a licensed hazardous waste disposal contractor.[8][11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weighing & Transfer prep_materials->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate handling_reaction->cleanup_decon cleanup_segregate Segregate Waste cleanup_decon->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Fluorobenzo[b]thiophene

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